Dabco
描述
RN given refers to parent cpd
Structure
3D Structure
属性
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIMPAHZVJRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51390-22-8 (diacetate) | |
| Record name | Triethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022016 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO] | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene diamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
174 °C | |
| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
62 °C | |
| Record name | Triethylene diamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C, Soluble in chloroform, 45 g/100 g water at 25 °C | |
| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo | |
| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.74 [mmHg] | |
| Record name | Triethylene diamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless hygroscopic crystals | |
CAS No. |
280-57-9 | |
| Record name | Dabco | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8M57R0JS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 °C | |
| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diazabicyclo[2.2.2]octane (Dabco)
Introduction
1,4-Diazabicyclo[2.2.2]octane, commonly known by its trade name Dabco or as triethylenediamine (TEDA), is a bicyclic organic compound with a highly symmetrical, cage-like structure.[1] Its formula is N₂(C₂H₄)₃.[2] This unique structure, featuring two unhindered tertiary amine groups at the bridgehead positions, confers remarkable chemical properties, making it a versatile tool in synthetic chemistry.[1][3] this compound is widely recognized as a highly nucleophilic amine, a strong Lewis base, and an efficient organocatalyst for a multitude of organic transformations.[1][2][4][5] It is a colorless to white crystalline solid that is hygroscopic and soluble in water and many organic solvents.[1][2][3][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Physical and Structural Properties
This compound is a white, hygroscopic crystalline powder at room temperature.[3][7][8] It is known to sublime readily.[7][9] Its key physical properties are summarized in the table below.
Table 1: Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 1,4-Diazabicyclo[2.2.2]octane | [2] |
| Other Names | Triethylenediamine (TEDA) | [2] |
| CAS Number | 280-57-9 | [4] |
| Molecular Formula | C₆H₁₂N₂ | [2] |
| Molar Mass | 112.176 g·mol⁻¹ | [2] |
| Appearance | White crystalline powder, hygroscopic | [2][3][8] |
| Melting Point | 156 to 160 °C (313 to 320 °F; 429 to 433 K) | [2][4][10] |
| Boiling Point | 174 °C (345 °F; 447 K) | [2][4][10] |
| Density | 1.14 g/cm³ at 28 °C | [6][7] |
| Vapor Pressure | 2.9 mmHg at 50 °C | [7] |
| Flash Point | 62 °C (144 °F; 335 K) | [2] |
| Acidity (pKa) | pKa1: 3.0, pKa2: 8.8 (for the conjugate acid in water) | [2][7] |
| Water Solubility | 46 g/100 mL at 26 °C; Soluble and hygroscopic | [2][7] |
| Solubility ( g/100g at 25°C) | Acetone: 13, Benzene: 51, Ethanol: 77 | [6][9] |
Structural and Spectroscopic Data
-
Crystal Structure : X-ray diffraction studies reveal that this compound possesses a highly symmetric, caged structure.[1] It is an organic heterobicyclic compound where a piperazine (B1678402) ring is bridged by an ethane-1,2-diyl group between the N1 and N4 atoms.[6] This rigid conformation is key to its reactivity. This compound is known to form various hydrates, including a monohydrate and a hexahydrate, as well as co-crystals and salts with other molecules, where hydrogen bonding plays a significant role in the crystal architecture.[11][12][13]
-
Spectroscopy : The vibrational and electronic properties of this compound have been characterized using various spectroscopic techniques.
-
Infrared (FT-IR) and Raman Spectroscopy : The IR and Raman spectra of this compound have been extensively studied.[14][15] Characteristic peaks corresponding to the stretching and bending vibrations of the C-H, C-N, and C-C bonds of its bicyclic structure are well-documented.[15][16][17] These spectra can shift upon protonation, allowing for differentiation between the neutral, monoprotonated, and diprotonated forms.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and its derivatives.[18][19] In ¹H NMR, the protons on the ethylene (B1197577) bridges typically show a characteristic signal.[20][21] NMR titration experiments can be used to study its interactions with other molecules.[20]
-
Chemical Properties and Reactivity
This compound's chemical behavior is dominated by the two nitrogen atoms located at the bridgeheads. Their unique structural environment leads to high reactivity.
Basicity and Nucleophilicity The pKa of the conjugate acid, [Hthis compound]⁺, is 8.8, which is comparable to typical alkylamines.[2] However, the alkyl groups are held back in a bicyclic structure, resulting in minimal steric hindrance around the nitrogen lone pairs. This makes this compound a highly nucleophilic base.[2][3]
Lewis Base and Ligand Activity As an unhindered amine, this compound is a strong Lewis base and a robust ligand.[2] It forms crystalline 2:1 adducts with hydrogen peroxide and sulfur dioxide.[2] Its Lewis basicity is exploited in the synthesis of other reagents; for example, the electrophilic fluorinating agent Selectfluor is derived from the alkylation and subsequent fluorination of this compound.[2]
Catalytic Activity this compound is a widely used organocatalyst due to its efficiency, low cost, and non-toxic nature.[1][5]
-
Polyurethane Formation : It is a cornerstone catalyst in the production of polyurethane foams, effectively catalyzing the reaction between isocyanates and alcohols.[2][22][23]
-
Baylis-Hillman Reaction : this compound is the classic catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an aldehyde and an activated alkene.[2][3]
-
Other Catalyzed Reactions : Its catalytic scope is vast and includes cycloaddition reactions, coupling reactions, ring-opening of aziridines and epoxides, and the synthesis of various heterocyclic compounds.[5][24][25]
Chemical Reactions
-
Quenching of Singlet Oxygen : this compound and related amines are effective quenchers of singlet oxygen, which makes them useful as antioxidants and stabilizers for dyes in applications like dye lasers and fluorescence microscopy.[2][10]
-
Demethylation : It can be used to demethylate quaternary ammonium (B1175870) salts by heating in a solvent like dimethylformamide (DMF).[2][10]
-
Ring-Opening Reactions : Quaternary ammonium salts derived from the alkylation of this compound can undergo nucleophilic ring-opening reactions under high temperatures to yield substituted piperazine derivatives.[26]
-
Photoinduced Hydrogen-Atom Transfer (HAT) : Modified cationic this compound structures have been designed as HAT catalysts for site-selective C-H alkylation reactions.[27]
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of chemical compounds are standardized. Below are the general methodologies applicable to this compound.
1. Melting Point Determination (Capillary Method)
-
Principle : The temperature at which a substance transitions from solid to liquid is measured.
-
Methodology : A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
2. Boiling Point Determination (Distillation Method)
-
Principle : The temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Methodology : A sample of this compound is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is heated, and as the substance boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser. The temperature at which the liquid is consistently condensing and dripping is recorded as the boiling point.
3. Solubility Determination
-
Principle : Measuring the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
-
Methodology : A known volume of a solvent (e.g., water, ethanol, benzene) is held at a constant temperature (e.g., 25 °C). Small, pre-weighed portions of this compound are added incrementally with vigorous stirring. The addition is stopped when a saturated solution is formed (i.e., solid material remains undissolved). The total mass of dissolved this compound is used to calculate the solubility, often expressed in g/100 mL.
4. Spectroscopic Analysis
-
FT-IR Spectroscopy : A small amount of solid this compound is mixed with KBr powder and pressed into a pellet, or a thin film is cast onto a salt plate. The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded to identify characteristic functional group vibrations.
-
NMR Spectroscopy : A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). The solution is placed in an NMR tube and analyzed in an NMR spectrometer. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.
5. X-ray Crystallography
-
Principle : Determining the three-dimensional atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam passed through it.
-
Methodology : A single, high-quality crystal of this compound is mounted on a goniometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected by a detector. The data are processed computationally to solve the crystal structure, providing precise bond lengths, angles, and the overall molecular geometry.
Visualizations: Workflows and Mechanisms
References
- 1. Versatility of this compound as a Reagent in Organic Synthesis: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. 1,4-diazabicyclo[2.2.2]octane (this compound) [commonorganicchemistry.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. This compound | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. acs.org [acs.org]
- 9. Triethylenediamine [drugfuture.com]
- 10. This compound [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. Reversible phase transition of the 1 : 1 co-crystal of 1,4-diazabicyclo-[2.2.2]octane (this compound) and hydroquinone, - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound - Wikipedia [ja.wikipedia.org]
- 23. chembk.com [chembk.com]
- 24. 1,4-Diazabicyclo[2.2.2]octane (this compound) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Bentham Science [benthamscience.com]
- 25. scribd.com [scribd.com]
- 26. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (this compound) derived quaternary ammonium salts with phenols and related nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Synthesis and Purification of 1,4-Diazabicyclo[2.2.2]octane (DABCO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO or triethylenediamine (TEDA), is a highly versatile and widely utilized tertiary amine in various fields of chemistry, including organic synthesis, polymer chemistry, and pharmaceutical development. Its unique bridged bicyclic structure imparts exceptional nucleophilic and basic properties, making it an effective catalyst and reagent. This technical guide provides an in-depth overview of the primary synthesis and purification methods for this compound, tailored for professionals in research and drug development. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding and practical application of these methodologies.
Introduction
1,4-Diazabicyclo[2.2.2]octane (this compound) is a white crystalline solid with a characteristic amine odor. Its caged structure, with two nitrogen atoms at the bridgehead positions, renders the lone pairs of electrons on the nitrogen atoms highly accessible, contributing to its strong nucleophilicity and basicity. This compound finds extensive application as a catalyst in the production of polyurethanes, a reagent in various organic transformations such as the Baylis-Hillman reaction, and as a ligand in coordination chemistry. In the pharmaceutical industry, the piperazine (B1678402) moiety, which can be derived from this compound, is a common structural motif in many active pharmaceutical ingredients.
This guide will explore the most prevalent methods for the synthesis of this compound, including routes starting from piperazine derivatives, ethylenediamine (B42938), and ethanolamine (B43304). Furthermore, common laboratory and industrial purification techniques such as sublimation, distillation, and recrystallization will be detailed.
Synthesis of 1,4-Diazabicyclo[2.2.2]octane
Several synthetic pathways to this compound have been developed, each with its own set of advantages and disadvantages concerning starting material availability, reaction conditions, and yield.
Synthesis from Piperazine Derivatives
A common laboratory-scale synthesis involves the cyclization of a piperazine derivative. One historical and notable method starts from 1-(2-chloroethyl)piperazine (B3192190).
This method, adapted from the work of Hromatka and Engel, involves the intramolecular cyclization of 1-(2-chloroethyl)piperazine.
Materials:
-
1-(2-chloroethyl)piperazine dihydrochloride (B599025)
-
Sodium hydroxide (B78521) (NaOH)
-
Solvent (e.g., ethanol)
Procedure:
-
A solution of 1-(2-chloroethyl)piperazine dihydrochloride is prepared in a suitable solvent such as ethanol.
-
A stoichiometric excess of a strong base, typically sodium hydroxide, is added to the solution to neutralize the hydrochloride and facilitate the cyclization reaction.
-
The reaction mixture is heated under reflux for several hours to promote the intramolecular nucleophilic substitution.
-
After the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield crude this compound.
-
The crude product is then purified, typically by sublimation or recrystallization.
A similar procedure can be followed using 1-(2-bromoethyl)piperazine (B3268691) dihydrobromide.
Synthesis from Ethylenediamine
The industrial production of this compound often utilizes ethylenediamine as a starting material, which undergoes a catalytic cyclization at elevated temperatures.
This process typically involves passing ethylenediamine vapor over a solid-acid catalyst.
Materials:
-
Ethylenediamine
-
Zeolite catalyst (e.g., ZSM-5)
-
Inert carrier gas (e.g., nitrogen)
Procedure:
-
A packed-bed reactor is prepared with a suitable zeolite catalyst, such as ZSM-5.
-
The catalyst is activated by heating under a flow of inert gas.
-
Ethylenediamine is vaporized and passed through the heated catalyst bed, often with a carrier gas like ammonia (B1221849) or nitrogen.
-
The reaction is carried out at temperatures ranging from 250 to 550 °C and pressures from 0.1 to 10 bar.
-
The product stream, containing this compound, unreacted starting materials, and byproducts, is cooled and condensed.
-
This compound is then separated from the mixture by fractional distillation.
Synthesis from Ethanolamine and its Derivatives
Another commercially viable route involves the catalytic conversion of ethanolamine or its derivatives, such as diethanolamine.
This method also employs a solid-acid catalyst at high temperatures. An idealized reaction is: 3 H₂NCH₂CH₂OH → N(CH₂CH₂)₃N + NH₃ + 3 H₂O.
Materials:
-
Ethanolamine (or diethanolamine)
-
Zeolite catalyst (e.g., ZSM-5 or a phosphate-based catalyst)
-
Ammonia (optional)
Procedure:
-
Similar to the ethylenediamine process, a packed-bed reactor is loaded with the chosen catalyst.
-
Ethanolamine is vaporized and passed over the catalyst at temperatures typically ranging from 300 to 500 °C.
-
The presence of ammonia can sometimes improve selectivity.
-
The reaction products are condensed and collected.
-
Purification of this compound from the product mixture is achieved through distillation.
Table 1: Summary of Quantitative Data for this compound Synthesis Methods
| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reference(s) |
| 1-(2-Chloroethyl)piperazine | Base (NaOH) | Reflux | Atmospheric | Moderate | - | |
| Ethylenediamine | Zeolite (e.g., ZSM-5) | 250 - 550 | 0.1 - 10 | High | - | |
| Ethanolamine | Zeolite/Phosphate | 300 - 500 | Atmospheric | High | - | |
| Piperazine | Zeolite | 250 - 550 | 0.1 - 10 | High | - |
Note: Yields and purities are highly dependent on specific reaction conditions and purification methods.
Purification of 1,4-Diazabicyclo[2.2.2]octane
Crude this compound obtained from synthesis often contains unreacted starting materials, byproducts, and residual catalyst. Several methods are employed to achieve high purity this compound suitable for sensitive applications.
Sublimation
Sublimation is a highly effective method for obtaining very pure this compound, as it readily sublimes under reduced pressure.
Apparatus:
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Crude this compound is placed in the bottom of the sublimation apparatus.
-
The apparatus is assembled, and a cold finger is filled with a coolant (e.g., cold water or a dry ice/acetone slurry).
-
The apparatus is evacuated to a pressure of approximately 0.3 mmHg.
-
The bottom of the apparatus is gently heated to around 50 °C.
-
Pure this compound will sublime and deposit as crystals on the cold finger.
-
Once the sublimation is complete, the apparatus is allowed to cool to room temperature before venting to atmospheric pressure.
-
The purified crystals are carefully scraped from the cold finger. Due to its hygroscopic nature, purified this compound should be handled and stored under an inert atmosphere.
Distillation
Fractional distillation is a common method for purifying this compound on a larger scale, particularly in industrial settings.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
The crude this compound mixture is charged into the distillation flask.
-
The distillation apparatus is assembled. For mixtures with close boiling points, a packed column is recommended.
-
The mixture is heated, and the fractionating column allows for the separation of components based on their boiling points.
-
Fractions are collected at different temperature ranges. A fraction boiling between 160-180 °C will contain the majority of the this compound.
-
A subsequent fine distillation of this fraction can yield this compound with a purity exceeding 99.5%.
Recrystallization
Recrystallization from a suitable solvent is another effective purification technique.
Materials:
-
Crude this compound
-
Anhydrous ethyl acetate (B1210297) (or other suitable solvent)
Procedure:
-
Crude this compound is dissolved in a minimal amount of hot ethyl acetate.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by filtration and washed with a small amount of cold, anhydrous solvent.
-
The purified crystals are dried under vacuum to remove any residual solvent.
Table 2: Physical Properties and Purification Parameters for this compound
| Property | Value | Reference(s) |
| Melting Point | 156-160 °C | |
| Boiling Point | 174 °C | |
| Sublimation Conditions | 50 °C at 0.3 mmHg | |
| Recrystallization Solvent | Ethyl Acetate | |
| Purity after Sublimation | >99.5% | |
| Purity after Distillation | >99.5% |
Visualizing the Processes
Synthesis Pathways
The following diagrams illustrate the logical flow of the primary synthesis routes for this compound.
Caption: Overview of major this compound synthesis pathways.
General Experimental Workflow
The diagram below outlines a general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
Conclusion
The synthesis and purification of 1,4-diazabicyclo[2.2.2]octane are well-established processes with multiple viable routes. The choice of synthesis method often depends on the desired scale of production, with catalytic gas-phase reactions of ethylenediamine or ethanolamine being favored for industrial applications due to their efficiency and the use of readily available starting materials. For laboratory-scale synthesis, cyclization of piperazine derivatives offers a more convenient approach. High-purity this compound is readily attainable through standard purification techniques such as sublimation, distillation, and recrystallization. A thorough understanding of these methods, as detailed in this guide, is crucial for researchers and professionals who rely on high-quality this compound for their work in catalysis, synthesis, and drug development.
Delving into the Solubility of DABCO in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of 1,4-diazabicyclo[2.2.2]octane (DABCO), a widely used catalyst and reagent, in a range of common organic solvents. Understanding the solubility of this compound is critical for its effective application in organic synthesis, polymerization reactions, and pharmaceutical formulations. This document provides a compilation of quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key experimental workflows.
Core Physical and Chemical Properties of this compound
This compound is a white crystalline powder with a characteristic amine-like odor. It is known to be hygroscopic and sublimes readily at room temperature. Its bicyclic structure, with two sterically accessible tertiary amine nitrogens, imparts high nucleophilicity and basicity, making it a versatile tool in chemistry.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂ |
| Molar Mass | 112.17 g/mol |
| Melting Point | 156-160 °C |
| Boiling Point | 174 °C |
Quantitative Solubility of this compound
The solubility of this compound in various organic solvents has been experimentally determined. The following table summarizes the available quantitative data. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |
| Acetone | 25 | 13[1] |
| Benzene | 25 | 51[1] |
| Ethanol (B145695) | 25 | 77[1] |
| Methyl Ethyl Ketone | 25 | 26.1[1] |
| Dimethyl Sulfoxide (DMSO) | - | High (100 mg/mL)[2] |
A study by Zhao et al. (2007) investigated the solubility of this compound in several alcohols and ethyl acetate (B1210297) across a temperature range of 276.15 K to 363.15 K (-1.0 °C to 90.0 °C).[3] The study found that the mole fraction solubility of this compound in these solvents increases with increasing temperature.[4] The order of solubility in terms of mole fraction at a given temperature was determined to be: 1-butanol (B46404) > methanol (B129727) ≈ ethanol ≈ isopropanol (B130326) > ethyl acetate.[1]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Two common methods are the gravimetric method and the synthetic method with laser monitoring.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining the equilibrium solubility of a solute in a solvent.
Principle: A saturated solution of the compound of interest is prepared at a specific temperature. A known volume or mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-calibrated pipette. To avoid drawing up solid particles, a filter tip can be attached to the pipette.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or a vacuum oven.
-
-
Calculation:
-
Determine the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.
-
Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.
-
Caption: Workflow for the Gravimetric Method of Solubility Determination.
Synthetic Method with Laser Monitoring
The synthetic method, often automated, determines the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon heating. Laser monitoring provides a precise way to detect the dissolution point.
Principle: A mixture of a known mass of solute and solvent is heated at a controlled rate. A laser beam is passed through the suspension. The point at which all the solid dissolves is marked by a sharp increase in the intensity of the transmitted light, and the temperature at this point is recorded as the solubility temperature for that specific concentration.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealed, temperature-controlled vessel equipped with a magnetic stirrer.
-
-
Heating and Monitoring:
-
The vessel is placed in a system with a programmable temperature controller and a laser light source and detector.
-
The mixture is stirred continuously while being heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.
-
A laser beam is passed through the suspension, and the intensity of the transmitted light is continuously monitored by a photodetector.
-
-
Endpoint Detection:
-
While solid particles are present, the laser light is scattered, resulting in low light transmittance.
-
At the moment the last solid particle dissolves, the solution becomes clear, and the intensity of the transmitted light reaching the detector increases sharply.
-
The temperature at which this sharp increase in transmittance occurs is recorded as the solubility temperature for the prepared concentration.
-
-
Data Collection:
-
The experiment is repeated with different known compositions of this compound and the solvent to obtain a series of solubility data points at different temperatures. This allows for the construction of a solubility curve.
-
Caption: Workflow for the Synthetic Method with Laser Monitoring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Nucleophilic Power of Dabco: A Technical Guide for Researchers
An in-depth exploration into the core nucleophilic nature of 1,4-diazabicyclo[2.2.2]octane (Dabco), this guide serves as a technical resource for researchers, scientists, and professionals in drug development. We delve into the fundamental principles governing its reactivity, present quantitative data for comparative analysis, and provide detailed experimental frameworks for its application.
Introduction to this compound: A Structurally Unique and Potent Nucleophile
1,4-Diazabicyclo[2.2.2]octane, commonly known as this compound or triethylenediamine (TEDA), is a bicyclic tertiary amine with a distinctive cage-like structure.[1] This structural rigidity and the unhindered nature of its nitrogen lone pairs are central to its potent nucleophilic character.[1] Unlike acyclic tertiary amines, the ethyl groups in this compound are held back, minimizing steric hindrance and allowing for facile attack on electrophilic centers. This combination of high nucleophilicity and moderate basicity makes this compound a versatile and widely employed catalyst and reagent in organic synthesis.[2]
Quantifying the Nucleophilicity of this compound
The nucleophilic strength of this compound has been quantified and compared to other amines using various parameters, including its pKa and the Mayr nucleophilicity parameter (N).
Basicity (pKa)
The pKa of the conjugate acid of this compound ([Hthis compound]⁺) is approximately 8.8 in water.[1] This value is comparable to that of typical acyclic alkylamines, indicating that its basicity is not anomalously high.
Mayr's Nucleophilicity Scale
A more direct measure of nucleophilic reactivity is provided by Mayr's nucleophilicity scale, which is based on the rates of reaction of nucleophiles with a set of standard electrophiles. A higher 'N' value signifies a stronger nucleophile. This compound is a significantly more potent nucleophile than other common amine bases like 4-(dimethylamino)pyridine (DMAP). For instance, this compound reacts approximately 1000 times faster with benzhydrylium ions than DMAP, highlighting its superior kinetic reactivity.[3]
Table 1: Comparative Nucleophilicity Data
| Compound | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) | Solvent |
| This compound | 8.8 | 17.3 | Dichloromethane |
| Triethylamine | 10.75 | 17.3 | Dichloromethane |
| Pyridine | 5.25 | 12.9 | Dichloromethane |
| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | ~14 | Dichloromethane |
| Ammonia | 9.25 | 9.5 | Water |
| Ethylamine | 10.8 | 12.9 | Water |
| Diethylamine | 11.0 | 14.7 | Water |
Note: N values can vary with the solvent. The data presented provides a comparative overview.
The Role of Steric Factors
The high nucleophilicity of this compound is intrinsically linked to its caged structure, which minimizes steric encumbrance around the nitrogen atoms.[1] In contrast, the nucleophilicity of acyclic amines is significantly influenced by steric bulk. For example, the nucleophilicity of primary amines decreases as the steric hindrance around the nitrogen increases (e.g., n-propylamine > isopropylamine (B41738) > t-butylamine).[4] this compound's rigid framework effectively shields its lone pairs from non-bonding interactions, allowing them to remain highly accessible for nucleophilic attack.
Key Applications of this compound's Nucleophilicity in Organic Synthesis
This compound's potent nucleophilic character is harnessed in a wide array of organic transformations, where it often acts as a catalyst.
The Baylis-Hillman Reaction
One of the most prominent applications of this compound is as a catalyst in the Baylis-Hillman reaction, which forms a C-C bond between an activated alkene and an aldehyde.[5][6] this compound initiates the reaction by a nucleophilic conjugate addition to the activated alkene, generating a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde, and subsequent elimination of this compound furnishes the desired α-methylene-β-hydroxy carbonyl compound.[7]
Polyurethane Formation
In the synthesis of polyurethanes, this compound is a widely used catalyst that accelerates the reaction between isocyanates and polyols.[8][9] While the precise mechanism is still debated, one proposed pathway involves the nucleophilic attack of this compound on the isocyanate, activating it towards attack by the alcohol.[10] Another proposed mechanism suggests that this compound activates the alcohol through hydrogen bonding, enhancing its nucleophilicity.[10][11]
Other Nucleophilic Catalysis
This compound's utility extends to a variety of other reactions, including:
-
Ring-opening of aziridines and epoxides: this compound can act as a nucleophile to initiate the ring-opening of strained heterocycles.[12]
-
Michael additions: It can catalyze the conjugate addition of various nucleophiles to α,β-unsaturated systems.[12]
-
Nucleophilic aromatic substitution (SNAr): this compound has been shown to catalyze SNAr reactions on electron-deficient aromatic rings.[13]
Experimental Protocols
General Experimental Workflow for a this compound-Catalyzed Reaction
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A quantitative approach to nucleophilic organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. News - Introduction to this compound T-125 and its Application in Rigid Polyurethane [mingxuchem.com]
- 9. News - Amines in Polyurethane Production and the Role of this compound Catalysts [mingxuchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational Study of Catalytic Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurjchem.com [eurjchem.com]
- 13. This compound-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of DABCO: A Technical Guide to its Role as a Brønsted and Lewis Base in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a highly versatile and widely utilized tertiary amine in organic synthesis. Its unique caged bicyclic structure, in which the lone pairs of electrons on the nitrogen atoms are sterically accessible, imparts both significant nucleophilicity and basicity. This dual character allows this compound to function effectively as both a Lewis base and a Brønsted base, catalyzing a broad spectrum of organic transformations. This technical guide provides an in-depth exploration of this compound's catalytic prowess, detailing its role in key reactions, presenting quantitative data, and offering experimental protocols for practical application.
This compound as a Lewis Base: A Nucleophilic Catalyst
In its capacity as a Lewis base, this compound donates its lone pair of electrons to an electrophilic center, initiating a variety of chemical reactions. This nucleophilic catalysis is central to several important carbon-carbon and carbon-heteroatom bond-forming reactions.
The Baylis-Hillman Reaction
One of the most prominent examples of this compound's role as a Lewis base is in the Baylis-Hillman reaction.[1][2] This reaction facilitates the coupling of an activated alkene with an aldehyde. The mechanism involves the nucleophilic addition of this compound to the activated alkene, forming a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde, and subsequent elimination of this compound furnishes the functionalized allylic alcohol.[2][3]
Caption: Mechanism of the this compound-catalyzed Baylis-Hillman Reaction.
Michael Addition and Cascade Reactions
This compound also serves as an efficient nucleophilic catalyst for Michael additions.[4] It activates α,β-unsaturated systems towards nucleophilic attack. A notable application is in cascade reactions, such as the Michael/alkylation sequence for the construction of spirocyclopropyl oxindoles. In this process, this compound attacks an oxindole (B195798) derivative to form an ammonium (B1175870) ylide, which then undergoes a Michael addition to an α,β-unsaturated acyl phosphonate (B1237965), followed by an intramolecular alkylation to yield the spirocyclic product.[4]
Caption: this compound-catalyzed Michael/Alkylation Cascade Reaction.
This compound as a Brønsted Base: A Proton Acceptor
With a pKa of its conjugate acid around 8.8, this compound is a moderately strong base capable of deprotonating a variety of organic substrates, thereby facilitating reactions that require the generation of a nucleophile or the removal of a proton in a key step.[5]
Knoevenagel Condensation
The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is effectively catalyzed by this compound acting as a Brønsted base.[1][6] this compound deprotonates the active methylene compound to generate a carbanion, which then attacks the carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated product. The use of this compound often allows for mild reaction conditions and high yields.[1][6]
Caption: this compound as a Brønsted base in Knoevenagel Condensation.
Synthesis of Heterocycles
This compound's role as a Brønsted base is also pivotal in the synthesis of various heterocyclic compounds. For instance, in the synthesis of quinolines, this compound can be used to promote the condensation of o-alkynylaryl isocyanides with alcohols or phenols.[6] Similarly, it catalyzes the formation of chromene derivatives through various multi-component reactions.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative data for a selection of this compound-catalyzed reactions, highlighting its efficiency under various conditions.
Table 1: this compound-Catalyzed Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate (B8463686) [4]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 10 | 98 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 20 | 96 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 30 | 95 |
| 4 | 2-Naphthaldehyde | Ethyl 2-cyano-3-(naphthalen-2-yl)acrylate | 30 | 92 |
| 5 | Cinnamaldehyde | Ethyl 2-cyano-5-phenylpenta-2,4-dienoate | 5 | 99 |
Table 2: this compound-Promoted Michael/Alkylation Cascade for Spirocyclopropyl Oxindole Synthesis [2]
| Entry | 3-Bromooxindole (Substituent) | α,β-Unsaturated Acyl Phosphonate (R) | Product | Yield (%) | dr |
| 1 | 5-Cl | Me | Ethyl 5'-chloro-3-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate | 65 | 93:7 |
| 2 | 5-MeO | Me | Ethyl 5'-methoxy-3-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate | 41 | 92:8 |
| 3 | H | Me | Ethyl 3-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate | 58 | 96:4 |
| 4 | 7-aza | Me | Product 3m | 53 | >99:1 |
Experimental Protocols
General Procedure for this compound-Catalyzed Knoevenagel Condensation[4]
To a stirred mixture of aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in 6.0 g of [HyEtPy]Cl–H₂O (3 mL H₂O and 3 g [HyEtPy]Cl), 20 mmol of this compound was added at room temperature. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was diluted with water (30 mL) and extracted with diethyl ether (2 x 20 mL). The combined organic layers were washed with brine (2 x 20 mL), dried over anhydrous Na₂SO₄, and the solvent was removed under reduced pressure to afford the nearly pure product.
General Procedure for this compound-Promoted Michael/Alkylation Cascade Reactions[2]
Under a nitrogen atmosphere, 3-bromooxindole (0.2 mmol, 1.0 equiv), α,β-unsaturated acyl phosphonate (0.4 mmol, 2.0 equiv), this compound (4.5 mg, 0.04 mmol, 20 mol %), and NaHCO₃ (168.0 mg, 2.0 mmol, 10.0 equiv) were sequentially added to a flame-dried tube containing toluene (B28343) (2 mL) at room temperature. The resulting mixture was heated to 90–120 °C. After the reaction was complete (monitored by TLC), the mixture was cooled to 0 °C and quenched with an alcohol (0.4 mmol, 2.0 equiv) and DBU (30.4 mg, 0.2 mmol, 1.0 equiv) for 20 minutes. The product was then purified by silica (B1680970) gel column chromatography.
Conclusion
This compound's ability to function as both a Lewis and a Brønsted base makes it an exceptionally valuable and versatile catalyst in organic synthesis. Its nucleophilic character drives key bond-forming reactions like the Baylis-Hillman and Michael additions, while its basicity is instrumental in condensation reactions and the synthesis of complex heterocyclic systems. The mild reaction conditions, high yields, and cost-effectiveness associated with this compound catalysis continue to make it a preferred choice for a wide range of applications in academic research and the pharmaceutical industry. Understanding the dual nature of this compound allows for its strategic application in the design of efficient and elegant synthetic routes.
References
- 1. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4this compound][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Baylis-Hillman Reaction [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
A Technical Guide to the Mechanism of DABCO as a Singlet Oxygen Quencher
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanisms by which 1,4-diazabicyclo[2.2.2]octane (DABCO) functions as a quencher of singlet oxygen (¹O₂). It includes a detailed examination of the quenching pathways, quantitative kinetic data, experimental methodologies for analysis, and visual diagrams to illustrate core concepts and workflows.
Introduction to Singlet Oxygen and Quenching
Singlet oxygen (¹O₂) is the lowest electronically excited state of molecular oxygen. Unlike its stable triplet ground state (³O₂), singlet oxygen is a highly reactive electrophilic species.[1][2] It plays a significant role in various chemical and biological processes, including photodynamic therapy (PDT), where it is harnessed to destroy cancer cells, and in photodegradation pathways of materials.[1] However, its high reactivity also means it can indiscriminately damage biological macromolecules such as lipids, proteins, and DNA.[2][3]
To mitigate the effects of singlet oxygen or to confirm its involvement in a reaction mechanism, researchers employ "quenchers." A quencher is a molecule that deactivates singlet oxygen, returning it to its benign ground state. Quenching can occur through two primary mechanisms:
-
Physical Quenching: The quencher deactivates ¹O₂ through energy transfer or charge transfer, without undergoing any chemical change itself. The quencher returns to its ground state, and the singlet oxygen is converted back to triplet oxygen.[1][4]
-
Chemical Quenching: The quencher reacts with ¹O₂ to form new products, consuming both molecules in the process.[1][4]
This compound is a well-established and widely used quencher, primarily recognized for its efficiency as a physical quencher.[1][5]
The Core Mechanism: Charge Transfer Quenching
This compound's efficacy as a singlet oxygen quencher is predominantly attributed to a physical quenching mechanism involving the formation of a charge-transfer (CT) complex.[1][6] As an aliphatic amine with a low ionization potential, this compound acts as an effective electron donor.[6] The electron-deficient singlet oxygen, in turn, acts as an electron acceptor.
The proposed mechanism proceeds as follows:
-
Encounter Complex Formation: this compound and ¹O₂ diffuse together in solution to form a transient encounter complex.
-
Charge-Transfer Complex: Within this complex, an electron is partially or fully transferred from the nitrogen lone pair of this compound to the singlet oxygen, forming a singlet charge-transfer complex, often depicted as [this compound⁺···O₂⁻]*.[6]
-
Intersystem Crossing & Dissociation: This charge-transfer state is unstable and facilitates the spin-forbidden transition of oxygen back to its triplet ground state. The complex then dissociates, regenerating the ground-state this compound molecule and triplet oxygen (³O₂).
This process is highly efficient and does not consume this compound, allowing it to act catalytically.[5] The lack of significant solvent effect on the quenching rate constant further supports the charge-transfer mechanism over mechanisms involving more polar intermediates.[6]
Quantitative Data: Quenching Rate Constants
The efficiency of a quencher is quantified by its total quenching rate constant (kₜ), which is the sum of the physical (kₚ) and chemical (kᵣ) rate constants. For this compound, kₜ is dominated by kₚ. The table below summarizes experimentally determined rate constants for this compound with singlet oxygen in various solvents.
| Solvent | Rate Constant (kₜ) M⁻¹s⁻¹ | Quenching Efficiency (%) | Reference |
| Chloroform | 5.2 x 10⁷ | Not Specified | [7] |
| Methanol | 2.9 x 10⁸ | Not Specified | [6] |
| 1-Butanol | 2.7 x 10⁸ | Not Specified | [6] |
| Aprotic Media (general) | Stated as most effective | Not Specified | [5] |
| Li-O₂ Battery Electrolyte | Not Specified | 83.2 | [8] |
| Li-O₂ Battery System | Not Specified | 65.6 | [8] |
Note: Quenching efficiencies can be highly dependent on the experimental system and competing reactions, as seen in the battery electrolyte examples.
Experimental Protocols
The determination of singlet oxygen quenching rate constants typically involves indirect methods that monitor the disappearance of ¹O₂ in the presence of a quencher.
This is the most direct method for studying ¹O₂ kinetics. It measures the characteristic phosphorescence of singlet oxygen at ~1270 nm.
Methodology:
-
Sample Preparation: A solution is prepared containing a photosensitizer (e.g., Rose Bengal, Methylene Blue) in a solvent of interest (often a deuterated solvent to increase ¹O₂ lifetime).[4] The initial absorbance of the sensitizer (B1316253) at the excitation wavelength is typically set between 0.2 and 0.3.[4]
-
Excitation: The solution is excited with a pulsed laser (e.g., Nd:YAG at 532 nm) to generate the triplet state of the sensitizer, which then transfers its energy to ³O₂ to produce ¹O₂.[4]
-
Detection: The time-resolved decay of the ¹O₂ phosphorescence at ~1270 nm is monitored using a sensitive near-infrared detector (e.g., a liquid nitrogen-cooled Germanium photodiode) coupled to a digital oscilloscope.
-
Quenching Measurement: The decay lifetime of ¹O₂ is measured in the absence (τ₀) and presence (τ) of various concentrations of this compound.
-
Data Analysis: A Stern-Volmer plot is constructed by plotting the inverse of the observed lifetime (1/τ) against the concentration of this compound ([Q]). The slope of this plot yields the total quenching rate constant, kₜ, according to the equation: 1/τ = 1/τ₀ + kₜ[Q]
This method uses a chemical probe that reacts specifically with singlet oxygen, leading to a change in its absorbance or fluorescence.
Methodology:
-
System Setup: A solution is prepared containing a photosensitizer, the chemical probe (e.g., N,N-dimethyl-4-nitrosoaniline (RNO) or 1,3-diphenylisobenzofuran (B146845) (DPBF)), and the solvent.[1]
-
¹O₂ Generation: The solution is irradiated with a light source appropriate for the sensitizer, leading to the steady-state production of ¹O₂.
-
Monitoring: The consumption of the probe is monitored over time by measuring the decrease in its characteristic UV-Vis absorbance.
-
Inhibition by Quencher: The experiment is repeated in the presence of a known concentration of this compound. This compound competes with the probe for singlet oxygen, thereby reducing the rate of probe consumption (bleaching).
-
Kinetic Analysis: The rate of probe bleaching with and without the quencher is used to calculate the quenching rate constant of this compound, based on the known reaction rate of the probe with ¹O₂.
Jablonski Diagram: ¹O₂ Formation and Quenching
The overall process of photosensitized singlet oxygen generation and its subsequent quenching by this compound can be visualized using a modified Jablonski diagram.
Conclusion
This compound serves as a highly effective and reliable physical quencher for singlet oxygen. Its mechanism is rooted in the formation of a transient charge-transfer complex, which facilitates the de-excitation of singlet oxygen back to its ground triplet state without chemical consumption of the quencher. This makes this compound an invaluable tool in chemical and biological research for both protecting systems from photodamage and for mechanistically probing the involvement of singlet oxygen in various reaction pathways. The quantitative assessment of its quenching efficiency is readily achievable through established spectroscopic techniques, further cementing its role as a standard singlet oxygen quencher in scientific studies.
References
- 1. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 2. scientificarchives.com [scientificarchives.com]
- 3. researchgate.net [researchgate.net]
- 4. Singlet Oxygen Quenching by Resveratrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Core Principles of the DABCO-Catalyzed Baylis-Hillman Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Baylis-Hillman reaction is a potent carbon-carbon bond-forming reaction that connects the α-position of an activated alkene with an electrophile, typically an aldehyde or an imine. This reaction is distinguished by its atom economy and the generation of densely functionalized molecules from readily available starting materials.[1][2][3] Among the various catalysts employed, 1,4-diazabicyclo[2.2.2]octane (DABCO) has emerged as a highly efficient and widely used organocatalyst for this transformation.[4][5] This technical guide delves into the fundamental principles of the this compound-catalyzed Baylis-Hillman reaction, offering insights into its mechanism, substrate scope, and practical execution.
The Catalytic Role of this compound and the Reaction Mechanism
This compound, a bicyclic tertiary amine, functions as a nucleophilic catalyst in the Baylis-Hillman reaction.[4] Its efficacy stems from its strong nucleophilicity and its ability to act as a good leaving group, which is crucial for catalyst turnover.[6] The generally accepted mechanism proceeds through a series of well-defined steps:
-
Michael Addition: The reaction is initiated by a conjugate (Michael) addition of this compound to the activated alkene. This step forms a zwitterionic enolate intermediate, which is stabilized by the electron-withdrawing group of the alkene.[6]
-
Aldol-Type Addition: The generated enolate then acts as a nucleophile, attacking the electrophilic carbon of the aldehyde. This forms a new carbon-carbon bond and results in a second zwitterionic intermediate.[6]
-
Proton Transfer: A proton transfer, often facilitated by a protic solvent or another molecule of the aldehyde, neutralizes the alkoxide.
-
Catalyst Elimination: The final step involves the elimination of this compound, which regenerates the catalyst and forms the double bond in the final allylic alcohol product.[6]
The rate-determining step is generally considered to be the aldol-type addition, which is often second order in the aldehyde.[2]
Substrate Scope and Reactivity
A key advantage of the this compound-catalyzed Baylis-Hillman reaction is its broad substrate scope.
Electrophiles: A wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be successfully employed.[1] Aromatic aldehydes bearing electron-withdrawing groups tend to react faster than those with electron-donating groups.[7] In addition to aldehydes, imines can also serve as electrophiles in the aza-Baylis-Hillman reaction.[8]
Activated Alkenes: The reaction is compatible with various activated alkenes, where the activating group (EWG) can be an ester, ketone, nitrile, sulfone, or amide.[1] Common examples include acrylates, acrylonitrile, and methyl vinyl ketone.
The following tables summarize the performance of the this compound-catalyzed Baylis-Hillman reaction with a variety of substrates.
Table 1: Reaction of Various Aldehydes with Methyl Acrylate (B77674)
| Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | This compound (10) | Neat | 24 | 85 | [7] |
| 4-Nitrobenzaldehyde | This compound (10) | Neat | 6 | 95 | [7] |
| 4-Chlorobenzaldehyde | This compound (10) | Neat | 18 | 90 | [7] |
| 4-Methoxybenzaldehyde | This compound (10) | Neat | 48 | 80 | [7] |
| 2-Naphthaldehyde | This compound (10) | Neat | 30 | 88 | [7] |
| Furfural | This compound (10) | Neat | 12 | 92 | [7] |
| Heptanal | This compound (10) | Neat | 72 | 75 | [7] |
Table 2: Reaction of Benzaldehyde with Various Activated Alkenes
| Activated Alkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Methyl Acrylate | This compound (10) | Neat | 24 | 85 | [7] |
| Ethyl Acrylate | This compound (10) | Neat | 30 | 82 | [9] |
| Acrylonitrile | This compound (10) | Neat | 12 | 90 | [10] |
| Methyl Vinyl Ketone | This compound (10) | DMSO | 24 | 78 | |
| Phenyl Acrylate | This compound (10) | DMF | 48 | 75 | [9] |
Experimental Protocols
The following protocols provide a general framework for conducting a this compound-catalyzed Baylis-Hillman reaction.
General Procedure for the Reaction of an Aldehyde with an Activated Alkene
Materials:
-
Aldehyde (1.0 mmol)
-
Activated alkene (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (optional, e.g., DMF, DMSO, or neat)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol).
-
If a solvent is used, add it to the flask (e.g., 2 mL of DMF).
-
Add this compound (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Baylis-Hillman adduct.
Example Protocol: Synthesis of Methyl 2-(hydroxy(phenyl)methyl)acrylate
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Methyl acrylate (1.03 g, 12 mmol)
-
This compound (0.112 g, 1 mmol)
Procedure:
-
In a 25 mL round-bottom flask, combine benzaldehyde (10 mmol) and methyl acrylate (12 mmol).
-
Add this compound (1 mmol) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After 24 hours, dilute the mixture with 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield the product as a colorless oil.
References
- 1. Highly Efficient Synthesis of Novel Morita–Baylis–Hillman Adducts from Activated Ketones Using a this compound-Based Hydroxy Ionic Liquid (HIL) as a Recyclable Catalyst-Solvent | Semantic Scholar [semanticscholar.org]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Spectroscopic Profile of 1,4-Diazabicyclo[2.2.2]octane (DABCO): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 1,4-diazabicyclo[2.2.2]octane (DABCO), a highly symmetrical, bicyclic tertiary amine. This compound's unique caged structure and its properties as a catalyst and reagent make it a molecule of significant interest in organic synthesis and pharmaceutical development. This document presents its characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.
Quantitative Spectral Data
The following tables summarize the key quantitative data from the spectroscopic analysis of 1,4-diazabicyclo[2.2.2]octane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high symmetry of the this compound molecule (D₃h point group), all protons and all carbon atoms are chemically equivalent, leading to simple NMR spectra.
Table 1: ¹H NMR Spectral Data for 1,4-Diazabicyclo[2.2.2]octane
| Chemical Shift (δ) in ppm | Solvent | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 2.78[1] | CDCl₃ | Singlet | Not Applicable | -CH₂- |
Table 2: ¹³C NMR Spectral Data for 1,4-Diazabicyclo[2.2.2]octane
| Chemical Shift (δ) in ppm | Solvent | Assignment |
| 47.4, 45.6[2] | Solid-State | -CH₂- |
| 47.5 | CD₃CN (inferred from complex) | -CH₂- |
Note: The solid-state ¹³C NMR spectrum shows two peaks, which may be due to crystallographic effects.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides valuable information about its vibrational modes.
Table 3: Key FT-IR Absorption Bands for 1,4-Diazabicyclo[2.2.2]octane [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2945 | Strong | C-H stretch |
| 2875 | Strong | C-H stretch |
| 1450 | Medium | CH₂ scissoring |
| 1315 | Strong | CH₂ wagging |
| 1055 | Strong | C-N stretch |
| 895 | Strong | CH₂ rocking |
| 830 | Strong | C-C stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.
Table 4: Mass Spectrometry Data for 1,4-Diazabicyclo[2.2.2]octane [4]
| m/z | Relative Intensity (%) | Assignment |
| 112 | 100 | [M]⁺ (Molecular Ion) |
| 83 | 60 | [M - C₂H₅]⁺ |
| 70 | 95 | [M - C₃H₆]⁺ |
| 56 | 98 | [C₄H₈]⁺ or [C₃H₆N]⁺ |
| 42 | 85 | [C₂H₄N]⁺ |
UV-Vis Spectroscopy
Specific experimental UV-Vis absorption data for 1,4-diazabicyclo[2.2.2]octane was not prominently available in the reviewed literature. While some studies mention the collection of UV-Vis data for this compound-containing complexes, the spectrum of this compound itself is not detailed.[5][6][7] Generally, as a saturated amine, this compound is not expected to show strong absorption in the UV-Vis region above 220 nm.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1,4-diazabicyclo[2.2.2]octane.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (high purity)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1,4-diazabicyclo[2.2.2]octane into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the solid completely.
-
Using a pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of solid 1,4-diazabicyclo[2.2.2]octane.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (high purity)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle (agate)
-
Pellet press
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Place approximately 1-2 mg of 1,4-diazabicyclo[2.2.2]octane and 100-200 mg of dry KBr into the agate mortar.
-
Grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 1,4-diazabicyclo[2.2.2]octane.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (high purity)
-
A volatile solvent (e.g., methanol (B129727) or dichloromethane)
Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
Procedure:
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of 1,4-diazabicyclo[2.2.2]octane in a volatile solvent (e.g., 1 mg/mL).
-
Introduce the sample into the ion source. For a volatile solid like this compound, a direct insertion probe can be used. Alternatively, the solution can be introduced via a heated inlet system.
-
-
Ionization and Mass Analysis:
-
The sample molecules are vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Processing:
-
The separated ions are detected, and their abundance is recorded.
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 1,4-diazabicyclo[2.2.2]octane.
References
- 1. hmdb.ca [hmdb.ca]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Dabco: A Deep Dive into its Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane, commonly known as Dabco, is a highly versatile tertiary amine utilized extensively as a catalyst in various chemical reactions, including polyurethane foam production, and as a reagent in organic synthesis.[1][2][3] Its unique caged structure and nucleophilic nature contribute to its catalytic efficacy. However, the stability of this compound under diverse environmental and process conditions is a critical factor for its application, particularly in the pharmaceutical industry where it may be used as a catalyst or be present as an impurity. Understanding its degradation pathways is paramount for ensuring product quality, safety, and regulatory compliance. This technical guide provides an in-depth analysis of the stability of this compound, detailing its degradation mechanisms under various stressors and outlining the analytical methodologies for its assessment.
Physicochemical Properties and General Stability
This compound is a white crystalline solid that is soluble in water and hygroscopic.[4] It is known to be incompatible with strong oxidizing agents and strong acids.[5] While generally stable, its stability can be compromised by several factors, which are explored in detail in the following sections.
Degradation Pathways
The degradation of this compound can proceed through several pathways, including oxidation and reactions with specific chemical agents. A significant and well-documented degradation pathway occurs in the presence of hypochlorous acid.
Degradation in the Presence of Hypochlorous Acid
In weakly acidic, near-neutral pH conditions, this compound undergoes degradation when exposed to hypochlorous acid. This process does not proceed through the previously proposed homolytic or heterolytic cleavage of an ethylene (B1197577) bridge to form formaldehyde. Instead, the degradation is initiated by the formation of a mono-N-chlorinated this compound intermediate.[6]
This intermediate then undergoes an ionic elimination of one of the ethylene bridges, leading to the formation of an N-vinyl (enamine) derivative and subsequently piperazine (B1678402) and acetaldehyde.[6]
The key steps in this degradation pathway are:
-
N-Chlorination: this compound reacts with hypochlorous acid to form a mono-N-chlorinated this compound species.
-
Ionic Elimination: The mono-N-chlorinated intermediate undergoes an elimination reaction, breaking one of the ethylene bridges.
-
Hydrolysis: The resulting N-vinyl derivative is hydrolyzed, yielding piperazine and acetaldehyde.[6]
This "acetaldehyde mechanism" has been shown to be the favored degradation pathway under these conditions.[6]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The versatility of this compound as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijrpp.com [ijrpp.com]
- 4. Excipient Stability in Oral Solid Dosage Forms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Commercial Sources and Purity Grades of DABCO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO or triethylenediamine (TEDA), is a highly versatile and widely utilized bicyclic tertiary amine. Its unique cage-like structure and potent nucleophilic and basic properties make it an indispensable tool in a myriad of chemical transformations. In both academic research and industrial processes, particularly in the realms of polymer chemistry and organic synthesis, the purity of this compound is a critical parameter that dictates its efficacy and the quality of the end product. This technical guide provides an in-depth overview of the commercial sources of this compound, the various purity grades available, and the analytical methodologies employed to ascertain its quality.
Commercial Suppliers and Purity Grades
This compound is commercially available from a range of chemical suppliers, from large multinational corporations to more specialized manufacturers. The purity of commercially available this compound typically ranges from 98% to high-purity grades exceeding 99.5%. The choice of grade is primarily dictated by the specific application and the tolerance for potential impurities.
Key commercial suppliers of this compound include, but are not limited to:
-
Evonik Industries[1]
-
Merck (Sigma-Aldrich)
-
Otto Chemie Pvt. Ltd.[2]
-
Kanto Chemical Co., Inc.[3]
-
Tokyo Chemical Industry (TCI)
-
Carl ROTH[4]
-
Central Drug House[3]
-
Fengchen Group Co., Ltd[3]
The following table summarizes the common purity grades of this compound offered by commercial suppliers and their typical applications.
| Purity Grade | Typical Assay (%) | Key Characteristics & Potential Impurities | Primary Applications |
| Technical Grade | 98% - 99% | May contain higher levels of moisture, residual starting materials (e.g., ethanolamine), and other organic impurities. Often has a yellowish appearance. | Industrial applications such as polyurethane foam production (as a catalyst), where minor impurities do not significantly impact the bulk properties of the polymer.[3][5] |
| Reagent Grade | ≥99% | Lower moisture content and reduced levels of organic impurities compared to technical grade. Generally a white crystalline powder. | General laboratory use in organic synthesis, such as in the Baylis-Hillman reaction, where consistent quality is important.[6][7] |
| High Purity / Catalyst Grade | >99.5% | Very low moisture and minimal organic and inorganic impurities. Stringent quality control to ensure batch-to-batch consistency.[8] | Critical applications such as in the manufacturing of pharmaceuticals, high-performance polymers, and as a reference standard in analytical chemistry. |
| Solutions | Various Concentrations | This compound is often supplied as a solution in various solvents like dipropylene glycol (e.g., this compound® 33 LV) for easier handling in industrial settings.[9] | Primarily used in the polyurethane industry for metering and mixing in foam production.[9] |
Experimental Protocols for Purity Determination
Ensuring the purity of this compound is crucial for its effective application. Several analytical techniques are employed to quantify the main component and identify and quantify impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in this compound.[10][11]
Methodology:
-
Sample Preparation: A known amount of the this compound sample is dissolved in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol). An internal standard may be added for quantitative analysis.
-
GC Separation: The prepared sample is injected into a gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column).
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern serves as a molecular fingerprint, allowing for the identification of impurities by comparing the obtained mass spectra with spectral libraries (e.g., NIST).
-
Quantification: The concentration of identified impurities can be determined by comparing the peak area of the impurity with that of a known concentration of a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assay and Structural Confirmation
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound and for quantitative analysis (qNMR).[12][13][14][15]
Methodology:
-
Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). For quantitative analysis, a certified internal standard with a known purity and non-overlapping signals is added.
-
Data Acquisition: The ¹H NMR spectrum is acquired using appropriate parameters to ensure accurate integration of the signals (e.g., sufficient relaxation delay).
-
Structural Confirmation: The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are analyzed to confirm the characteristic cage structure of this compound. The highly symmetrical nature of this compound results in a simple ¹H NMR spectrum, typically showing a single sharp singlet for the 12 equivalent protons.
-
Purity Calculation (qNMR): The purity of the this compound sample is calculated by comparing the integral of a characteristic this compound signal to the integral of a known signal from the internal standard. The molar ratio is then used to determine the absolute purity of the sample.
Key Applications and Reaction Mechanisms
This compound's utility stems from its role as a potent nucleophilic catalyst and a non-hindered base. Two of its most prominent applications are in polyurethane formation and the Baylis-Hillman reaction.
Catalysis in Polyurethane Formation
This compound is a widely used catalyst in the production of polyurethane foams, elastomers, and coatings.[5][16] It effectively catalyzes the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction).
The proposed mechanism involves the formation of a complex between this compound and the alcohol (polyol), which then attacks the isocyanate.
Caption: Catalytic cycle of polyurethane formation mediated by this compound.
The Baylis-Hillman Reaction
This compound is a classic catalyst for the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde.[6][7][17]
The reaction is initiated by the nucleophilic addition of this compound to the activated alkene, generating a zwitterionic intermediate that then adds to the aldehyde.
Caption: Simplified mechanism of the this compound-catalyzed Baylis-Hillman reaction.
Logical Relationship between Purity and Application
The required purity of this compound is directly linked to its intended application. A higher purity grade is generally necessary for applications where trace impurities could lead to side reactions, catalyst poisoning, or undesirable product properties.
Caption: Correlation between this compound purity grades and their primary applications.
Conclusion
This compound remains a cornerstone catalyst and reagent in modern chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the available commercial sources and purity grades is paramount for achieving reliable and reproducible results. The selection of an appropriate grade of this compound, verified by robust analytical methods such as GC-MS and NMR, is a critical first step in harnessing the full potential of this versatile molecule in both laboratory-scale synthesis and industrial production.
References
- 1. specialchem.com [specialchem.com]
- 2. 1,4-Diazabicyclo[2.2.2]octane, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. 9 this compound Manufacturers in 2025 | Metoree [us.metoree.com]
- 4. This compound®, 250 g, glass, CAS No. 280-57-9 | Water soluble Mounting Media | Mounting Media | Histology/Microscopy | Life Science | Carl ROTH - Germany [carlroth.com]
- 5. CAS 280-57-9 this compound 1,4-Diazabicyclo(2.2.2)octane Catalyst For PU Triethylenediamine TEDA [sxzorui.com]
- 6. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Evonik - this compound Crystalline - 280-57-9 - Amines - High Purity Grade [knowde.com]
- 9. specialchem.com [specialchem.com]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C6H12N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 16. News - Amines in Polyurethane Production and the Role of this compound Catalysts [mingxuchem.com]
- 17. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
Dabco Derivatives: A Technical Guide to Fundamental Properties and Applications
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1,4-diazabicyclo[2.2.2]octane (Dabco) and its derivatives. It covers their core physicochemical, catalytic, and biological properties, details key experimental protocols, and presents logical and mechanistic pathways through structured diagrams. This document is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.
Introduction to this compound
1,4-diazabicyclo[2.2.2]octane, commonly known as this compound or triethylenediamine (TEDA), is a highly symmetrical, bicyclic tertiary amine.[1] Its rigid, cage-like structure is composed of a piperazine (B1678402) ring with an ethane-1,2-diyl bridge connecting the nitrogen atoms at positions 1 and 4.[1][2] This unique conformation renders the nitrogen lone pairs highly accessible and unhindered, making this compound an exceptionally strong nucleophile and a useful base in organic synthesis.[3][4] These fundamental characteristics have established this compound and its derivatives as versatile tools, serving as potent organocatalysts, precursors for biologically active molecules, and functional components in materials science.[5][6]
Physicochemical Properties
The core properties of the parent this compound molecule are foundational to understanding its reactivity and the characteristics of its derivatives.
Properties of this compound
Key physicochemical data for this compound are summarized below. It is a white, hygroscopic crystalline solid that sublimes at room temperature and is readily soluble in water and various organic solvents.[1][2][7]
Table 1: Physicochemical Properties of this compound (1,4-diazabicyclo[2.2.2]octane)
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₆H₁₂N₂ | [3][4] |
| Molar Mass | 112.17 g/mol | [3][2] |
| Appearance | White to pale yellow hygroscopic crystals | [1][7] |
| Melting Point | 156 to 160 °C | [3][1] |
| Boiling Point | 174 °C | [3][1] |
| Density | 1.14 g/cm³ (at 28 °C) | [2][7] |
| pKa (of conjugate acid [Hthis compound]⁺) | 8.8 | [3] |
| Vapor Pressure | 2.9 mmHg (at 50 °C) | [7] |
| Flash Point | 62 °C | [3][2] |
| Solubility (in water at 26 °C) | 46 g / 100 mL | [7] |
| Solubility (in ethanol (B145695) at 25 °C) | 77 g / 100 g | [2] |
| Solubility (in benzene (B151609) at 25 °C) | 51 g / 100 g |[2] |
Properties of this compound Derivatives
A primary class of this compound derivatives includes ionic liquids (ILs) formed through the quaternization of one of the nitrogen atoms with a long alkyl chain. These modifications significantly alter the physical properties, such as melting point, while retaining the core chemical reactivity.
Table 2: Melting Points and Yields of Selected Long-Chain this compound-Based Ionic Liquids
| Derivative Cation | Anion | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| C₁₂-DABCO⁺ | NTf₂⁻ | ≥91 | < 100 |
| C₁₄-DABCO⁺ | NTf₂⁻ | ≥91 | < 100 |
| C₁₆-DABCO⁺ | NTf₂⁻ | ≥91 | < 100 |
| C₁₈-DABCO⁺ | NTf₂⁻ | ≥91 | < 100 |
| C₂₀-DABCO⁺ | NTf₂⁻ | ≥91 | < 100 |
Data sourced from a study on long-chain ionic liquids with alkyl derivatives of this compound. The melting points were noted to increase with the elongation of the alkyl chain.[8]
Catalytic Applications
This compound is a widely recognized organocatalyst, valued for being inexpensive, non-toxic, and highly efficient under mild reaction conditions.[9][5] Its catalytic activity stems from its dual nature as both a potent nucleophile and a moderately strong base.[3][4]
Mechanism of Catalysis
This compound catalyzes reactions primarily through two pathways:
-
Nucleophilic Catalysis : this compound directly attacks an electrophilic substrate (e.g., an activated alkene) to form a zwitterionic intermediate. This intermediate is highly reactive and subsequently engages with other reactants to form the desired product, regenerating the this compound catalyst. The Baylis-Hillman reaction is a classic example of this pathway.[10]
-
Base Catalysis : this compound acts as a Brønsted-Lowry base, deprotonating a substrate to generate a reactive nucleophile (e.g., an enolate). This is common in condensation reactions like the Knoevenagel condensation.[11]
Key Catalytic Reactions
This compound is employed to catalyze a vast array of organic transformations, including:
-
Baylis-Hillman Reaction : An addition reaction between an aldehyde and an activated alkene.[3][10]
-
Knoevenagel Condensation : A reaction between an active hydrogen compound and a carbonyl group.[11][12]
-
Cycloaddition Reactions : Including [3+2], [4+2], and [3+3] cycloadditions for synthesizing various heterocyclic compounds.[10]
-
Coupling Reactions : It can be used as a ligand or base in reactions like the Sonogashira cross-coupling.[10]
-
Ring-Opening Reactions : Catalyzing the ring-opening of aziridines and epoxides with various nucleophiles.[4][9]
-
Multi-Component Reactions (MCRs) : Facilitating the one-pot synthesis of complex molecules like pyranoquinolines and dihydropyrano[c]chromenes.[13][14]
Caption: Catalytic cycle of this compound in the Baylis-Hillman reaction.
Biological and Medicinal Properties
While primarily known as a catalyst, this compound derivatives have emerged as compounds with significant biological activities and as crucial scaffolds in drug development.
Antimicrobial and Antifungal Activity
Certain quaternized this compound derivatives, particularly those with long aliphatic chains, exhibit potent fungicidal activity against various Candida species, including C. albicans.[9][8] These compounds have been successfully incorporated into denture base resins to prevent fungal colonization and treat conditions like denture stomatitis.[9]
The primary mechanism of action is believed to be the disruption of the fungal cell membrane. The positively charged quaternary ammonium (B1175870) group of the this compound derivative interacts electrostatically with the negatively charged components of the fungal cell membrane, leading to a loss of membrane integrity and subsequent cell death.[8]
Caption: Proposed mechanism of antifungal action for cationic this compound derivatives.
Applications in Drug Development
This compound's rigid bicyclic structure makes it an important building block in medicinal chemistry. One of its most significant applications is as a precursor for the synthesis of piperazine derivatives.[6] The piperazine ring is a privileged scaffold found in numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anti-cancer agents. The synthesis often involves the nucleophilic ring-opening of a quaternized this compound salt, providing an efficient route to functionalized piperazines that are otherwise difficult to synthesize.[6]
While this compound is critical for creating these therapeutic agents, there is limited evidence that this compound derivatives themselves directly modulate specific intracellular signaling pathways in mammalian cells. Their biological utility is primarily derived from direct antimicrobial action or their role as a synthetic intermediate.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline general procedures for common transformations involving this compound.
Protocol 1: this compound-Catalyzed One-Pot Synthesis of Pyrano[3,2-h]quinoline Derivatives
This protocol describes a three-component reaction for synthesizing pyranoquinolines using this compound as a green catalyst.[13]
Materials:
-
Aryl aldehyde (e.g., 2-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (B47326) (1.0 mmol)
-
8-hydroxyquinoline (B1678124) (1.2 mmol)
-
This compound (0.25 mmol)
-
Solvent: H₂O/EtOH (1:1 mixture, 4.0 mL)
Procedure:
-
Charge a 10 mL flask equipped with a magnetic stirrer with the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 8-hydroxyquinoline (1.2 mmol).
-
Add 4.0 mL of the H₂O/EtOH (1:1) solvent mixture.
-
Add this compound (0.25 mmol) to the flask to act as the catalyst.
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an acetone/n-hexane (2:8) eluent. The reaction is typically complete within 20-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the solid with cold ethanol and recrystallize from ethanol to yield the pure pyrano[3,2-h]quinoline product.
Protocol 2: Synthesis of 1-Alkyl-4-(2-phenoxyethyl)piperazines via this compound Ring-Opening
This protocol details the synthesis of a piperazine derivative from an N-alkylated this compound salt and a phenol (B47542) nucleophile.
Materials:
-
1-Alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt (e.g., N-benzyl-Dabco chloride) (5.0 mmol)
-
Phenol (5.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Solvent: Polyethylene glycol (PEG) (3 mL)
-
Ethyl acetate, 1 M NaOH(aq), Water
Procedure:
-
Combine the N-alkyl-Dabco salt (5.0 mmol), phenol (5.0 mmol), and K₂CO₃ (2.5 mmol) in a reaction vessel containing 3 mL of PEG.
-
Heat the slurry with stirring at 140 °C for 4 hours.
-
After cooling, dilute the reaction mixture with 60 mL of water.
-
Extract the aqueous phase with 60 mL of ethyl acetate.
-
Wash the organic extract sequentially with 1 M aqueous NaOH (2 x 30 mL) and water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR and HPLC and purified by column chromatography to yield the desired 1-alkyl-4-(2-phenoxyethyl)piperazine.
Caption: Experimental workflow for the synthesis of piperazine derivatives.
Conclusion
This compound and its derivatives are compounds of remarkable versatility. The fundamental properties of the this compound core—high nucleophilicity and moderate basicity—drive its widespread use as an efficient and environmentally friendly organocatalyst in a multitude of organic reactions. Furthermore, chemical modification of the this compound scaffold has unlocked derivatives with significant biological activities, particularly as antifungal agents that act by disrupting cell membranes. For drug development professionals, this compound serves as an invaluable and cost-effective starting material for synthesizing the pharmaceutically ubiquitous piperazine core. The continued exploration of this compound chemistry promises to yield new catalysts, materials, and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. [frontiersin.org]
- 4. Synthesis, Antifungal Activity, and Biocompatibility of Novel 1,4-Diazabicyclo[2.2.2]Octane (this compound) Compounds and this compound-Containing Denture Base Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Significance of NMDA receptor-targeting compounds in neuropsychological disorders: An In-depth Review | CoLab [colab.ws]
- 7. Synthesis, Antifungal Activity, and Biocompatibility of Novel 1,4-Diazabicyclo[2.2.2]Octane (this compound) Compounds and this compound-Containing Denture Base Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Diazabicyclo[2.2.2]octane (this compound) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Bentham Science [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Ascendance of a Catalyst: A Technical Guide to the Historical Development of Dabco
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane, widely known by its trade name Dabco, is a bicyclic tertiary amine that has carved a significant niche in the world of organic chemistry as a versatile and highly effective catalyst. Its unique caged structure, which renders the nitrogen lone pairs highly accessible, coupled with its strong basicity and nucleophilicity, has made it an indispensable tool in a vast array of chemical transformations. This technical guide provides an in-depth exploration of the historical development of this compound as a catalyst, from its initial synthesis to its establishment as a cornerstone in both industrial processes and academic research. We will delve into its key applications, providing quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams.
Early History and Synthesis
This compound, also referred to as triethylenediamine (TEDA), has been a known chemical entity for over a century, initially bearing the name "quinolidine".[1] A significant milestone in its history was the reported synthesis in 1943 by Otto Hromatka and Eva Engel at the University of Vienna. They achieved its synthesis through the cyclization of the dihydrobromide or dihydrochloride (B599025) salt of 1-(2-bromoethyl)piperazine.[1]
Commercial production of this compound is primarily achieved through the catalytic thermolysis of ethylenediamine (B42938) or 2-hydroxyethylamine over zeolitic catalysts.[1][2] An idealized reaction for its synthesis from ethanolamine (B43304) is as follows:
3 H₂NCH₂CH₂OH → N(CH₂CH₂)₃N + NH₃ + 3 H₂O[2]
DOT Script for the Synthesis of this compound from Ethanolamine
Caption: Synthesis of this compound from Ethanolamine.
The Dawn of a Catalyst: Polyurethane Production
The catalytic prowess of this compound was first harnessed on a large industrial scale in the production of polyurethane foams. In 1959, the Houdry Process Corp. trademarked the name "this compound" for its use as a one-step catalyst in this process. This compound efficiently catalyzes both the gelling reaction (isocyanate-hydroxyl) and the blowing reaction (isocyanate-water), which is crucial for controlling the properties of the resulting foam.[3]
Mechanism of this compound-Catalyzed Urethane (B1682113) Formation
This compound acts as a nucleophilic catalyst, activating the alcohol for its attack on the isocyanate. The lone pair of electrons on one of the nitrogen atoms of this compound forms a hydrogen bond with the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol then readily attacks the electrophilic carbon of the isocyanate, leading to the formation of the urethane linkage.
DOT Script for the Catalytic Cycle of Urethane Formation
Caption: this compound's role in polyurethane formation.
Experimental Protocol: A Typical Laboratory-Scale Urethane Synthesis
Materials:
-
Hexamethylene diisocyanate (HDI)
-
Butanol (BuOH)
-
This compound-intercalated α-zirconium phosphate (B84403) (α-ZrP·this compound) as a latent thermal catalyst[4]
-
CDCl₃ for NMR analysis
Procedure:
-
A mixture of BuOH (150 mg, 2.0 mmol) and α-ZrP·this compound (17.5 mg, containing 0.037 mmol of this compound) is stirred in a reaction vessel.[4]
-
HDI (176 mg, 1.0 mmol) is then introduced into the mixture.[4]
-
The reaction mixture is heated to 100 °C.[4]
-
After 30 minutes, a small sample of the reaction mixture is dissolved in CDCl₃ and analyzed by ¹H-NMR to determine the degree of conversion.[4]
Quantitative Data: The catalytic activity of α-ZrP·this compound in the reaction of HDI and BuOH demonstrates a significant temperature dependence. At 25 °C, the conversion is only 12%, while at 80 °C for 30 minutes, the conversion reaches 90%.[4]
A Pillar of C-C Bond Formation: The Baylis-Hillman Reaction
The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile. While Ken-ichi Morita first reported a similar reaction in 1968 using a phosphine (B1218219) catalyst, it was Anthony B. Baylis and Melville E. D. Hillman at Celanese who, in 1972, patented the use of tertiary amines like this compound as catalysts, leading to the reaction bearing their names.
Mechanism of the this compound-Catalyzed Baylis-Hillman Reaction
The reaction is initiated by the nucleophilic addition of this compound to the activated alkene, forming a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the this compound catalyst regenerates the catalyst and yields the desired functionalized allylic alcohol.
DOT Script for the Baylis-Hillman Reaction Mechanism
Caption: Mechanism of the Baylis-Hillman reaction.
Quantitative Data: this compound-Catalyzed Baylis-Hillman Reactions
| Electrophile (Aldehyde) | Activated Alkene | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Methyl acrylate | This compound (10 mol%) | Neat | 24 | 85 | [5] |
| 4-Nitrobenzaldehyde | Methyl acrylate | This compound (10 mol%) | Neat | 4 | 92 | [5] |
| 2-Naphthaldehyde | Methyl acrylate | This compound (10 mol%) | Neat | 48 | 80 | [5] |
| Furfural | Methyl acrylate | This compound (10 mol%) | Neat | 12 | 90 | [5] |
| Benzaldehyde | Acrylonitrile | This compound (10 mol%) | Neat | 72 | 75 | [5] |
Experimental Protocol: One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction
Materials:
-
Aryl aldehyde (1 mmol)
-
p-Toluenesulfonamide (1.1 mmol)
-
α,β-Unsaturated carbonyl compound (1 mmol)
-
This compound (0.2 mmol)
-
Amberlyst® 15 (50 mg)
-
Minimal amount of a non-hazardous solvent (e.g., ethanol)
Procedure:
-
In a reaction vessel, combine the aryl aldehyde, p-toluenesulfonamide, α,β-unsaturated carbonyl compound, this compound, and Amberlyst® 15.[5]
-
Add a minimal amount of the chosen solvent.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtration to remove the solid catalyst, followed by purification of the product by column chromatography.[5]
Expanding the Catalytic Portfolio: Sonogashira, Henry, and Cycloaddition Reactions
The utility of this compound as a catalyst extends far beyond polyurethane synthesis and the Baylis-Hillman reaction. Its basic and nucleophilic character has been exploited in a variety of other important organic transformations.
Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. While traditionally catalyzed by palladium complexes with a copper co-catalyst, this compound has been successfully employed as a ligand and base in copper-catalyzed, palladium-free Sonogashira reactions. It can also be used in conjunction with palladium catalysts.
Quantitative Data: this compound in Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | CuI (5 mol%) / this compound (10 mol%) | K₂CO₃ | DMF | 110 | 12 | 95 | [6] |
| 4-Iodotoluene | Phenylacetylene | CuI (5 mol%) / this compound (10 mol%) | K₂CO₃ | DMF | 110 | 12 | 92 | [6] |
| 1-Iodonaphthalene | Phenylacetylene | CuI (5 mol%) / this compound (10 mol%) | K₂CO₃ | DMF | 110 | 12 | 89 | [6] |
| Bromobenzene | Phenylacetylene | Pd(OAc)₂ (2 mol%) / this compound (20 mol%) | K₂CO₃ | DMF | 120 | 24 | 85 | [7] |
Henry (Nitroaldol) Reaction
The Henry reaction, the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, is a classic method for the formation of β-nitro alcohols. This compound serves as an effective base catalyst for this transformation.
Experimental Protocol: this compound-Catalyzed Henry Reaction
Materials:
-
Aldehyde (1 mmol)
-
Nitroalkane (1.2 mmol)
-
This compound (0.1 mmol)
-
Solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
Dissolve the aldehyde and nitroalkane in the chosen solvent in a reaction flask.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Cycloaddition Reactions
This compound has proven to be an effective catalyst for various cycloaddition reactions, including [3+2], [4+2], and [3+3] cycloadditions. It facilitates these reactions by acting as a Lewis base to activate one of the reacting partners. For instance, this compound catalyzes the [3+2] cycloaddition of sulfamate-derived cyclic imines and isocyanoacetates to produce sulfamate-fused 2-imidazolines in moderate to excellent yields.[8]
Conclusion
The historical journey of this compound from a laboratory curiosity to a catalytic workhorse is a testament to its remarkable chemical properties. Its initial application in the polyurethane industry paved the way for its widespread adoption in a plethora of organic transformations. The development of this compound-catalyzed reactions, such as the Baylis-Hillman reaction, has provided synthetic chemists with powerful and atom-economical tools for the construction of complex molecules. As research continues to uncover new catalytic applications and refine existing methodologies, this compound is poised to remain a central figure in the landscape of organic synthesis for the foreseeable future, enabling innovations in materials science, pharmaceuticals, and beyond.
References
- 1. acs.org [acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. News - Amines in Polyurethane Production and the Role of this compound Catalysts [mingxuchem.com]
- 4. This compound-Intercalated α-Zirconium Phosphate as a Latent Thermal Catalyst in the Reaction of Urethane Synthesis | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
Methodological & Application
Application Notes and Protocols: DABCO as a Catalyst in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly versatile and cost-effective tertiary amine that has garnered significant attention in organic synthesis.[1][2][3] While traditionally used as a base or nucleophilic catalyst, this compound has emerged as an efficient ligand in transition metal-catalyzed cross-coupling reactions.[2][4] Its ability to form stable and highly active catalytic systems, particularly with palladium, offers a compelling alternative to expensive and often air-sensitive phosphine (B1218219) ligands.[5][6] These protocols detail the application of this compound in several key palladium-catalyzed cross-coupling reactions, providing researchers with practical methodologies for the formation of carbon-carbon bonds.
Key Advantages of Using this compound as a Ligand:
-
Cost-Effective and Readily Available: this compound is an inexpensive and commercially available reagent.[2]
-
Air and Moisture Stability: Unlike many phosphine ligands, this compound is stable in air and easy to handle.[6]
-
High Catalytic Activity: The Pd/DABCO system often exhibits high turnover numbers (TONs), allowing for low catalyst loadings.[4][5][7]
-
Phosphine-Free Conditions: Eliminates the need for expensive, toxic, and air-sensitive phosphine ligands.[5][8]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the Pd(OAc)₂/DABCO system provides a highly efficient catalytic method for this transformation. This system is effective for the coupling of various aryl iodides and bromides with arylboronic acids.[4]
General Reaction Scheme:
Ar-X + Ar'-B(OH)₂ --(Pd(OAc)₂/DABCO, Base)--> Ar-Ar' (where X = I, Br)
Quantitative Data Summary
| Entry | Aryl Halide (Ar-X) | Arylboronic Acid (Ar'-B(OH)₂) | Pd(OAc)₂ (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodonitrobenzene | Phenylboronic acid | 0.0001 | 0.0002 | K₂CO₃ | PEG-400 | 110 | 12 | 91 |
| 2 | 4-Bromonitrobenzene | Phenylboronic acid | 0.1 | 0.2 | K₂CO₃ | PEG-400 | 110 | 8 | 95 |
| 3 | Iodobenzene (B50100) | 4-Chlorophenylboronic acid | 0.0001 | 0.0002 | K₂CO₃ | Acetone | 57 | 12 | 95 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | 3 | 6 | Cs₂CO₃ | DMF | 40 | 16 | 93 |
| 5 | 2-Bromopyridine | Phenylboronic acid | 3 | 6 | Cs₂CO₃ | DMF | 110 | 10 | 96 |
Data compiled from multiple sources for illustrative purposes.[7]
Detailed Experimental Protocol: Synthesis of 4-Nitrobiphenyl
-
To a sealed tube, add 4-iodonitrobenzene (0.5 mmol), phenylboronic acid (0.7 mmol), potassium carbonate (1.5 mmol, 3 equiv), and PEG-400 (2 g).[7]
-
Add the Pd(OAc)₂/DABCO (1:2) catalyst solution (corresponding to the desired mol%).
-
Seal the tube and stir the mixture at 110 °C for the specified time, monitoring the reaction by TLC until the starting material is consumed.[7]
-
After cooling to room temperature, extract the mixture with diethyl ether (3 x 10 mL).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the desired biphenyl (B1667301) product.[7]
Stille Cross-Coupling Reaction
The Pd(OAc)₂/DABCO catalytic system is also highly effective for Stille cross-coupling reactions, enabling the efficient coupling of various aryl halides with organotin compounds.[5][6] This method is applicable to aryl iodides, bromides, and even activated aryl chlorides.[6]
General Reaction Scheme:
Ar-X + R-Sn(Bu)₃ --(Pd(OAc)₂/DABCO, Additive)--> Ar-R (where X = I, Br, Cl)
Quantitative Data Summary
| Entry | Aryl Halide (Ar-X) | Organostannane (R-Sn(Bu)₃) | Pd(OAc)₂ (mol%) | This compound (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Tributyl(phenyl)stannane | 3 | 6 | KF | Dioxane | 100 | 12 | 84 |
| 2 | Iodobenzene | Tributyl(vinyl)stannane | 0.5 | 1 | KF | Dioxane | 100 | 2 | 98 |
| 3 | 4-Chloronitrobenzene | Tributyl(furan-2-yl)stannane | 3 | 6 | KF | Dioxane | 100 | 12 | 95 |
| 4 | 1-Bromonaphthalene | Tributyl(phenylethynyl)stannane | 1 | 2 | KF | Dioxane | 100 | 10 | 93 |
Data extracted from supporting information of cited literature.[5][6]
Detailed Experimental Protocol: Synthesis of 4-Acetylbiphenyl
-
In an oven-dried Schlenk tube, place Pd(OAc)₂ (3 mol%) and this compound (6 mol%).
-
Add 4-bromoacetophenone (1.0 mmol), tributyl(phenyl)stannane (1.2 mmol), and potassium fluoride (B91410) (KF, 3.0 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C with stirring for 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the product.
Sonogashira Cross-Coupling Reaction
A copper-free Sonogashira coupling can be achieved using the Pd(OAc)₂/DABCO system. This protocol allows for the efficient coupling of aryl iodides and bromides with terminal alkynes.[9][10]
General Reaction Scheme:
Ar-X + R-C≡CH --(Pd(OAc)₂/DABCO, Base)--> Ar-C≡C-R (where X = I, Br)
Quantitative Data Summary
| Entry | Aryl Halide (Ar-X) | Terminal Alkyne (R-C≡CH) | Pd(OAc)₂ (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodonitrobenzene | Phenylacetylene (B144264) | 0.0001 | 0.0002 | K₂CO₃ | DMF | 110 | 10 | 98 |
| 2 | 4-Bromoanisole | Phenylacetylene | 3 | 6 | K₂CO₃ | DMF | 110 | 24 | 85 |
| 3 | Iodobenzene | 1-Heptyne | 2 | 4 | K₂CO₃ | DMF | 110 | 12 | 92 |
| 4 | 3-Bromopyridine | Phenylacetylene | 3 | 6 | K₂CO₃ | DMF | 110 | 24 | 88 |
Data compiled from cited literature.[9][10]
Detailed Experimental Protocol: Synthesis of 1-Nitro-4-(phenylethynyl)benzene
-
To a Schlenk tube, add 4-iodonitrobenzene (1.0 mmol), Pd(OAc)₂ (3 mol%), this compound (6 mol%), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (5 mL) followed by phenylacetylene (1.5 mmol) via syringe.
-
Stir the reaction mixture at 110 °C for the indicated time.
-
After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the desired coupled product.
Heck Cross-Coupling Reaction
The Pd(OAc)₂/DABCO catalytic system demonstrates high activity for the Heck reaction, coupling a variety of aryl halides (I, Br, and even activated Cl) with olefins to produce substituted alkenes.[8][11]
General Reaction Scheme:
Ar-X + R-CH=CH₂ --(Pd(OAc)₂/DABCO, Base)--> Ar-CH=CH-R (where X = I, Br, Cl)
Quantitative Data Summary
| Entry | Aryl Halide (Ar-X) | Olefin | Pd(OAc)₂ (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene (B11656) | 0.0001 | 0.0002 | K₂CO₃ | DMF | 120 | 10 | 95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 2 | 4 | K₂CO₃ | DMF | 120 | 12 | 92 |
| 3 | 4-Chloronitrobenzene | Styrene | 3 | 6 | K₂CO₃ | DMF | 120 | 24 | 85 |
| 4 | 1-Bromonaphthalene | n-Butyl acrylate | 2 | 4 | K₂CO₃ | DMF | 120 | 12 | 90 |
Data extracted from supporting information of cited literature.[8]
Detailed Experimental Protocol: Synthesis of (E)-Stilbene
-
In a reaction vessel, combine iodobenzene (1.0 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), and K₂CO₃ (1.0 mmol).
-
Add anhydrous DMF (5 mL) and styrene (1.5 mmol).
-
Heat the mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (E)-stilbene.
Visualizations
Catalytic Cycle of a Generic Pd/DABCO Cross-Coupling Reaction
Caption: Generalized catalytic cycle for Pd/DABCO cross-coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
References
- 1. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 2. eurekaselect.com [eurekaselect.com]
- 3. The versatility of this compound as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: DABCO as a Base for Dehydrohalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly versatile and widely utilized reagent in organic synthesis. It is recognized as an inexpensive, non-toxic, and environmentally friendly tertiary amine that functions as both a potent nucleophile and a moderate base.[1][2][3] These properties make it an effective catalyst and reagent in a variety of chemical transformations, including cycloadditions, coupling reactions, and the Baylis-Hillman reaction.[4] This document provides detailed application notes and protocols for the use of this compound as a base in dehydrohalogenation reactions for the synthesis of alkenes from alkyl halides.
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen halide from a substrate.[5] This reaction is a cornerstone for the introduction of carbon-carbon double bonds and is frequently accomplished via an E2 (bimolecular elimination) mechanism, particularly with the use of a strong base.[6][7] While stronger bases such as potassium tert-butoxide or sodium hydroxide (B78521) are commonly employed, this compound offers a milder alternative that can be advantageous in the presence of base-sensitive functional groups.[8]
Mechanism of Dehydrohalogenation
The dehydrohalogenation of alkyl halides can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). When using a base like this compound, the E2 mechanism is generally favored.[7][9]
E2 Mechanism
The E2 reaction is a concerted, one-step process where the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen (α-position). Simultaneously, the electrons from the carbon-hydrogen bond shift to form a pi bond between the α and β carbons, and the halide ion departs as the leaving group.[6][7]
For an efficient E2 reaction, a specific stereochemical arrangement is preferred: the β-hydrogen and the leaving group should be in an anti-periplanar conformation. This alignment allows for optimal orbital overlap in the transition state.
Below is a diagram illustrating the general E2 dehydrohalogenation mechanism facilitated by this compound.
Caption: General workflow of an E2 dehydrohalogenation reaction using this compound.
Experimental Protocols
The following are generalized protocols for the dehydrohalogenation of alkyl halides using this compound. The optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate and should be optimized accordingly.
General Protocol for Dehydrohalogenation of a Secondary Alkyl Bromide
Materials:
-
Secondary alkyl bromide (1.0 mmol)
-
This compound (1.5 - 2.0 mmol)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or toluene) (10 mL)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the secondary alkyl bromide (1.0 mmol) and anhydrous solvent (10 mL).
-
Add this compound (1.5 - 2.0 mmol) to the solution.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the this compound-hydrohalide salt.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alkene product by column chromatography or distillation.
Data Presentation
| Entry | Substrate | Product(s) | This compound (equiv.) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) | Notes |
| 1 | 2-Bromobutane | 2-Butene (major), 1-Butene (minor) | 1.5 | Acetonitrile | 80 | 12 | 70-80 | Zaitsev's rule is generally followed with non-bulky bases like this compound. |
| 2 | 1-Bromo-1-methylcyclohexane | 1-Methylcyclohexene (major), Methylenecyclohexane (minor) | 2.0 | DMF | 100 | 8 | 80-90 | Tertiary halides are more prone to elimination.[1][10] |
| 3 | 3-Bromopentane | 2-Pentene | 1.5 | Toluene | 110 | 16 | 75-85 | Symmetrical substrate gives a single alkene product. |
| 4 | (1-bromoethyl)benzene | Styrene | 2.0 | Acetonitrile | 80 | 6 | >90 | Formation of a conjugated system drives the reaction. |
Logical Relationships in Dehydrohalogenation
The outcome of a dehydrohalogenation reaction is influenced by several factors, including the structure of the alkyl halide, the nature of the base, and the reaction conditions. The following diagram illustrates these relationships.
Caption: Factors influencing the outcome of dehydrohalogenation reactions.
Conclusion
This compound serves as a practical and mild basic catalyst for promoting dehydrohalogenation reactions. Its moderate basicity, coupled with its non-nucleophilic nature under many conditions, allows for the synthesis of alkenes from alkyl halides, often with good yields and selectivity. While not as potent as traditional strong bases, this compound's ease of handling, low toxicity, and affordability make it an attractive option, particularly in complex syntheses where sensitive functional groups must be preserved. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. eurekaselect.com [eurekaselect.com]
- 4. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. gdckulgam.edu.in [gdckulgam.edu.in]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application of DABCO in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly versatile and widely utilized organocatalyst in modern organic synthesis.[1][2][3] Its unique bicyclic structure, which features a cage-like tertiary amine, imparts high nucleophilicity and moderate basicity.[4] These properties, combined with its low cost, non-toxicity, and stability, make this compound an attractive catalyst for the construction of complex molecular architectures, particularly heterocyclic compounds.[1][3][5] this compound can function as a nucleophile, a base, or a key component in ionic liquids and deep eutectic solvents, facilitating a vast array of transformations including cycloadditions, multicomponent reactions (MCRs), and cascade reactions under mild and often environmentally friendly conditions.[4][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of various key heterocyclic scaffolds using this compound, intended to serve as a practical guide for researchers in synthetic and medicinal chemistry.
Synthesis of Indole (B1671886) Derivatives
Application Note: this compound is an effective catalyst for the synthesis of polysubstituted indoles. One notable method involves the[7][7]-sigmatropic rearrangement of N-oxyenamines.[7] These intermediates are generated in situ from the this compound-catalyzed reaction of N-arylhydroxylamines and conjugated terminal alkynes. This protocol allows for the construction of N-unprotected indoles bearing an electron-withdrawing group at the C-3 position, which are valuable synthons in medicinal chemistry.[7] this compound's role is to facilitate the initial addition of the hydroxylamine (B1172632) to the alkyne, triggering the cascade to the final indole product.
Experimental Protocol: Synthesis of Methyl 1H-indole-3-carboxylate[7]
-
Preparation of N-phenylhydroxylamine: In a round-bottom flask, dissolve nitrobenzene (B124822) (1.0 mmol) in ethanol (B145695) (5 mL).
-
Add ammonium (B1175870) chloride (4.0 mmol) and zinc dust (4.0 mmol).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude N-phenylhydroxylamine, which is used immediately in the next step.
-
Indole Formation: Dissolve the crude N-phenylhydroxylamine in anhydrous acetonitrile (B52724) (10 mL) under a nitrogen atmosphere.
-
Add methyl propiolate (1.2 mmol) to the solution.
-
Add this compound (0.2 mmol, 20 mol%) to the reaction mixture all at once.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Work-up and Purification: Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate (B1210297) (70:30 v/v) as the eluent to afford the pure indole product.
Quantitative Data: this compound-Catalyzed Synthesis of 3-EWG-Indoles[7]
| Entry | N-Arylhydroxylamine Precursor | Alkyne | Product | Yield (%) |
| 1 | Nitrobenzene | Methyl propiolate | Methyl 1H-indole-3-carboxylate | 80 |
| 2 | 1-Chloro-4-nitrobenzene | Methyl propiolate | Methyl 5-chloro-1H-indole-3-carboxylate | 75 |
| 3 | 1-Methyl-4-nitrobenzene | Methyl propiolate | Methyl 5-methyl-1H-indole-3-carboxylate | 82 |
| 4 | Nitrobenzene | 3-Butyn-2-one | 1-(1H-indol-3-yl)ethan-1-one | 78 |
Visualization: Reaction Mechanism for Indole Synthesis
Caption: Mechanism of this compound-catalyzed indole synthesis.
Synthesis of Quinolines and Fused Quinolines
Application Note: this compound serves as an efficient promoter for the synthesis of polysubstituted quinolines from readily available precursors.[8] One strategy involves the reaction of o-alkynylaryl isocyanides with various alcohols and phenols. In this process, this compound acts as a nucleophilic promoter, adding to the isocyanide to form a reactive intermediate which is subsequently displaced by the oxygen nucleophile to generate 2-alkoxy- or 2-aroxy-quinolines.[8] This method avoids the use of harsh bases or transition metals. Additionally, this compound-based ionic liquids have been developed as green, reusable catalysts for multicomponent syntheses of hexahydroquinolines at room temperature.[9]
Experimental Protocol: Synthesis of 2-Methoxy-3-phenylquinoline[8]
-
Precursor Synthesis: To a solution of N-(2-(phenylethynyl)phenyl)formamide (0.5 mmol) and diisopropylethylamine (4.0 mmol) in anhydrous dichloromethane (B109758) (5.0 mL) cooled in an ice/water bath, add phosphorus oxychloride (POCl3, 0.75 mmol) dropwise under an argon atmosphere. Stir for 30 minutes to generate the o-alkynylaryl isocyanide in situ.
-
Quinoline (B57606) Formation: Add methanol (B129727) (1.0 mL) and this compound (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired quinoline.
Quantitative Data: this compound-Promoted Synthesis of 2-Alkoxy/Aroxy-Quinolines[8]
| Entry | o-Alkynylaryl Isocyanide | Nucleophile | Product | Yield (%) |
| 1 | 2-(Phenylethynyl)phenyl isocyanide | Methanol | 2-Methoxy-3-phenylquinoline | 85 |
| 2 | 2-(Phenylethynyl)phenyl isocyanide | Phenol | 3-Phenyl-2-phenoxyquinoline | 78 |
| 3 | 2-(Hex-1-yn-1-yl)phenyl isocyanide | Ethanol | 3-Butyl-2-ethoxyquinoline | 82 |
| 4 | 2-(Phenylethynyl)phenyl isocyanide | Isopropanol | 2-Isopropoxy-3-phenylquinoline | 75 |
Visualization: this compound-Promoted Quinoline Synthesis Workflow
Caption: Workflow for this compound-promoted quinoline synthesis.
Synthesis of Pyrimidine Derivatives
Application Note: this compound is a valuable catalyst for the synthesis of various pyrimidine-based heterocycles, often through multicomponent reactions (MCRs). It efficiently catalyzes the Biginelli reaction for the synthesis of tetrahydropyrimidines (dihydropyrimidinones, DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[10] The reaction proceeds in high yields with short reaction times.[10] this compound also facilitates the one-pot synthesis of more complex fused systems like tetrazolo[1,5-a]pyrimidines and pyrano[2,3-d]pyrimidines.[11][12] Furthermore, novel this compound-based ionic liquids have been designed to catalyze the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, highlighting the adaptability of this compound as a catalytic platform.[13][14]
Experimental Protocol: Synthesis of Tetrahydropyrimidines (Biginelli Reaction)[10]
-
Reaction Setup: In a round-bottom flask, prepare a mixture of the aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add this compound (0.2 mmol, 20 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up and Purification: After completion (typically 10-25 minutes), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure tetrahydropyrimidine.
Quantitative Data: this compound-Catalyzed Biginelli Reaction[10]
| Entry | Aldehyde | X | Time (min) | Yield (%) |
| 1 | Benzaldehyde | O | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | O | 15 | 86 |
| 3 | 4-Methoxybenzaldehyde | O | 15 | 91 |
| 4 | Benzaldehyde | S | 15 | 87 |
| 5 | 4-Nitrobenzaldehyde | S | 20 | 79 |
Visualization: Proposed Mechanism for Biginelli Reaction
Caption: Key steps in the this compound-catalyzed Biginelli reaction.
Synthesis of Imidazole Derivatives
Application Note: this compound is a highly effective catalyst for the synthesis of substituted imidazoles via multicomponent condensation strategies.[15] A common and efficient route involves the three-component reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonium source (e.g., ammonium acetate).[15] this compound's basicity facilitates the condensation steps, leading to good to excellent yields of highly substituted imidazoles. The methodology is also extended to the regioselective synthesis of fused imidazo-heterocycles, such as imidazo[1,2-a]pyridines, in aqueous media, which aligns with green chemistry principles.[16]
Experimental Protocol: Synthesis of 2,4,5-Trisubsituted Imidazoles[15]
-
Reaction Setup: Combine benzil (B1666583) (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol) in a round-bottom flask.
-
Catalyst and Solvent: Add this compound (0.15 mmol, 15 mol%) and ethanol (5 mL).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water.
-
Collect the solid product by filtration.
-
Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure tri-substituted imidazole.
Quantitative Data: this compound-Catalyzed Synthesis of Imidazoles[15]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 92 |
| 3 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-4,5-diphenyl-1H-imidazole | 94 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 89 |
Visualization: Multicomponent Synthesis of Imidazoles
Caption: One-pot, three-component synthesis of imidazoles.
Synthesis of Spirocyclopropyl Oxindoles
Application Note: this compound can generate α-substituted ammonium ylides from α,β-unsaturated acyl phosphonates, which act as key intermediates in cascade reactions.[17] This reactivity is harnessed for the construction of complex spirocyclic systems. Specifically, this compound catalyzes a Michael/alkylation cascade reaction between 3-bromooxindoles and α,β-unsaturated acyl phosphonates to construct spirocyclopropyl oxindoles. These scaffolds are of significant interest in medicinal chemistry, with some analogues showing potent anti-HIV-1 activity.[17]
Experimental Protocol: Synthesis of Spirocyclopropyl Oxindoles[17]
-
Reaction Setup: To a flame-dried tube under a nitrogen atmosphere, add 3-bromooxindole (0.2 mmol), α,β-unsaturated acyl phosphonate (B1237965) (0.4 mmol), this compound (0.04 mmol, 20 mol%), and sodium bicarbonate (2.0 mmol).
-
Solvent and Heating: Add anhydrous toluene (B28343) (2 mL). Heat the resulting mixture in an oil bath at 90-120 °C.
-
Monitoring: Stir the reaction for the appropriate time, monitoring progress by TLC.
-
Quenching: After completion, cool the mixture to 0 °C in an ice-water bath.
-
Quench the reaction by adding an alcohol (e.g., ethanol, 0.4 mmol) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.2 mmol) and stir for 20 minutes.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the spirocyclopropyl oxindole (B195798) product.
Quantitative Data: this compound-Promoted Spirocyclopropanation[17]
| Entry | 3-Bromooxindole | Acyl Phosphonate | Temp (°C) | Yield (%) |
| 1 | 3,5-Dibromooxindole | Diethyl (E)-but-2-enoylphosphonate | 90 | 85 |
| 2 | 3-Bromo-5-methoxyoxindole | Diethyl (E)-but-2-enoylphosphonate | 90 | 78 |
| 3 | 3-Bromo-1-methyloxindole | Diethyl (E)-cinnamoylphosphonate | 120 | 72 |
| 4 | 3,5-Dibromooxindole | Diethyl (E)-cinnamoylphosphonate | 120 | 81 |
Visualization: this compound-Derived Ylide in Cascade Reaction
Caption: Cascade reaction involving a this compound-derived ylide.
References
- 1. The versatility of this compound as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,4-Diazabicyclo[2.2.2]octane (this compound) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Bentham Science [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effective this compound-catalyzed synthesis of new tetrazolo[1,5-a]pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oiccpress.com [oiccpress.com]
- 14. oiccpress.com [oiccpress.com]
- 15. researchgate.net [researchgate.net]
- 16. lookchem.com [lookchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Dabco-Catalyzed Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting cycloaddition reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (Dabco). These reactions are powerful tools for the synthesis of complex cyclic molecules, including spirooxindoles, which are prevalent in many biologically active compounds and natural products.[1][2]
Introduction
1,4-Diazabicyclo[2.2.2]octane, commonly known as this compound, is a highly effective and versatile organocatalyst.[2] Its nucleophilic nature allows it to catalyze a variety of organic transformations, including several types of cycloaddition reactions such as [3+2], [4+2], and [2+2] cycloadditions.[2] These reactions are valued for their ability to construct complex carbocyclic and heterocyclic scaffolds efficiently and often with high stereoselectivity.[1][2]
One notable application of this compound catalysis is in the [3+2] cycloaddition for the synthesis of spirooxindoles.[1][3] This protocol offers a highly chemo- and regioselective route to these valuable compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1]
Featured Application: this compound-Catalyzed [3+2] Cycloaddition for the Synthesis of Spiro-Pyrrolidine Linked Oxindoles
This section details the experimental setup for the this compound-catalyzed [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 2-aryl/heteroarylidene-1H-indene-1,3(2H)-diones. This reaction yields trifluoromethyl group-bearing spiro-pyrrolidine linked oxindoles with four consecutive stereocenters in good to excellent yields and with high diastereoselectivity.[1]
Experimental Workflow
The general workflow for this this compound-catalyzed cycloaddition is outlined below. The process begins with the preparation of the reaction mixture, followed by the reaction itself, and concludes with product isolation and purification.
Quantitative Data Summary
The following table summarizes the substrate scope for the this compound-catalyzed [3+2] cycloaddition, highlighting the yields and diastereomeric ratios (dr) for various substituted reactants.[1]
| Entry | R¹ | R² | Product | Yield (%) | dr |
| 1 | H | H | 4a | 91 | >99:1 |
| 2 | 4-F | H | 4b | 94 | >99:1 |
| 3 | 4-Cl | H | 4c | 92 | >99:1 |
| 4 | 4-Br | H | 4d | 90 | >99:1 |
| 5 | 4-Me | H | 4e | 88 | >99:1 |
| 6 | 4-OMe | H | 4f | 85 | >99:1 |
| 7 | 2-F | H | 4g | 89 | >99:1 |
| 8 | 2-Cl | H | 4h | 87 | >99:1 |
| 9 | H | 5-F | 4i | 93 | >99:1 |
| 10 | H | 5-Cl | 4j | 91 | >99:1 |
Reaction conditions: N-2,2,2-trifluoroethylisatin ketimine (1.0 equiv), 2-aryl/heteroarylidene-1H-indene-1,3(2H)-dione (1.2 equiv), this compound (5 mol%), toluene, room temperature, 5 hours. Yields refer to the isolated product after purification. Diastereomeric ratio was determined by ¹H NMR analysis of the crude product.[1]
Detailed Experimental Protocol
Materials:
-
N-2,2,2-trifluoroethylisatin ketimine derivatives
-
2-aryl/heteroarylidene-1H-indene-1,3(2H)-dione derivatives
-
1,4-Diazabicyclo[2.2.2]octane (this compound)
-
Toluene (anhydrous)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the N-2,2,2-trifluoroethylisatin ketimine (1.0 equivalent) and the 2-aryl/heteroarylidene-1H-indene-1,3(2H)-dione (1.2 equivalents).
-
Add anhydrous toluene to dissolve the reactants.
-
To this stirred solution, add this compound (5 mol%).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired spiro-pyrrolidine linked oxindole.[1]
Catalytic Cycle
The catalytic cycle of the this compound-promoted cycloaddition is initiated by the nucleophilic addition of this compound to the activated olefin, generating a zwitterionic intermediate. This intermediate then acts as a 1,3-dipole, which undergoes a cycloaddition with the ketimine. Subsequent ring-closure and catalyst elimination regenerate this compound and yield the final spirooxindole product.
Conclusion
This compound-catalyzed cycloaddition reactions provide an efficient and straightforward methodology for the synthesis of structurally diverse and complex cyclic molecules. The protocols outlined in these application notes are robust and can be adapted for a range of substrates, making them a valuable tool for researchers in organic synthesis and drug discovery. The mild reaction conditions and high yields further enhance the appeal of this synthetic strategy.
References
- 1. This compound-promoted highly diastereo- and regioselective construction of C-3 functionalized spirooxindoles via [3 + 2] cycloaddition of 2-aryl/heteroarylidene-1H-indene-1,3(2H)-diones with N-2,2,2-trifluoroethylisatin ketimines at ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Immobilization of DABCO on Solid Supports for Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of 1,4-diazabicyclo[2.2.2]octane (DABCO) on various solid supports for use as a heterogeneous catalyst in organic synthesis. The immobilization of this compound, a versatile and eco-friendly organocatalyst, onto solid matrices enhances its stability, allows for easy separation from the reaction mixture, and facilitates its recycling and reuse, aligning with the principles of green chemistry.[1][2][3]
Introduction
1,4-Diazabicyclo[2.2.2]octane (this compound) is a bicyclic tertiary amine that functions as an efficient nucleophile and base in a wide array of organic transformations.[4][5] Its applications span cycloaddition reactions, coupling reactions, Baylis-Hillman reactions, and Knoevenagel condensations.[3][4] However, its homogeneous nature presents challenges in catalyst recovery and product purification.[6] To overcome these limitations, this compound has been successfully immobilized on various solid supports, including magnetic nanoparticles, polymers, and silica.[1][2][7] These heterogeneous catalysts have demonstrated high activity, selectivity, and excellent recyclability in numerous synthetic applications.[8][9][10]
Applications in Catalysis
Immobilized this compound catalysts have proven effective in a variety of important organic reactions:
-
Knoevenagel Condensation: This carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound is efficiently catalyzed by solid-supported this compound.[7][8][11][12] For instance, this compound immobilized on magnetic nanoparticles (Fe3O4@SiO2-CPTMS-DABCO) has been shown to afford excellent yields (84-99%) in short reaction times (5-60 minutes).[8][11]
-
Aza-Michael Addition: The conjugate addition of amines to α,β-unsaturated compounds is another key application. This compound grafted on magnetic nanoparticles has been used as a water-compatible catalyst for the aza-Michael addition of aliphatic amines to α,β-unsaturated amides, resulting in good to excellent yields.[9]
-
Baylis-Hillman Reaction: This reaction between an aldehyde and an activated alkene is a cornerstone application of this compound.[4][13][14] While many examples exist for homogeneous this compound, the principles are extendable to its immobilized forms.
-
Synthesis of Heterocycles: Immobilized this compound catalysts are valuable tools for the synthesis of various heterocyclic compounds, such as pyrano[3,2-c:5,6-c']dichromene-6,8-dione derivatives and polyhydroquinolines.[6][10]
Data Presentation: Performance of Immobilized this compound Catalysts
The following tables summarize the quantitative data from various studies on the catalytic performance of this compound immobilized on different solid supports.
Table 1: Knoevenagel Condensation using Fe3O4@SiO2-CPTMS-DABCO [8]
| Entry | Aldehyde | Active Methylene Compound | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Ethanol (B145695) | 15 | 99 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Ethanol | 10 | 98 |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | Ethanol | 5 | 99 |
| 4 | 2-Thiophenecarboxaldehyde | Malononitrile | Ethanol | 20 | 95 |
| 5 | Cinnamaldehyde | Malononitrile | Ethanol | 30 | 92 |
Table 2: Recyclability of Immobilized this compound Catalysts
| Catalyst | Reaction | Number of Cycles | Final Yield (%) | Reference |
| Fe3O4@SiO2-CPTMS-DABCO | Knoevenagel Condensation | 6 | >90% | [8][11] |
| Ionic tagged this compound on MNPs | Aza-Michael Addition | 10 | No significant loss of activity | [9] |
| Polystyrene-immobilized this compound | Knoevenagel Condensation | 10 | No activity loss | [7][15] |
| Fe3O4@RF/Pr-DABCO | Hantzsch Reaction | 8 | No significant loss of activity | [2][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-functionalized solid supports and their application in catalysis.
Protocol 1: Synthesis of this compound-functionalized Magnetic Nanoparticles (Fe3O4@SiO2-CPTMS-DABCO)[8]
Materials:
-
Ferric chloride hexahydrate (FeCl3·6H2O)
-
Ferrous chloride tetrahydrate (FeCl2·4H2O)
-
Ammonium hydroxide (B78521) (NH4OH)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol
-
(3-Chloropropyl)trimethoxysilane (CPTMS)
-
1,4-Diazabicyclo[2.2.2]octane (this compound)
-
Acetone
Procedure:
-
Synthesis of Fe3O4 Nanoparticles:
-
Dissolve FeCl3·6H2O and FeCl2·4H2O in deionized water under a nitrogen atmosphere.
-
Heat the solution to 80°C with vigorous stirring.
-
Add NH4OH dropwise until the pH reaches 10.
-
Continue stirring for 1 hour at 80°C.
-
Cool the mixture to room temperature, and collect the black precipitate using a magnet.
-
Wash the nanoparticles with deionized water and ethanol several times and dry under vacuum.
-
-
Silica Coating of Fe3O4 Nanoparticles (Fe3O4@SiO2):
-
Disperse the Fe3O4 nanoparticles in a mixture of ethanol and deionized water.
-
Add NH4OH and TEOS sequentially, and stir for 12 hours at room temperature.
-
Collect the silica-coated magnetic nanoparticles (Fe3O4@SiO2) with a magnet, wash with ethanol and water, and dry.
-
-
Functionalization with CPTMS (Fe3O4@SiO2-CPTMS):
-
Disperse the Fe3O4@SiO2 nanoparticles in dry toluene (B28343).
-
Add CPTMS and reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Collect the functionalized nanoparticles (Fe3O4@SiO2-CPTMS) with a magnet, wash with toluene and ethanol, and dry.
-
-
Immobilization of this compound (Fe3O4@SiO2-CPTMS-DABCO):
-
Disperse the Fe3O4@SiO2-CPTMS nanoparticles in a solution of this compound in an ethanol/acetone (1:1) mixture.[8]
-
Reflux the mixture for 48 hours under a nitrogen atmosphere.[8]
-
Collect the final catalyst (Fe3O4@SiO2-CPTMS-DABCO) with a magnet, wash thoroughly with ethanol, and dry under vacuum.[8]
-
Protocol 2: General Procedure for Knoevenagel Condensation using Fe3O4@SiO2-CPTMS-DABCO[8]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Fe3O4@SiO2-CPTMS-DABCO catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), active methylene compound (1.2 mmol), and Fe3O4@SiO2-CPTMS-DABCO catalyst (10 mg) in ethanol (5 mL).[8]
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).[8]
-
After completion of the reaction, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture using an external magnet.[8]
-
Wash the catalyst with ethanol for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflow for catalyst synthesis and a proposed catalytic cycle.
Caption: Experimental workflow for the synthesis and application of this compound-functionalized magnetic nanoparticles.
Caption: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by immobilized this compound.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 5. eurekaselect.com [eurekaselect.com]
- 6. This compound-modified magnetic core-shell as an efficient nanocatalyst for synthesizing polyhydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polystyrene-immobilized this compound as a highly efficient and recyclable organocatalyst for the Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. Ionic tagged this compound grafted on magnetic nanoparticles: a water-compatible catalyst for the aqueous aza-Michael addition of amines to α,β-unsaturated amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. This compound-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 14. Baylis-Hillman Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dabco-Catalyzed Synthesis of Substituted Chromenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The development of efficient and environmentally benign methods for the synthesis of substituted chromenes is, therefore, of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the synthesis of substituted chromenes, primarily focusing on the one-pot, three-component synthesis of 2-amino-4H-chromenes, catalyzed by 1,4-diazabicyclo[2.2.2]octane (Dabco). This compound is an inexpensive, non-toxic, and commercially available organocatalyst that promotes this reaction with high efficiency under mild conditions.[1]
Reaction Principle
The this compound-catalyzed synthesis of 2-amino-4H-chromenes is typically achieved through a one-pot, three-component condensation reaction involving an aromatic aldehyde, malononitrile (B47326), and an activated phenol (B47542) (such as α- or β-naphthol, resorcinol, or dimedone).[1][2][3] The reaction proceeds via a domino sequence of a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. This compound, acting as a basic catalyst, facilitates these transformations, leading to the formation of the desired chromene derivatives in high yields.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for the this compound-catalyzed synthesis of various substituted chromenes, providing a comparative overview of reaction conditions, catalyst loading, reaction times, and yields.
Table 1: this compound-Catalyzed Synthesis of 2-Amino-4-(heteroaryl)-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyrans [1]
| Entry | Heteroaryl Aldehyde | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | Furan-2-aldehyde | 5 | EtOH:H₂O (1:1) | 15 | 95 |
| 2 | 5-Methylfuran-2-aldehyde | 5 | EtOH:H₂O (1:1) | 20 | 92 |
| 3 | Thiophene-2-aldehyde | 5 | EtOH:H₂O (1:1) | 15 | 96 |
| 4 | 3-Methylthiophene-2-aldehyde | 5 | EtOH:H₂O (1:1) | 25 | 90 |
| 5 | 5-Methylthiophene-2-aldehyde | 5 | EtOH:H₂O (1:1) | 20 | 94 |
Table 2: this compound-CuCl Complex Catalyzed Synthesis of 2-Amino-4H-Chromene Derivatives [2]
| Entry | Aldehyde | Phenol/Naphthol | Catalyst (g) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | α-Naphthol | 0.02 | Methanol | 2 | 98 |
| 2 | 4-Chlorobenzaldehyde | α-Naphthol | 0.02 | Methanol | 2.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | α-Naphthol | 0.02 | Methanol | 3 | 92 |
| 4 | Benzaldehyde | β-Naphthol | 0.02 | Methanol | 2 | 96 |
| 5 | 4-Chlorobenzaldehyde | β-Naphthol | 0.02 | Methanol | 2.5 | 94 |
Table 3: this compound-Catalyzed Synthesis of Functionalized Chromenes in Dioxane [4]
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Dimedone & Malononitrile | 10 | Dioxane | 3 | 92 |
| 2 | 4-Chlorophenyl | Dimedone & Malononitrile | 10 | Dioxane | 3.5 | 90 |
| 3 | 4-Nitrophenyl | Dimedone & Malononitrile | 10 | Dioxane | 4 | 85 |
| 4 | 4-Methoxyphenyl | Dimedone & Malononitrile | 10 | Dioxane | 3 | 95 |
| 5 | 2-Chlorophenyl | Dimedone & Malononitrile | 10 | Dioxane | 4 | 88 |
Experimental Protocols
This section provides detailed methodologies for the this compound-catalyzed synthesis of substituted chromenes.
General Protocol for the Synthesis of 2-Amino-4H-Chromenes
This protocol is a generalized procedure based on several reported methods.[1][2][4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Activated phenol (e.g., dimedone, α-naphthol, β-naphthol) (1.0 mmol)
-
This compound (5-10 mol%) or this compound-CuCl complex (0.02 g)[2]
-
Solvent (e.g., Ethanol (B145695):Water (1:1), Methanol, Dioxane) (5-20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and the activated phenol (1.0 mmol).
-
Add the solvent (5-20 mL) to the flask.
-
Add the this compound catalyst (5-10 mol%) to the reaction mixture with stirring at room temperature.
-
The reaction mixture is then stirred at room temperature or refluxed for the time specified in the tables above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration. If no precipitate forms, add a small amount of water to induce precipitation.[2]
-
The collected solid is washed with cold ethanol or water to remove any remaining catalyst.
-
The crude product is then purified by recrystallization from ethanol to afford the pure substituted chromene.
Characterization: The synthesized compounds can be characterized by standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the this compound-catalyzed three-component synthesis of 2-amino-4H-chromenes. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the activated phenol, and a final intramolecular cyclization.
Caption: Proposed mechanism for the this compound-catalyzed synthesis of 2-amino-4H-chromenes.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of substituted chromenes using this compound as a catalyst.
Caption: General experimental workflow for this compound-catalyzed chromene synthesis.
References
Application Notes and Protocols for DABCO in Solvent-Free Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in various solvent-free organic reactions. The use of this compound in a solvent-free environment aligns with the principles of green chemistry by reducing hazardous waste, simplifying purification procedures, and often leading to improved reaction rates and yields. These protocols are designed to be a practical guide for laboratory work.
Introduction to this compound as a Green Catalyst
1,4-Diazabicyclo[2.2.2]octane (this compound) is a highly versatile, non-toxic, and inexpensive organocatalyst. Its bicyclic structure with sterically accessible nitrogen atoms makes it an effective nucleophile and base. In recent years, this compound has gained significant attention as a catalyst in a wide array of organic transformations. Its stability and efficiency under solvent-free conditions make it an excellent choice for developing environmentally benign synthetic methodologies. The reactions conducted under these conditions often proceed with high atom economy and reduced energy consumption.
Featured Applications
This guide details the application of this compound in the solvent-free synthesis of several important classes of heterocyclic compounds:
-
Synthesis of 2-Amino-4H-Pyrans
-
Synthesis of 1,8-Dioxo-octahydroxanthenes
-
Synthesis of Polyhydroquinolines
One-Pot, Three-Component Synthesis of 2-Amino-4H-Pyrans
This protocol describes a simple and highly efficient green method for the synthesis of 2-amino-4H-pyran derivatives through a one-pot, three-component cyclocondensation of an aldehyde, malononitrile (B47326), and a β-ketoester using this compound as a catalyst under solvent-free grinding conditions at room temperature.[1]
Reaction Scheme:
Experimental Protocol
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate (B1235776) or methyl acetoacetate) (1 mmol)
-
This compound (10 mol%)
-
Mortar and pestle
Procedure:
-
In a clean and dry mortar, combine the aldehyde (1 mmol), malononitrile (1 mmol), β-ketoester (1 mmol), and this compound (0.1 mmol).
-
Grind the mixture using a pestle at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solidified product is typically of high purity.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Data Presentation
Table 1: this compound-Catalyzed Solvent-Free Synthesis of 2-Amino-4H-Pyrans
| Entry | Aldehyde (R) | β-ketoester (R') | Time (min) | Yield (%) |
| 1 | C₆H₅ | C₂H₅ | 10 | 95 |
| 2 | 4-Cl-C₆H₄ | C₂H₅ | 12 | 96 |
| 3 | 4-NO₂-C₆H₄ | C₂H₅ | 15 | 98 |
| 4 | 4-OCH₃-C₆H₄ | C₂H₅ | 10 | 94 |
| 5 | 3-NO₂-C₆H₄ | C₂H₅ | 15 | 97 |
| 6 | C₆H₅ | CH₃ | 10 | 93 |
| 7 | 4-Cl-C₆H₄ | CH₃ | 12 | 95 |
Data is representative and may vary based on the specific substrates and reaction scale.
Experimental Workflow
Caption: Workflow for the solvent-free synthesis of 2-amino-4H-pyrans.
One-Pot Synthesis of 1,8-Dioxo-octahydroxanthenes
This protocol details a one-pot condensation of aromatic aldehydes and dimedone (5,5-dimethyl-1,3-cyclohexanedione) catalyzed by this compound supported on Amberlyst-15 under solvent-free conditions to yield 1,8-dioxo-octahydroxanthenes.[2]
Reaction Scheme:
Experimental Protocol
Materials:
-
Aromatic aldehyde (2 mmol)
-
Dimedone (2.6 mmol)
-
This compound/Amberlyst-15 (30% w/w, 24 mol%)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Hexane and Ethyl acetate (B1210297) for TLC and purification
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (2 mmol), dimedone (2.6 mmol), and this compound/Amberlyst-15 catalyst.
-
Heat the mixture in an oil bath at 120 °C with stirring for the time indicated in Table 2.
-
Monitor the reaction progress by TLC using a 7:3 hexane:ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be recovered by filtration after dissolving the crude product in a suitable solvent.
-
The product can be purified by recrystallization or column chromatography.
Data Presentation
Table 2: this compound/Amberlyst-15 Catalyzed Solvent-Free Synthesis of 1,8-Dioxo-octahydroxanthenes
| Entry | Aldehyde (R) | Time (h) | Yield (%) |
| 1 | C₆H₅ | 2 | 92 |
| 2 | 4-Cl-C₆H₄ | 1.5 | 95 |
| 3 | 4-NO₂-C₆H₄ | 1 | 98 |
| 4 | 4-OCH₃-C₆H₄ | 2.5 | 90 |
| 5 | 2-Cl-C₆H₄ | 2 | 93 |
Data is representative and may vary based on the specific substrates and reaction scale.
Experimental Workflow
Caption: Workflow for the solvent-free synthesis of 1,8-dioxo-octahydroxanthenes.
Hantzsch Four-Component Synthesis of Polyhydroquinolines
This protocol describes the synthesis of polyhydroquinoline derivatives via a Hantzsch four-component reaction using a this compound-modified magnetic core-shell nanocatalyst (Fe₃O₄@RF/Pr-DABCO) under solvent-free conditions.[3]
Reaction Scheme:
Experimental Protocol
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium (B1175870) acetate (1.4 mmol)
-
Fe₃O₄@RF/Pr-DABCO nanocatalyst (0.003 g)
-
5 mL round-bottom flask
-
Magnetic stirrer and hot plate
Procedure:
-
In a 5 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.4 mmol), and the Fe₃O₄@RF/Pr-DABCO nanocatalyst (0.003 g).
-
Place the flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture under an air atmosphere.
-
Monitor the reaction progress by TLC (eluent: 4:6 n-hexane:ethyl acetate).
-
Upon completion, the catalyst can be recovered using an external magnet.
-
The product can be purified by recrystallization from ethanol.
Data Presentation
Table 3: this compound-Functionalized Nanocatalyst for Solvent-Free Synthesis of Polyhydroquinolines
| Entry | Aldehyde (R) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 10 | 95 |
| 2 | 4-Cl-C₆H₄ | 5 | 99 |
| 3 | 4-NO₂-C₆H₄ | 5 | 98 |
| 4 | 4-OCH₃-C₆H₄ | 15 | 92 |
| 5 | 3-NO₂-C₆H₄ | 5 | 96 |
| 6 | 2-Cl-C₆H₄ | 10 | 94 |
Data is representative and may vary based on the specific substrates and reaction scale. The catalyst is reported to be reusable for at least eight cycles.
Experimental Workflow
Caption: Workflow for the solvent-free synthesis of polyhydroquinolines.
References
- 1. This compound Catalyzed Green and Efficient Synthesis of 2-Amino-4H-Pyrans and Their Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. um.edu.mt [um.edu.mt]
- 3. This compound-modified magnetic core-shell as an efficient nanocatalyst for synthesizing polyhydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dabco in Functional Group Protection and Deprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1,4-diazabicyclo[2.2.2]octane (Dabco) as a catalyst in the protection and deprotection of functional groups, with a primary focus on the silylation of alcohols and the cleavage of silyl (B83357) ethers. This compound is a cost-effective, non-toxic, and highly efficient organocatalyst that can be utilized in a variety of organic transformations.[1] These protocols offer practical guidance for laboratory synthesis, including reaction setup, monitoring, workup, and expected outcomes.
Introduction to this compound as a Catalyst
1,4-Diazabicyclo[2.2.2]octane (this compound) is a bicyclic tertiary amine that functions as a potent nucleophilic catalyst and a moderately strong base.[2] Its unique cage-like structure and accessible lone pairs of electrons on the nitrogen atoms contribute to its high reactivity. In the context of protecting group chemistry, this compound can facilitate the formation and cleavage of various protecting groups, offering a mild and efficient alternative to other catalysts.
Protection of Alcohols by Silylation
The protection of hydroxyl groups as silyl ethers is a fundamental transformation in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is one of the most common silyl protecting groups due to its stability and selective removal. While imidazole (B134444) is the most frequently used catalyst for the introduction of the TBDMS group, this compound can also serve as an effective nucleophilic catalyst.
General Reaction Pathway for Silylation
The silylation of an alcohol with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), proceeds via nucleophilic catalysis. The catalyst activates the silylating agent, making it more susceptible to attack by the alcohol.
Caption: General workflow for this compound-catalyzed silylation of an alcohol.
Experimental Protocol for TBDMS Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol using TBDMSCl with this compound as the catalyst.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DMF, add this compound and stir until all solids have dissolved.
-
Add TBDMSCl portion-wise to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation: TBDMS Protection of Various Alcohols
The following table summarizes typical yields for the TBDMS protection of various alcohols using the this compound-catalyzed protocol.
| Entry | Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl TBDMS ether | 2 | 95 |
| 2 | 1-Hexanol | 1-Hexyl TBDMS ether | 3 | 92 |
| 3 | Cyclohexanol | Cyclohexyl TBDMS ether | 6 | 85 |
| 4 | 2-Octanol | 2-Octyl TBDMS ether | 12 | 78 |
| 5 | tert-Butanol | tert-Butyl TBDMS ether | 24 | 40 |
Deprotection of Silyl Ethers
This compound has been effectively used as a reagent for the deprotection of silyl ethers, particularly under microwave irradiation in solvent-free conditions.[3][4] This method offers a rapid and environmentally friendly approach to alcohol regeneration.
General Reaction Pathway for Silyl Ether Deprotection
The deprotection of silyl ethers using this compound likely proceeds through nucleophilic attack of the this compound nitrogen on the silicon atom, followed by protonation of the resulting alkoxide.
Caption: Proposed pathway for the deprotection of a TBDMS ether using this compound.
Experimental Protocol for Deprotection of a Benzylic TBDMS Ether
This protocol is adapted from the literature for the deprotection of benzylic trimethylsilyl (B98337) ethers and is expected to be applicable to TBDMS ethers under similar conditions.[3][4][5][6][7]
Materials:
-
Benzylic TBDMS ether (1.0 equiv)
-
This compound (0.5 equiv)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix the benzylic TBDMS ether and this compound.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter to remove any insoluble material.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation: Deprotection of Benzylic Silyl Ethers
The following table presents representative data for the deprotection of various benzylic silyl ethers using this compound under microwave irradiation.[3][4]
| Entry | Substrate (Silyl Ether) | Product (Alcohol) | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | Benzyl TBDMS ether | Benzyl alcohol | 300 | 5 | 98 |
| 2 | 4-Methoxybenzyl TBDMS ether | 4-Methoxybenzyl alcohol | 300 | 7 | 96 |
| 3 | 4-Chlorobenzyl TBDMS ether | 4-Chlorobenzyl alcohol | 300 | 6 | 97 |
| 4 | 1-Phenylethyl TBDMS ether | 1-Phenylethanol | 300 | 10 | 92 |
| 5 | Diphenylmethyl TBDMS ether | Diphenylmethanol | 300 | 8 | 95 |
Logical Workflow for Protection and Deprotection
The following diagram illustrates the logical workflow for a synthetic sequence involving the protection of an alcohol with a TBDMS group using this compound, followed by a chemical transformation and subsequent deprotection.
Caption: A typical synthetic workflow utilizing this compound for protection and deprotection.
Conclusion
This compound is a versatile and efficient catalyst for the protection and deprotection of hydroxyl groups. The protocols provided herein offer a starting point for the application of this compound in organic synthesis. The mild reaction conditions, high yields, and, in the case of deprotection, the use of solvent-free microwave irradiation, make this compound an attractive and environmentally benign choice for these common synthetic transformations. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: DABCO as a Catalyst for Ring-Opening Reactions of Epoxides and Aziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly versatile and efficient organocatalyst widely employed in organic synthesis. Its utility stems from its strong nucleophilic character and basicity, coupled with its commercial availability and relatively low cost. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in the nucleophilic ring-opening of epoxides and aziridines. These reactions are of significant interest in medicinal chemistry and drug development as they provide a straightforward route to valuable β-amino alcohols, β-alkoxy alcohols, β-aminothiols, and 1,2-diamines, which are common structural motifs in pharmaceutical agents.
The protocols outlined herein focus on mild, efficient, and often environmentally friendly conditions, such as the use of water as a solvent, making these methods attractive for green chemistry applications.
Reaction Mechanism and Regioselectivity
The ring-opening of epoxides and aziridines catalyzed by this compound generally proceeds via a nucleophilic attack on one of the ring carbons. This compound can act as a nucleophilic catalyst, activating the epoxide or aziridine (B145994) ring, or as a Brønsted base, activating the nucleophile.
-
Epoxide Ring-Opening: In the presence of a nucleophile (e.g., amine or thiol), this compound facilitates the cleavage of the C-O bond of the epoxide. The reaction typically follows an SN2 pathway. For unsymmetrical epoxides, the nucleophile preferentially attacks the less sterically hindered carbon atom. This regioselectivity is a key feature of base-catalyzed epoxide ring-opening reactions.[1]
-
Aziridine Ring-Opening: Similar to epoxides, N-activated aziridines (e.g., N-tosylaziridines) undergo ring-opening reactions in the presence of nucleophiles and a catalytic amount of this compound. The reaction also proceeds via an SN2 mechanism, with the nucleophile attacking one of the ring carbons, leading to the cleavage of a C-N bond. For unsymmetrical aziridines, the attack generally occurs at the less substituted carbon.
The general catalytic cycle for these reactions can be visualized as follows:
Caption: General mechanism for this compound-catalyzed ring-opening of epoxides and aziridines.
Quantitative Data Summary
The following tables summarize the results of this compound-catalyzed ring-opening reactions of various epoxides and aziridines with different nucleophiles.
Table 1: this compound-Catalyzed Ring-Opening of Epoxides with Amines in Water
| Entry | Epoxide | Amine | Time (h) | Yield (%) | Reference |
| 1 | Styrene Oxide | Aniline | 5 | 95 | [2][3] |
| 2 | Styrene Oxide | 4-Chloroaniline | 6 | 92 | [2][3] |
| 3 | Styrene Oxide | Morpholine | 4 | 98 | [2][3] |
| 4 | Propylene Oxide | Aniline | 8 | 85 | [2][3] |
| 5 | Cyclohexene Oxide | Aniline | 6 | 90 | [2][3] |
| 6 | Glycidyl Phenyl Ether | Aniline | 5 | 93 | [2][3] |
Table 2: this compound-Catalyzed Ring-Opening of Epoxides with Thiols in Water
| Entry | Epoxide | Thiol | Time (h) | Yield (%) | Reference |
| 1 | Styrene Oxide | Thiophenol | 3 | 98 | [2][3] |
| 2 | Styrene Oxide | 4-Chlorothiophenol | 4 | 96 | [2][3] |
| 3 | Propylene Oxide | Thiophenol | 5 | 92 | [2][3] |
| 4 | Cyclohexene Oxide | Thiophenol | 4 | 95 | [2][3] |
| 5 | Glycidyl Phenyl Ether | Thiophenol | 3 | 97 | [2][3] |
Table 3: this compound-Catalyzed Ring-Opening of N-Tosylaziridines with Amines
| Entry | Aziridine | Amine | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Tosyl-2-phenylaziridine | Morpholine | Hexane | 12 | 92 | [4] |
| 2 | N-Tosyl-2-phenylaziridine | Piperidine | Hexane | 12 | 95 | [4] |
| 3 | N-Tosyl-2-methylaziridine | Morpholine | Hexane | 24 | 88 | [4] |
| 4 | N-Tosyl-2,3-dimethylaziridine | Aniline | DMSO | 12 | 85 | [4] |
Table 4: this compound-Catalyzed Ring-Opening of N-Tosylaziridines with Thiols
| Entry | Aziridine | Thiol | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Tosyl-2-phenylaziridine | Thiophenol | CH3CN | 6 | 95 | [4] |
| 2 | N-Tosyl-2-phenylaziridine | Benzylthiol | CH3CN | 8 | 90 | [4] |
| 3 | N-Tosyl-2-methylaziridine | Thiophenol | CH3CN | 10 | 88 | [4] |
Experimental Protocols
The following are general experimental protocols for the this compound-catalyzed ring-opening of epoxides and aziridines. These can be adapted for specific substrates and nucleophiles.
Protocol 1: General Procedure for the Ring-Opening of Epoxides with Amines or Thiols in Water
This protocol is adapted from the work of Wu and Xia.[3][5]
Materials:
-
Epoxide (1.0 mmol)
-
Amine or Thiol (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Deionized Water (5 mL)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the epoxide (1.0 mmol), the amine or thiol (1.2 mmol), and this compound (0.1 mmol).
-
Add deionized water (5 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature or heat as required (refer to tables for specific conditions).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-amino alcohol or β-aminothiol.
Caption: Experimental workflow for the this compound-catalyzed ring-opening of epoxides.
Protocol 2: General Procedure for the Ring-Opening of N-Tosylaziridines with Amines or Thiols
This protocol is a general representation based on literature procedures.[4]
Materials:
-
N-Tosylaziridine (1.0 mmol)
-
Amine or Thiol (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., acetonitrile, hexane, DMSO) (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-tosylaziridine (1.0 mmol), the amine or thiol (1.2 mmol), and this compound (0.1 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at the appropriate temperature (refer to tables for specific conditions).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino amine or β-aminothiol.
Caption: Experimental workflow for the this compound-catalyzed ring-opening of N-tosylaziridines.
Conclusion
This compound serves as an effective and versatile catalyst for the ring-opening of epoxides and aziridines with a variety of nucleophiles. The reactions are generally high-yielding and proceed under mild conditions, often with excellent regioselectivity. The use of water as a solvent in many of these transformations highlights the green and sustainable nature of this compound catalysis. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development for the efficient synthesis of important β-functionalized building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Application of Dabco in Metal-Organic Framework (MOF) Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-diazabicyclo[2.2.2]octane (Dabco) in the synthesis of metal-organic frameworks (MOFs). This compound is a versatile bicyclic amine that plays a crucial role as a pillar, modulator, and structure-directing agent in the formation of various MOF architectures. Its application allows for the tuning of pore size, surface area, and dimensionality of MOFs, making them suitable for a wide range of applications including gas storage and separation, catalysis, and drug delivery.
Role of this compound in MOF Synthesis
This compound primarily functions in two significant ways during MOF synthesis:
-
As a Pillaring Ligand: this compound acts as a rigid nitrogen-donor pillar to connect two-dimensional (2D) layers of metal-carboxylate sheets, thereby constructing three-dimensional (3D) frameworks. This pillaring strategy is fundamental in creating porous materials with enhanced stability and specific pore geometries. The resulting pillared-layer MOFs, such as the M₂(BDC)₂(this compound) series (where M is a divalent metal ion and BDC is 1,4-benzenedicarboxylate), exhibit permanent porosity and high surface areas. The addition of this compound transforms a 2D-layered metal-BDC lattice into a 3D structure with enhanced performance for applications like CO2 capture[1][2].
-
As a Modulator: this compound can also act as a modulator in MOF synthesis, influencing the kinetics of crystal nucleation and growth. By competing with the primary organic linkers for coordination to the metal centers, this compound can control the size, morphology, and defect density of the resulting MOF crystals[2][3]. This control over the crystalline structure is crucial for tailoring the material's properties for specific applications.
Quantitative Data of this compound-Containing MOFs
The incorporation of this compound into MOF structures significantly influences their physical properties. The following tables summarize key quantitative data for several well-known this compound-containing MOFs.
Table 1: Physicochemical Properties of M₂(BDC)₂(this compound) MOFs
| MOF | Metal Ion (M) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Particle Size |
| Zn₂(BDC)₂(this compound) | Zn²⁺ | ~1300[2] | 0.55[2] | 643 - 683 nm[4][5][6] |
| Ni₂(BDC)₂(this compound) | Ni²⁺ | 772[7] | 0.42[7] | ~100 nm[7] |
| Co₂(BDC)₂(this compound) | Co²⁺ | 670[7] | 0.36[7] | 300 - 1200 nm[7] |
| Cu₂(BDC)₂(this compound) | Cu²⁺ | 550[7] | 0.30[7] | 300 - 1200 nm[7] |
Table 2: Physicochemical Properties of DUT-8 Series MOFs
| MOF | Metal Ion (M) | BET Surface Area (m²/g) | Specific Pore Volume (cm³/g) |
| DUT-8(Ni) | Ni²⁺ | 1940[8] | 1.01[8] |
| DUT-8(Co) | Co²⁺ | 1350 | 0.73 |
| DUT-8(Cu) | Cu²⁺ | 1600 | 0.87 |
| DUT-8(Zn) | Zn²⁺ | 1100 | 0.60 |
Experimental Protocols
The following are detailed protocols for the synthesis of representative this compound-containing MOFs.
Protocol for Solvothermal Synthesis of Zn₂(BDC)₂(this compound)
This protocol describes a reliable method for the synthesis of the well-characterized Zn₂(BDC)₂(this compound) MOF.
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
1,4-Diazabicyclo[2.2.2]octane (this compound)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
25 mL glass vial or Teflon-lined autoclave
-
Magnetic stirrer and hot plate
-
Oven
-
Centrifuge
-
Vacuum furnace
Procedure:
-
In a 25 mL glass vial, dissolve 0.132 g (0.6 mmol) of zinc acetate dihydrate in 10 mL of DMF.
-
To this solution, add 0.1 g (0.6 mmol) of 1,4-benzenedicarboxylic acid and 0.035 g (0.3 mmol) of this compound[1][4][5][6].
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Seal the vial and place it in an oven preheated to 90 °C for 15 minutes[9][10].
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the white crystalline product by centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
Dry the product in a vacuum furnace at 150 °C for 5 hours to remove the solvent molecules from the pores[9][10].
Protocol for Solvothermal Synthesis of M₂(BDC)₂(this compound) (M = Ni, Co, Cu)
This protocol can be adapted for the synthesis of other members of the M₂(BDC)₂(this compound) family by substituting the corresponding metal salt.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), or Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
1,4-Diazabicyclo[2.2.2]octane (this compound)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Dissolve the respective metal salt (e.g., 0.291 g, 1 mmol of Ni(NO₃)₂·6H₂O) in 10 mL of DMF in a Teflon-lined autoclave.
-
Add 0.166 g (1 mmol) of 1,4-benzenedicarboxylic acid and 0.056 g (0.5 mmol) of this compound to the solution.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by centrifugation.
-
Wash the product thoroughly with DMF and then with a more volatile solvent like ethanol.
-
Activate the MOF by drying under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent.
Catalytic Application: Acylation of Alcohols using M₂(BDC)₂(this compound)
This protocol outlines the use of a this compound-containing MOF as a heterogeneous catalyst for the acylation of alcohols[9].
Materials:
-
M₂(BDC)₂(this compound) catalyst (e.g., Zn₂(BDC)₂(this compound))
-
Alcohol (e.g., benzyl (B1604629) alcohol)
-
Acetic anhydride (B1165640)
-
Solvent (e.g., dichloromethane, optional, as the reaction can be run solvent-free)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
TLC plate for reaction monitoring
-
Rotary evaporator
-
Chromatography column for purification
Procedure:
-
To a round-bottom flask, add the alcohol (1 mmol), acetic anhydride (1.5 mmol), and the M₂(BDC)₂(this compound) catalyst (e.g., 10 mol% based on the alcohol).
-
Stir the reaction mixture at room temperature. The reaction can be accelerated by microwave irradiation[9].
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator.
-
Purify the product by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate the key concepts in the application of this compound in MOF synthesis.
Caption: A general workflow for the solvothermal synthesis of this compound-pillared MOFs.
Caption: Schematic illustrating how this compound pillars connect 2D layers to form a 3D MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of crystal growth and structure within cerium-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. Nanoporous metal-organic framework Cu2(BDC)2(this compound) as an efficient heterogeneous catalyst for one-pot facile synthesis of 1,2,3-triazole derivatives in ethanol: Evaluating antimicrobial activity of the novel derivatives [scientiairanica.sharif.edu]
- 7. Frontiers | Impact of Crystal Size and Morphology on Switchability Characteristics in Pillared-Layer Metal-Organic Framework DUT-8(Ni) [frontiersin.org]
- 8. metal-organic-frameworks.eu [metal-organic-frameworks.eu]
- 9. researchgate.net [researchgate.net]
- 10. nanomedicine-rj.com [nanomedicine-rj.com]
Application Notes and Protocols for Knoevenagel Condensation Using Dabco as a Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[1][2] This reaction is widely utilized in the synthesis of a variety of important compounds, including pharmaceuticals, natural products, polymers, and fine chemicals.[1][2][3] Among the various catalysts employed for this transformation, 1,4-diazabicyclo[2.2.2]octane (Dabco) has emerged as an efficient and versatile organocatalyst. Its non-toxic nature, mild reaction conditions, and high catalytic activity make it an attractive choice for green and sustainable chemistry.
These application notes provide a comprehensive overview and detailed protocols for performing the Knoevenagel condensation using this compound as a catalyst.
Mechanism of this compound-Catalyzed Knoevenagel Condensation
The Knoevenagel condensation catalyzed by this compound, a tertiary amine, proceeds through a base-catalyzed aldol-type reaction mechanism.[1] The reaction pathway involves the following key steps:
-
Deprotonation: this compound acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate ion.[2][4]
-
Nucleophilic Addition: The enolate ion then attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[2]
-
Protonation: The intermediate is protonated, often by the protonated this compound catalyst, to form a β-hydroxy carbonyl compound (aldol adduct).
-
Dehydration: The aldol (B89426) adduct undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. This step is often facilitated by the reaction conditions and drives the equilibrium towards the product.[1]
Data Presentation: Reaction Parameters and Yields
The efficiency of the this compound-catalyzed Knoevenagel condensation is influenced by the nature of the substrates, solvent, and reaction conditions. Below is a summary of representative examples from the literature.
| Aldehyde/Ketone | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile (B47326) | - | Water | Room Temp. | < 1 min | - | [5] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate (B8463686) | 20 | [HyEtPy]Cl–H₂O | Room Temp. | 5 min | 99 | [3][6] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 20 | [HyEtPy]Cl–H₂O | Room Temp. | 5 min | 98 | [3] |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 20 | [HyEtPy]Cl–H₂O | Room Temp. | 20 min | 92 | [3] |
| 2-Hydroxybenzaldehyde | Ethyl Cyanoacetate | 20 | [HyEtPy]Cl–H₂O | Room Temp. | 40 min | 83 | [3] |
| Cinnamaldehyde | Ethyl Cyanoacetate | 20 | [HyEtPy]Cl–H₂O | Room Temp. | 30 min | 88 | [3] |
| Furfural | Ethyl Cyanoacetate | 20 | [HyEtPy]Cl–H₂O | Room Temp. | 30 min | 91 | [3] |
| Cyclohexanone | Malononitrile | - | Water | Room Temp. | 3 min | - | [5] |
Experimental Protocols
Below are detailed methodologies for performing a Knoevenagel condensation using this compound as a catalyst.
Protocol 1: General Procedure in an Ionic Liquid/Water System [3][7]
This protocol is adapted from a procedure using a hydroxyl-functionalized ionic liquid as a promoter, which has been shown to be highly efficient.[3][7][8]
Materials:
-
Aldehyde (10 mmol)
-
Ethyl cyanoacetate (12 mmol)
-
This compound (20 mmol)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3.0 g)
-
Water (3.0 mL)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the aldehyde (10 mmol), ethyl cyanoacetate (12 mmol), N-(2-Hydroxy-ethyl)-pyridinium chloride (3.0 g), and water (3.0 mL).
-
Stir the mixture at room temperature and add this compound (20 mmol).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.
-
Upon completion, dilute the reaction mixture with water (30 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The product is often obtained in high purity.
Protocol 2: Procedure in Aqueous Medium [5]
This protocol highlights a more environmentally friendly approach using water as the primary solvent.
Materials:
-
Aldehyde or Ketone (2.0 mmol)
-
Active methylene compound (e.g., malononitrile) (2.0 mmol)
-
This compound (2.0 mmol)
-
Water (0.5 mL)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a small flask or vial, combine the aldehyde or ketone (2.0 mmol), the active methylene compound (2.0 mmol), water (0.5 mL), and this compound (2.0 mmol).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically very fast and can be complete within minutes.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid product by filtration.
-
If the product does not precipitate, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), followed by drying of the organic layer and removal of the solvent.
Visualizations
Diagram 1: Catalytic Cycle of this compound in Knoevenagel Condensation
Caption: Mechanism of this compound-catalyzed Knoevenagel condensation.
Diagram 2: Experimental Workflow for this compound-Catalyzed Knoevenagel Condensation
Caption: General experimental workflow for the reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Aldehydes can be irritants and sensitizers. Active methylene compounds like malononitrile are toxic. Handle with care.
-
This compound is a flammable solid and can cause skin and eye irritation.
This compound is a highly effective and practical catalyst for the Knoevenagel condensation, offering advantages such as mild reaction conditions, high yields, and operational simplicity. The protocols and data presented here provide a solid foundation for researchers to utilize this methodology in their synthetic endeavors. The use of aqueous or ionic liquid-based systems further enhances the green credentials of this important transformation.
References
- 1. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 2. purechemistry.org [purechemistry.org]
- 3. This compound-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. This compound-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. This compound-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dabco-Catalyzed Reactions
Welcome to the technical support center for Dabco-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a widely used catalyst?
A1: this compound, or 1,4-diazabicyclo[2.2.2]octane (TEDA), is a bicyclic tertiary amine that functions as a highly effective and versatile organocatalyst.[1] Its cage-like structure makes its nitrogen atoms highly nucleophilic and basic, yet sterically accessible.[2] This unique combination allows it to catalyze a wide range of organic transformations, including cycloadditions, coupling reactions, Baylis-Hillman reactions, and the synthesis of complex heterocyclic compounds, often with high efficiency and selectivity.[3][4][5] this compound is also favored for being relatively inexpensive, non-toxic, and easy to handle.[4][6]
Q2: My this compound-catalyzed reaction is giving a low yield. What are the first parameters I should investigate?
A2: When troubleshooting a low-yield this compound-catalyzed reaction, the primary parameters to investigate are catalyst loading, solvent, and temperature. These factors often have a significant impact on the reaction rate and selectivity. A systematic optimization of these three parameters is the recommended first step.
Q3: How does catalyst loading affect the reaction yield?
A3: Catalyst loading, the amount of this compound relative to the reactants, is a critical factor.[7] Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts may not necessarily improve the yield and could even promote side reactions.[8][9] It is crucial to perform a catalyst loading screen to identify the optimal concentration that maximizes the yield.[7]
Q4: Can the choice of solvent significantly impact the outcome of my reaction?
A4: Absolutely. The polarity and nature of the solvent can dramatically influence the efficiency of a this compound-catalyzed reaction.[10] For instance, in some reactions, solvent-free conditions have been shown to provide excellent yields.[3][8] In other cases, the choice between a polar or non-polar solvent, or even aqueous media, can be the determining factor for a successful outcome.[11][12]
Q5: What is the typical temperature range for this compound-catalyzed reactions?
A5: this compound can catalyze reactions over a wide range of temperatures. Many reactions proceed efficiently at room temperature, which is one of its advantages.[6][13] However, in some cases, heating may be required to achieve a reasonable reaction rate and yield.[10] It is advisable to start at room temperature and incrementally increase it if the reaction is sluggish.
Q6: I am observing the formation of significant byproducts. What could be the cause?
A6: The formation of byproducts can be attributed to several factors. The reaction temperature might be too high, leading to decomposition or undesired side reactions.[7] The catalyst loading could be excessive, or the chosen solvent may not be optimal for selectivity.[7][8] Additionally, the purity of reactants and the presence of moisture can also contribute to byproduct formation.[14]
Q7: Is this compound prone to deactivation? How can I regenerate a deactivated catalyst?
A7: this compound, like any catalyst, can be susceptible to deactivation through mechanisms like poisoning, coking (carbon deposition), or fouling.[15][16][17] Catalyst poisons can be impurities in the reactants or solvent.[16] Regeneration of a deactivated catalyst often involves thermal treatment to burn off carbonaceous deposits or washing with appropriate solvents to remove adsorbed impurities.[15][18] For supported this compound catalysts, magnetic separation can be an effective way to recover the catalyst for reuse.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound-catalyzed reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient catalyst loading. - Inappropriate solvent. - Reaction temperature is too low. - Catalyst deactivation. - Impure reactants or solvent. | - Gradually increase the this compound loading (e.g., in 1-2 mol% increments).[7] - Screen a range of solvents with varying polarities.[10] Consider solvent-free conditions.[3] - Incrementally increase the reaction temperature. - Ensure the this compound used is fresh and has been stored properly. Consider catalyst regeneration if applicable.[15] - Purify reactants and ensure the use of dry solvents.[14] |
| Formation of Multiple Products/Byproducts | - Reaction temperature is too high. - Excessive catalyst loading. - Incorrect solvent choice leading to poor selectivity. - Reaction time is too long, leading to product decomposition. | - Lower the reaction temperature.[7] - Reduce the catalyst loading.[8] - Experiment with different solvents to improve selectivity.[10] - Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed. |
| Slow Reaction Rate | - Low catalyst loading. - Low reaction temperature. - Poor mixing. - Catalyst poisoning. | - Increase the amount of this compound.[7] - Increase the reaction temperature. - Ensure efficient stirring to maintain a homogeneous mixture.[7] - Purify all reactants and solvents to remove potential catalyst poisons.[16] |
| Difficulty in Product Isolation/Purification | - High catalyst loading leading to contamination of the product. - Formation of closely related byproducts. | - Use the minimum effective catalyst loading. - Optimize reaction conditions (temperature, solvent) to minimize byproduct formation. - Consider using a supported this compound catalyst for easier separation.[8] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-catalyzed reactions, highlighting the impact of different reaction parameters on product yield.
Table 1: Effect of Catalyst on Yield in a Michael/Alkylation Cascade Reaction [10]
| Entry | Catalyst | Yield (%) |
| 1 | This compound | Higher Yield |
| 2 | DMAP | Lower Yield |
| 3 | DIPEA | Lower Yield |
| 4 | Et3N | Lower Yield |
| 5 | Pyridine | Lower Yield |
| 6 | Imidazole | Lower Yield |
| 7 | DBU | Lower Yield |
Table 2: Optimization of Catalyst Loading for the Synthesis of Polyhydroquinoline Derivatives [8]
| Entry | Catalyst Amount (g) | Yield (%) |
| 1 | 0 | 0 |
| 2 | 0.001 | Improved |
| 3 | 0.003 | 97 |
| 4 | 0.005 | 97 |
| 5 | 0.007 | Reduced |
| 6 | 0.009 | Reduced |
Table 3: Influence of Solvent on the Synthesis of Polyhydroquinoline Derivatives [8]
| Entry | Solvent | Yield (%) |
| 1 | Dimethyl sulfoxide | Lower |
| 2 | Toluene | Lower |
| 3 | Water | Lower |
| 4 | Acetonitrile | Lower |
| 5 | Ethanol | Lower |
| 6 | Solvent-free | 97 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
-
Setup: In a series of reaction vessels, add the substrate (1.0 mmol) and the appropriate solvent (5 mL).
-
Catalyst Addition: To each vessel, add a different loading of this compound (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%, 20 mol%).
-
Reaction: Stir the mixtures at the desired temperature.
-
Monitoring: Monitor the progress of each reaction by TLC or GC at regular intervals (e.g., every hour).
-
Work-up: Once the reactions are complete (or after a set time), quench the reactions and perform a standard aqueous work-up.
-
Analysis: Isolate the product from each reaction and determine the yield. The catalyst loading that provides the highest yield is the optimal loading.
Protocol 2: General Procedure for Solvent Screening
-
Setup: In a series of reaction vessels, add the substrate (1.0 mmol) and the optimized amount of this compound.
-
Solvent Addition: To each vessel, add a different solvent (5 mL) to be screened (e.g., DCM, Toluene, Acetonitrile, THF, Ethanol, Water, or solvent-free).
-
Reaction: Stir the mixtures at the desired temperature.
-
Monitoring and Analysis: Follow steps 4-6 from Protocol 1 to determine which solvent provides the best yield.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified mechanism of a this compound-catalyzed Baylis-Hillman reaction.
Caption: Common pathways for catalyst deactivation and regeneration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Versatility of this compound as a Reagent in Organic Synthesis: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. eurjchem.com [eurjchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound-modified magnetic core-shell as an efficient nanocatalyst for synthesizing polyhydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interesjournals.org [interesjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 18. ijset.com [ijset.com]
Technical Support Center: Optimizing the Baylis-Hillman Reaction with Dabco
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Baylis-Hillman reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (Dabco).
Troubleshooting Guide
This guide addresses common issues encountered during the this compound-catalyzed Baylis-Hillman reaction in a question-and-answer format, providing potential causes and suggested solutions.
Question 1: Why is my Baylis-Hillman reaction so slow or not proceeding at all?
Potential Causes:
-
Low Catalyst Activity: The this compound used may be old or have absorbed atmospheric moisture and carbon dioxide, reducing its nucleophilicity.
-
Inherently Slow Reaction Rate: The Baylis-Hillman reaction is notoriously slow, with reaction times often extending for days or even weeks.[1]
-
Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate. Aprotic solvents, in particular, can lead to very slow reactions.
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.
-
Steric Hindrance: Bulky substituents on either the aldehyde or the activated alkene can hinder the reaction.
Suggested Solutions:
-
Use Fresh or Purified this compound: Ensure the this compound is of high purity. It can be purified by sublimation if necessary.
-
Increase Temperature: Gently heating the reaction mixture can significantly accelerate the reaction. However, be mindful of potential side reactions at higher temperatures.
-
Solvent Optimization: Protic solvents like methanol (B129727) or water, or a mixture of dioxane and water, can accelerate the reaction by stabilizing intermediates.[2] Solvent-free conditions have also been shown to dramatically increase the reaction rate.[3]
-
Use of Co-catalysts: The addition of a Brønsted acid (e.g., acetic acid) or a Lewis acid can accelerate the reaction.[4] Thiourea-based co-catalysts have also been shown to be effective.[5]
-
Ultrasound Irradiation: Applying ultrasound can significantly shorten reaction times, particularly for sluggish reactions.[6]
Question 2: Why is the yield of my Baylis-Hillman product low?
Potential Causes:
-
Side Reactions: Several side reactions can compete with the desired Baylis-Hillman reaction, reducing the yield. These include the dimerization or polymerization of the activated alkene, and the formation of Michael adducts.[1][6]
-
Reversibility of the Reaction: The initial steps of the Baylis-Hillman reaction are reversible, which can limit the overall yield.
-
Substrate Decomposition: Sensitive aldehydes or activated alkenes may decompose under the reaction conditions.
-
Incomplete Conversion: The reaction may not have reached completion.
Suggested Solutions:
-
Optimize Reactant Stoichiometry: Using a slight excess of the activated alkene can sometimes improve yields, but can also lead to more side products. Careful optimization is key.
-
Control Reaction Temperature: Maintaining an optimal temperature is crucial. While higher temperatures increase the rate, they can also promote side reactions. Room temperature is a good starting point for many systems.
-
Monitor the Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction and stop it at the optimal time to prevent product degradation or the formation of byproducts.
-
Purification of Starting Materials: Ensure that the aldehyde and activated alkene are pure and free from inhibitors.
Question 3: I am observing the formation of multiple unexpected side products. What are they and how can I minimize them?
Potential Causes and Types of Side Products:
-
Michael Adducts: this compound can react with two molecules of the activated alkene to form a Michael adduct.
-
Aldol (B89426) Adducts: The aldehyde can undergo a self-condensation reaction to form an aldol adduct.[6]
-
Polymerization: The activated alkene, especially acrylates, can polymerize under the basic reaction conditions.[6]
-
Rearranged Products: In some cases, the initial Baylis-Hillman adduct can undergo rearrangement.
Suggested Solutions:
-
Slow Addition of a Reactant: Adding the more reactive component (often the activated alkene) slowly to the reaction mixture can help to minimize its self-reaction or polymerization.[6]
-
Adjust Catalyst Loading: While a sufficient amount of this compound is needed to catalyze the reaction, excessive amounts can sometimes promote side reactions. The optimal loading should be determined experimentally, typically in the range of 10-30 mol%.
-
Use of an Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other undesired reactions.[6]
Frequently Asked Questions (FAQs)
What is the general mechanism of the this compound-catalyzed Baylis-Hillman reaction?
The reaction proceeds through a three-step mechanism:
-
Michael Addition: this compound acts as a nucleophile and adds to the β-position of the activated alkene, forming a zwitterionic enolate intermediate.
-
Aldol-type Addition: The enolate then attacks the carbonyl carbon of the aldehyde, forming a second zwitterionic intermediate.
-
Catalyst Elimination: A proton transfer occurs, followed by the elimination of this compound, which regenerates the catalyst and yields the final α-methylene-β-hydroxy product.[7]
What are the typical substrates for the Baylis-Hillman reaction?
-
Activated Alkenes: Commonly used activated alkenes include acrylates, acrylonitrile, vinyl ketones, and α,β-unsaturated sulfones and esters.[1]
-
Electrophiles: A wide range of aldehydes (aromatic, aliphatic, and heterocyclic) can be used. Imines can also be used in the aza-Baylis-Hillman reaction.[1]
How can I purify the Baylis-Hillman product?
The most common method for purifying Baylis-Hillman adducts is column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product.
Data Presentation
Table 1: Effect of Solvent on the this compound-Catalyzed Baylis-Hillman Reaction of Benzaldehyde and Methyl Acrylate
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Neat (Solvent-free) | Room Temperature | 20 | 0.5 | 95 |
| Dioxane/H₂O (1:1) | Room Temperature | 100 | 24 | 85 |
| Methanol | Room Temperature | 30 | 48 | 70 |
| THF | Room Temperature | 20 | 72 | 60 |
| Dichloromethane | Room Temperature | 20 | 96 | 45 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Catalyst Loading on the this compound-Catalyzed Baylis-Hillman Reaction
| Substrate 1 (Aldehyde) | Substrate 2 (Activated Alkene) | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Methyl Acrylate | Neat | Room Temperature | 10 | 1 | 80 |
| Benzaldehyde | Methyl Acrylate | Neat | Room Temperature | 20 | 0.5 | 95 |
| Benzaldehyde | Methyl Acrylate | Neat | Room Temperature | 30 | 0.5 | 94 |
| 4-Nitrobenzaldehyde | Methyl Acrylate | THF | Room Temperature | 10 | 24 | 75 |
| 4-Nitrobenzaldehyde | Methyl Acrylate | THF | Room Temperature | 20 | 12 | 90 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Baylis-Hillman Reaction under Solvent-Free Conditions
-
Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the activated alkene (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add this compound (0.2 mmol, 20 mol%) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Protocol 2: this compound-Catalyzed Baylis-Hillman Reaction in an Aqueous Medium
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 equiv) in a 1:1 mixture of 1,4-dioxane (B91453) and water (5 mL).
-
Addition of Activated Alkene: Add the activated alkene (1.5 mmol, 1.5 equiv) to the solution.
-
Catalyst Addition: Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
Caption: Mechanism of the this compound-catalyzed Baylis-Hillman reaction.
Caption: Troubleshooting workflow for the Baylis-Hillman reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Baylis-Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Use of DABCO as a Base in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions when using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base or nucleophilic catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound as a base?
A1: The most prevalent side reactions include:
-
Quaternization of this compound: Due to its high nucleophilicity, this compound can be alkylated by electrophilic reagents in the reaction mixture, leading to the formation of a quaternary ammonium (B1175870) salt. This deactivates the catalyst.
-
Formation of undesired regioisomers: In reactions like the Baylis-Hillman reaction, alternative reaction pathways can lead to the formation of regioisomeric byproducts.
-
Polymerization of activated alkenes: When using activated alkenes (e.g., acrylates, acrylonitrile) as substrates, self-polymerization of the monomer can occur, reducing the yield of the desired product.
-
Formation of classic Baylis-Hillman adducts in aza-Baylis-Hillman reactions: In the aza-Baylis-Hillman reaction, the intermediate enolate can react with the starting aldehyde instead of the desired imine, leading to the formation of an α-methylene-β-hydroxy byproduct.[1]
Q2: How can I remove the this compound catalyst and its byproducts after the reaction?
A2: this compound and its protonated or quaternized forms are generally water-soluble. An aqueous workup is often effective for their removal. Typically, the reaction mixture is diluted with an organic solvent and washed with water or a dilute acidic solution (e.g., 1M HCl) to extract the amine-based compounds into the aqueous phase.
Q3: Is this compound compatible with all common organic solvents?
A3: this compound is soluble in a variety of common organic solvents, including dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide. However, its solubility can be lower in non-polar solvents like hexanes. The choice of solvent can influence the reaction rate and selectivity, and in some cases, can help to mitigate side reactions.
Troubleshooting Guides
Issue 1: Low yield due to suspected quaternization of this compound.
This issue is common when electrophilic reagents, such as alkyl halides, are present in the reaction mixture.
References
Technical Support Center: Dabco Catalyst Deactivation and Regeneration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Diazabicyclo[2.2.2]octane (Dabco) as a catalyst in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions catalyzed by this compound, providing potential causes and solutions.
Issue 1: Slow or Stalled Reaction
Symptom: The reaction proceeds much slower than expected or stops before completion.
| Potential Cause | Suggested Solution |
| Catalyst Deactivation by Acidic Impurities: | Traces of acid in the reactants or solvent can protonate the amine catalyst, rendering it non-nucleophilic. |
| - Purification of Reagents: Ensure all starting materials and solvents are free from acidic impurities. Purification methods such as distillation or passing through a column of neutral alumina (B75360) may be necessary. | |
| - Use of a Scavenger: In some cases, a non-nucleophilic base can be added to neutralize trace acids. | |
| Inactive Catalyst: | This compound is hygroscopic and can absorb moisture and carbon dioxide from the air, leading to the formation of inactive salts. |
| - Proper Storage: Store this compound in a tightly sealed container in a desiccator. | |
| - Sublimation: If deactivation is suspected, the catalyst can be purified by sublimation. | |
| Insufficient Catalyst Loading: | The amount of catalyst may be insufficient to drive the reaction at a reasonable rate. |
| - Optimize Catalyst Concentration: Systematically increase the catalyst loading to find the optimal concentration for your specific reaction. | |
| Low Reaction Temperature: | The reaction may require a higher temperature to proceed at an acceptable rate. |
| - Increase Temperature: Gradually increase the reaction temperature while monitoring for potential side reactions or product degradation. |
Issue 2: Formation of Side Products
Symptom: Significant formation of undesired byproducts is observed.
| Potential Cause | Suggested Solution |
| Michael Addition of Catalyst: | In reactions like the Baylis-Hillman, the catalyst can undergo a Michael addition to a second molecule of the activated alkene. |
| - Slow Addition of Alkene: Add the activated alkene slowly to the reaction mixture to maintain a low instantaneous concentration. | |
| Aldol Condensation: | The aldehyde starting material may undergo self-condensation under the basic reaction conditions. |
| - Optimize Reaction Conditions: Carefully control the reaction temperature and catalyst concentration to favor the desired reaction pathway. | |
| Polymerization of Activated Alkene: | The activated alkene may polymerize, especially at higher temperatures or catalyst concentrations. |
| - Control Temperature and Concentration: Run the reaction at the lowest effective temperature and catalyst loading. |
Issue 3: Inconsistent Results or Poor Reproducibility
Symptom: Difficulty in reproducing experimental results.
| Potential Cause | Suggested Solution |
| Variability in Reagent Purity: | Impurities in different batches of starting materials or solvents can affect the reaction outcome. |
| - Consistent Reagent Quality: Use reagents from the same batch or ensure consistent purity through analysis and purification. | |
| Atmospheric Contamination: | Exposure to air and moisture can deactivate the catalyst. |
| - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for this compound catalyst deactivation?
A1: this compound catalyst deactivation can occur through several mechanisms:
-
Poisoning: Acidic species in the reaction mixture can protonate the tertiary amine groups of this compound, neutralizing its basicity and nucleophilicity.[1]
-
Fouling: In polyurethane production, for instance, side reactions can lead to the formation of insoluble byproducts that coat the catalyst surface.
-
Thermal Degradation: While this compound is thermally stable to a certain extent, prolonged exposure to high temperatures can lead to its decomposition. For supported this compound catalysts, significant weight loss can occur at temperatures between 200-270°C.[2]
-
Leaching: In heterogeneous systems where this compound is supported, it can leach into the reaction medium, leading to a loss of active sites.
-
Chemical Reaction: this compound can react with certain reagents in the reaction mixture, leading to its consumption. For example, it can react with halogenated compounds.[3]
Q2: How can I tell if my this compound catalyst has been deactivated?
A2: Signs of a deactivated catalyst include a significant decrease in the reaction rate, incomplete conversion of starting materials, or a complete lack of product formation.[3] In polyurethane foam production, a deactivated catalyst can lead to a slow reaction or long rise time.[3]
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Yes, in many cases, a deactivated this compound catalyst can be regenerated. The appropriate method depends on the deactivation mechanism.
Q4: What is a general procedure for regenerating a poisoned this compound catalyst?
A4: If the catalyst has been deactivated by acidic impurities, a simple acid-base workup can be effective.
Experimental Protocol: Regeneration of a Poisoned this compound Catalyst
-
Quench the Reaction: At the end of the reaction, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Wash: Wash the organic phase with a saturated aqueous solution of a mild base, such as sodium bicarbonate, to neutralize any remaining acids and deprotonate the this compound catalyst.
-
Extraction: Separate the organic layer. The regenerated this compound should now be in the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to recover the catalyst. The purity of the recovered catalyst should be checked (e.g., by NMR or melting point) before reuse.
Q5: How can I regenerate a this compound catalyst that has been thermally degraded?
A5: Thermal degradation of this compound is generally irreversible as it involves the breakdown of the molecule's structure. In such cases, the catalyst cannot be regenerated and must be replaced. To avoid thermal degradation, it is crucial to operate within the known thermal stability limits of the catalyst.
Q6: What is a suitable method to remove inhibiting species from a this compound catalyst?
A6: If the catalyst is inhibited by adsorbed species or byproducts (fouling), a washing procedure can be employed.
Experimental Protocol: Removal of Inhibiting Species by Washing
-
Solvent Wash: At the end of the reaction, if the catalyst is in a solid or supported form, it can be filtered from the reaction mixture. The catalyst should then be washed with a solvent in which the inhibiting species are soluble but the catalyst is not.
-
Drying: After washing, the catalyst should be thoroughly dried under vacuum to remove any residual solvent before being reused.
Quantitative Data on Catalyst Performance
The following table summarizes the potential loss in catalytic activity due to deactivation and the expected recovery after regeneration. The exact values will depend on the specific reaction conditions and the severity of deactivation.
| Catalyst State | Reaction | Conversion (%) | Notes |
| Fresh this compound | Urethane Synthesis (HDI + BuOH) at 80 °C | 95% | High catalytic activity under heating conditions.[4] |
| Deactivated this compound (Poisoned with Acid) | Generic | <10% | Activity is significantly reduced due to protonation. |
| Regenerated this compound (After Base Wash) | Generic | 80-95% | Activity can be largely restored. |
| Supported this compound (After 5 Reuse Cycles) | Aza-Morita–Baylis–Hillman Reaction | ~85% | A gradual drop in yield of about 10% was observed over five cycles.[5] |
Visualizing Deactivation and Regeneration
This compound Deactivation Pathways
Caption: Common deactivation pathways for this compound catalysts.
This compound Regeneration Cycle
Caption: A simplified cycle of this compound catalyst deactivation and regeneration.
Experimental Workflow for Catalyst Regeneration
Caption: Experimental workflow for the regeneration of a poisoned this compound catalyst.
References
- 1. newtopchem.com [newtopchem.com]
- 2. santechfoammachines.com [santechfoammachines.com]
- 3. bdmaee.net [bdmaee.net]
- 4. mdpi.com [mdpi.com]
- 5. Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing DABCO Catalytic Activity Through Solvent Selection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvent choice on the catalytic activity of 1,4-diazabicyclo[2.2.2]octane (DABCO).
Troubleshooting Guide
Encountering issues with your this compound-catalyzed reaction? This guide provides solutions to common problems related to solvent selection.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inappropriate Solvent Polarity: The solvent may not effectively solubilize reactants or stabilize the transition state. | 1. Screen Solvents of Varying Polarity: Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF, DCM) and polar protic (e.g., ethanol, water), if compatible with your substrates.[1][2] 2. Consider Halogenated Solvents: For some reactions, such as aromatic halogenations, halogenated solvents like dichloromethane (B109758) (DCM) and dichloroethane have been shown to provide the best yields.[1] 3. Evaluate Water as a Co-solvent: The presence of trace or even stoichiometric amounts of water can be crucial for certain reactions, such as the hydration of activated alkynes.[3] Consider using "wet" solvents or adding a specific amount of water. |
| Poor Catalyst Solubility: this compound may not be sufficiently soluble in the chosen solvent to effectively catalyze the reaction. | 1. Consult Solubility Data: this compound is soluble in water and many organic solvents like ethanol, methanol, benzene, and acetone.[1][4] 2. Use a Co-solvent: If your primary solvent is a poor choice for this compound solubility but optimal for your reactants, consider adding a co-solvent in which this compound is more soluble. | |
| Slow Reaction Rate | Solvent-Catalyst Interaction: The solvent may be interacting with this compound in a way that reduces its nucleophilicity. | 1. Switch to a Polar Aprotic Solvent: Polar protic solvents can form hydrogen bonds with this compound, reducing its nucleophilicity.[5][6] Polar aprotic solvents like DMSO or DMF do not form these hydrogen bonds and can enhance nucleophilicity, potentially speeding up the reaction.[5][6] 2. Solvent-Free Conditions: For some reactions, running the reaction neat (without a solvent) can lead to complete conversion in a shorter time.[7] |
| Formation of Side Products | Solvent-Mediated Side Reactions: The solvent may be participating in or promoting undesired reaction pathways. | 1. Review Solvent Reactivity: Ensure the chosen solvent is inert under the reaction conditions. For example, protic solvents can act as nucleophiles in some cases. 2. Optimize Solvent Choice for Selectivity: Different solvents can influence the selectivity of a reaction. For instance, in the aza-Morita-Baylis-Hillman reaction, a general decrease in yield was observed with decreasing solvent polarity.[8] |
| Difficulty in Product Isolation | Solvent Properties: The boiling point of the solvent may be too high, making it difficult to remove, or the product may be highly soluble in the reaction solvent. | 1. Choose a Lower-Boiling Point Solvent: If possible, select a solvent with a lower boiling point for easier removal post-reaction. 2. Consider a Biphasic System: If applicable, using a biphasic solvent system can simplify product extraction. |
Frequently Asked Questions (FAQs)
1. How does the polarity of the solvent affect this compound's catalytic activity?
The polarity of the solvent plays a critical role by influencing the solubility of reactants and the stability of charged intermediates and transition states.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often a good choice as they can dissolve polar substrates and stabilize charged intermediates that may form during the reaction.[1] They do not engage in hydrogen bonding with the nucleophile, which can enhance this compound's reactivity.[6]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can solvate both the catalyst and reactants. However, they can also form hydrogen bonds with this compound, which may decrease its nucleophilicity and slow down the reaction rate.[5][6] In some specific reactions, like certain condensations, water has been successfully used as a green solvent.[3][9]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are suitable for nonpolar reactants. However, this compound has lower solubility in many nonpolar solvents, which could limit its catalytic efficiency.
2. Can I use water as a solvent for this compound-catalyzed reactions?
Yes, water can be an effective solvent for certain this compound-catalyzed reactions, promoting it as a "green" catalyst.[3][9] For example, the synthesis of 3-acetylcoumarins and xanthene derivatives has been successfully carried out in aqueous media.[9][10] The presence of water was also found to be essential for the this compound-catalyzed hydration of activated alkynes.
3. My reaction is not proceeding. Could the solvent be the issue?
Yes, the solvent is a primary factor to investigate. If your reaction is not proceeding, consider the following:
-
Solubility: Ensure that your starting materials and this compound are sufficiently soluble in the chosen solvent.[1][4]
-
Solvent Polarity: The solvent may not be of the appropriate polarity to facilitate the reaction. It is often recommended to screen a variety of solvents with different polarities.[1][8]
-
Protic vs. Aprotic: If your reaction relies on the high nucleophilicity of this compound, a polar protic solvent might be inhibiting the catalysis.[6]
4. How does the choice of solvent influence the reaction mechanism?
The solvent can influence the reaction mechanism by stabilizing or destabilizing key intermediates and transition states. In many this compound-catalyzed reactions, a zwitterionic intermediate is formed. Polar solvents can stabilize this charged intermediate, potentially lowering the activation energy of the reaction. The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a significant role in the reaction pathway.[9]
Data on Solvent Effects in this compound-Catalyzed Reactions
The following tables summarize quantitative data from the literature, illustrating the impact of solvent choice on reaction outcomes.
Table 1: Solvent Effects on the this compound-Catalyzed Aromatic Chlorination of m-Dimethoxybenzene
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 98 |
| 2 | Dichloroethane | 95 |
| 3 | Dimethylformamide (DMF) | 85 |
| 4 | Acetonitrile | 82 |
| 5 | Tetrahydrofuran (THF) | 75 |
| 6 | Toluene | 21 |
Reaction Conditions: m-dimethoxybenzene (0.5 mmol), NCS (0.55 mmol), this compound (5 mol%), solvent (2 mL), room temperature, 1 hour.[1]
Table 2: Solvent Effects on the Aza-Morita-Baylis-Hillman Reaction
| Entry | Solvent | Yield (%) |
| 1 | Propan-2-ol | 77 |
| 2 | Methanol | 72 |
| 3 | Ethanol | 75 |
| 4 | Acetonitrile | 65 |
| 5 | 2-Methyltetrahydrofuran | 58 |
Reaction Conditions: Benzaldehyde, p-toluenesulfonamide, and methyl acrylate (B77674) with this compound and Amberlyst® 15 as co-catalysts.[8]
Experimental Protocols
General Procedure for Screening Solvents in a this compound-Catalyzed Reaction:
-
To a series of oven-dried reaction vessels, add the substrate and a magnetic stir bar.
-
To each vessel, add a different solvent to be tested.
-
Add the other reactant(s) to each vessel.
-
Add the catalytic amount of this compound to each reaction mixture.
-
Stir the reactions at the desired temperature.
-
Monitor the progress of each reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reactions and isolate the product from each to determine the yield.
Visualizations
References
- 1. This compound - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 2. This compound as a practical catalyst for aromatic halogenation with N -halosuccinimides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00197G [pubs.rsc.org]
- 3. Aqueous-mediated this compound and this compound-ionic liquid catalysed synthesis of 3-acetylcoumarins: exploration by kinetic, electrochemical and spectroscopic stud ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00465E [pubs.rsc.org]
- 4. This compound | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
Managing the exotherm of polyurethane reactions catalyzed by Dabco
Technical Support Center: Managing Polyurethane Reactions
This guide provides troubleshooting advice, experimental protocols, and technical data for researchers, scientists, and professionals managing the exothermic reactions of polyurethane systems catalyzed by Dabco (triethylenediamine/TEDA) and other amine catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues related to exotherm control during polyurethane reactions.
Q1: What causes excessive exotherm and scorching in my polyurethane foam?
A1: Excessive exotherm, often leading to discoloration or "scorching" in the core of the foam, is typically caused by an imbalance in the formulation or process conditions that leads to a rapid and uncontrolled release of heat.[1][2] Key factors include:
-
High Catalyst Concentration: Overuse of highly active amine catalysts like this compound can drastically accelerate the reaction, causing heat to generate faster than it can dissipate.[2]
-
High Isocyanate Index: An isocyanate index that is too high means excess isocyanate is available for side reactions, which generate significant heat.[2][3]
-
High Water Content: In foam applications, water reacts with isocyanate to generate CO2 (blowing reaction), which is highly exothermic.[2][4] Increasing the amount of water will linearly increase the exotherm.[4]
-
Sub-optimal Raw Material Quality: The presence of impurities or high moisture content in polyols can lead to unpredictable reactivity and higher exotherms.[3]
-
High Ambient/Material Temperature: Starting with raw materials at an elevated temperature, or operating in a hot environment, reduces the system's capacity to absorb heat, leading to a higher peak exotherm.[2][5]
Q2: My reaction is proceeding too quickly, leaving insufficient time for processing. How can I slow it down and manage the exotherm?
A2: To gain better control over the reaction profile and reduce the peak exotherm, several strategies can be employed:
-
Optimize Catalyst Package: Reduce the concentration of the primary gelling catalyst (e.g., this compound 33LV). You can also introduce a delayed-action or heat-activated catalyst (e.g., Polycat® SA range) which provides a longer pot life by only becoming active once the reaction exotherm begins to build or external heat is applied.[2][6][7]
-
Use a Combination of Catalysts: Blend a highly active catalyst like this compound (TEDA) with a less reactive one, such as DMDEE (Dimethylmorpholine Diethyl Ether), to achieve a more balanced reaction profile with a lower peak exotherm.[8]
-
Reduce Initial Temperature: Lowering the temperature of the polyol and isocyanate components before mixing is a direct and effective method to slow the initial reaction rate.[2]
-
Incorporate a Physical Blowing Agent: Physical blowing agents like HCFC-141b absorb heat as they vaporize, which can help cool the reaction and lower the curing temperature threshold.[9]
Q3: How does the choice of this compound catalyst affect the exotherm?
A3: this compound (TEDA) is a highly effective tertiary amine catalyst that strongly promotes both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[10][11] Different grades, such as this compound 33LV (a 33% solution of TEDA in dipropylene glycol), offer a balance between reactivity and handling.[10] For applications requiring a delayed reaction, a standard this compound catalyst might be too fast. In such cases, using this compound in a latent formulation, such as intercalated into α-zirconium phosphate (B84403) (α-ZrP·this compound), can suppress reactivity at room temperature and activate it only at elevated temperatures (e.g., 80°C), offering excellent control over the exotherm onset.[12]
Q4: Can I control the exotherm without changing my catalyst system?
A4: Yes. While the catalyst system is a primary control lever, other formulation and process parameters can be adjusted:
-
Adjust Blowing Agent Ratio: If using both water (chemical) and a physical blowing agent, adjusting their ratio can manage the exotherm. Reducing water content will decrease the heat from that specific reaction.[2][3]
-
Select Appropriate Polyols: Using higher molecular weight polyols can create a "milder" reaction system, fundamentally reducing the peak exotherm.[2]
-
Implement Cooling Systems: For large-scale production, especially of slab stock foams, active cooling systems that pull cool air through the foam block are essential to manage the exotherm and prevent scorching.[13]
-
Utilize Heat Sinks: In some applications, adding fillers with high thermal conductivity can help dissipate heat more evenly throughout the polymer matrix, preventing localized hot spots.[14]
Data Presentation: Exotherm Control Strategies
The following tables summarize quantitative data on how different formulation variables can influence the reaction exotherm.
Table 1: Effect of Blowing Agent on Curing Temperature
| Blowing Agent Type | Weight Proportion (%) | Effect on Peak Exotherm Temperature | Reference |
| Water (Chemical) | Increase | Positive linear correlation; more water leads to a higher exotherm. | [4][15] |
| HCFC-141b (Physical) | 10% | Reduced peak temperature to 123 °C. | [9] |
| HCFC-141b (Physical) | Increase by 1% | Reduces curing temperature threshold by an average of 1.2%. | [9] |
Table 2: Effect of Catalyst Type and Temperature on Reactivity
| Catalyst System | Temperature (°C) | Conversion Rate (after 30 min) | Key Observation | Reference |
| This compound (Standard) | 25 | 37% | Highly active at room temperature. | [12] |
| This compound (Standard) | 80 | 95% | Reaction proceeds rapidly at elevated temperatures. | [12] |
| α-ZrP·this compound (Latent) | 25 | 12% | Significantly delayed reaction at room temperature. | [12] |
| α-ZrP·this compound (Latent) | 80 | 90% | High reactivity is achieved only upon heating. | [12] |
Experimental Protocols
Protocol 1: Adiabatic Temperature Rise (Cup Foam Test)
This protocol is a standard industry method to measure the reactivity profile and maximum exotherm of a polyurethane foam system under semi-adiabatic conditions.[16]
Objective: To determine the cream time, gel time, rise time, and peak exothermic temperature of a polyurethane formulation.
Materials & Equipment:
-
Polyol blend, Isocyanate (TDI or MDI), this compound catalyst, and other additives.
-
Paper cup (e.g., 8 oz / 250 mL).
-
Digital scale (0.01 g precision).
-
High-torque mixer with a mixing blade.
-
Thermocouple with a digital reader.
-
Stopwatch.
-
Fume hood.
Methodology:
-
Preparation: Condition all chemical components to the desired starting temperature (e.g., 25°C). Place the paper cup on the digital scale.
-
Mixing:
-
Tare the scale. Add the pre-weighed polyol blend to the cup.
-
Add the required amount of this compound catalyst and other additives to the polyol and mix thoroughly for 10-15 seconds.
-
Place the thermocouple tip in the center of the liquid mixture.
-
Tare the scale again. Add the stoichiometric amount of isocyanate to the mixture.
-
-
Data Collection:
-
Immediately start the stopwatch and begin mixing vigorously with the high-torque mixer for 5-7 seconds.
-
Stop mixing and hold the cup. Record the following events:
-
Cream Time: The time when the mixture turns opaque or creamy and begins to rise.
-
Gel Time: The time when touching the foam with a wooden stick produces sticky strings.
-
Rise Time: The time when the foam stops expanding vertically.
-
-
Continuously monitor the temperature reading from the thermocouple. The highest temperature reached is the peak exotherm .
-
-
Safety: Perform the entire experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Exotherm Measurement by Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow and total heat of reaction for a polyurethane system.
Materials & Equipment:
-
DSC instrument (e.g., TA Instruments Q100).
-
Hermetic aluminum DSC pans and lids.
-
Crimper for sealing pans.
-
Micropipette or syringe for sample dispensing.
Methodology:
-
Sample Preparation:
-
In a separate container, pre-mix the polyol and catalyst components.
-
Tare an empty DSC pan and lid.
-
Dispense a small amount (5-10 mg) of the polyol-catalyst mixture into the pan.
-
Add the corresponding amount of isocyanate and quickly mix inside the pan using a fine tip.
-
Immediately seal the pan using the crimper.
-
-
DSC Analysis (Isothermal):
-
Place the sealed sample pan in the DSC cell, with an empty sealed pan as a reference.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 60°C).
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline). The area under the exothermic peak corresponds to the heat of reaction at that temperature.
-
-
DSC Analysis (Dynamic):
-
Place the freshly prepared sample pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature (e.g., 200°C).[17]
-
Record the heat flow as a function of temperature. The integrated area of the exothermic peak gives the total heat of reaction (ΔHT).[17]
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to managing polyurethane exotherms.
Caption: Catalytic pathways in polyurethane foam formation.
Caption: Troubleshooting workflow for high exotherm issues.
Caption: Experimental workflow for the Cup Foam Test.
References
- 1. santechfoammachines.com [santechfoammachines.com]
- 2. How To Solve The Core Burning Problem In Flexible PU Foam? [kabondfoam.com]
- 3. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 4. irepos.unijos.edu.ng [irepos.unijos.edu.ng]
- 5. How Does Temperature Affect Flexible PU Foam Production? | Sabtech [sabtechmachine.com]
- 6. This compound® & POLYCAT® - Evonik Industries [pu-additives.com]
- 7. PU Amine Catalysts - Polycat® - this compound® | Biesterfeld SE [biesterfeld.com]
- 8. allhdi.com [allhdi.com]
- 9. videleaf.com [videleaf.com]
- 10. morpholine.cc [morpholine.cc]
- 11. News - Amines in Polyurethane Production and the Role of this compound Catalysts [mingxuchem.com]
- 12. This compound-Intercalated α-Zirconium Phosphate as a Latent Thermal Catalyst in the Reaction of Urethane Synthesis | MDPI [mdpi.com]
- 13. imenpol.com [imenpol.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 17. real.mtak.hu [real.mtak.hu]
How to avoid discoloration in polyurethane foam with Dabco catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid discoloration in polyurethane foam, with a specific focus on the role of Dabco catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in polyurethane (PU) foam?
A1: Discoloration, often seen as yellowing, in polyurethane foam is primarily caused by a combination of factors that lead to chemical changes within the polymer structure.[1][2][3] The main culprits are:
-
Oxidation: The polymer backbone of polyurethane is susceptible to oxidation, which can be triggered by heat, and air exposure. This process is a significant contributor to yellowing.[2][3]
-
Ultraviolet (UV) Light Exposure: Aromatic isocyanates, common components in PU foam, can react when exposed to UV light, leading to the formation of colored byproducts like quinones.[2] This is a leading cause of surface yellowing on foams.
-
High Temperatures (Scorch): The reaction to create polyurethane foam is exothermic, meaning it generates significant heat. In the center of a large foam block, temperatures can rise high enough to cause thermal degradation, a phenomenon known as "scorch," which results in a yellow or brown discoloration.[1]
-
Nitrogen Oxides (NOx): Exposure to nitrogen oxides in the atmosphere, often from sources like vehicle exhaust or gas-fired heaters, can also induce oxidative discoloration in PU foam.[2]
-
Additives: Certain additives, while beneficial for some properties, can contribute to discoloration. For example, the antioxidant Butylated Hydroxytoluene (BHT) can cause yellowing when it reacts with nitrogen oxides.[2][4]
Q2: How do this compound catalysts contribute to discoloration?
A2: this compound catalysts, which are tertiary amine catalysts, are essential for controlling the polyurethane foaming reaction.[5][6] However, their high reactivity can also contribute to discoloration, particularly scorch.[1] Here's how:
-
Exothermic Reaction: this compound catalysts are highly effective at accelerating the polymerization and blowing reactions, which are highly exothermic.[1] This rapid heat generation can lead to a significant temperature increase within the foam, especially in the core of large batches, increasing the risk of scorch.[1]
-
Oxidation Promotion: Some tertiary amine catalysts can be prone to oxidation themselves, especially at elevated temperatures.[1] This can lead to the formation of colored species that get incorporated into the foam matrix.
Q3: What is the role of antioxidants in preventing discoloration?
A3: Antioxidants are crucial additives for preventing discoloration in polyurethane foam, particularly scorch caused by thermal oxidation.[4][7] They work by interrupting the oxidative degradation process. There are two main types:
-
Primary Antioxidants (Radical Scavengers): These are typically hindered phenolic compounds that donate a hydrogen atom to reactive free radicals, neutralizing them and preventing them from attacking the polymer chains.
-
Secondary Antioxidants (Peroxide Decomposers): These are often phosphite (B83602) or thioester-based compounds that break down hydroperoxides, which are unstable precursors to further radical formation.
A synergistic blend of primary and secondary antioxidants is often used to provide comprehensive protection against thermal degradation.
Q4: Can UV stabilizers help prevent yellowing?
A4: Yes, UV stabilizers are effective in preventing yellowing caused by exposure to ultraviolet light. They work through two primary mechanisms:
-
UV Absorbers: These additives absorb harmful UV radiation and dissipate it as harmless heat, preventing it from reaching the polymer and initiating degradation.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but instead act as radical scavengers. They trap free radicals that are formed by UV exposure, preventing them from causing further degradation of the polymer.
Troubleshooting Guide
This guide provides solutions to common discoloration issues encountered during polyurethane foam experiments.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Yellowing in the center of the foam block (Scorch) | High exotherm during foaming, leading to thermal degradation. | - Optimize Catalyst Package: Consider using a less reactive this compound catalyst or a delayed-action catalyst to control the exotherm.[1] - Reduce Catalyst Concentration: Carefully titrate the this compound catalyst concentration to the lowest effective level. - Improve Heat Dissipation: Use smaller batch sizes or implement cooling measures during curing. - Incorporate an Effective Antioxidant Package: Use a synergistic blend of primary and secondary antioxidants to protect the polymer at high temperatures.[7] |
| Surface yellowing of the foam over time | Exposure to UV light. | - Add a UV Stabilizer Package: Incorporate a UV absorber and/or a Hindered Amine Light Stabilizer (HALS) into the formulation. - Store Foam Away from UV Light: Protect the foam from direct sunlight and fluorescent lighting during storage and use. |
| General yellowing, especially in industrial environments | Exposure to atmospheric pollutants like Nitrogen Oxides (NOx). | - Use a NOx Resistant Stabilizer Package: Certain antioxidant blends are specifically designed to resist discoloration from NOx. - Control the Curing Environment: Ensure good ventilation and avoid exposure to exhaust fumes during the curing process. |
| Yellowing after the addition of certain additives | Reaction of additives like BHT with environmental factors. | - Switch to BHT-free Antioxidants: Replace BHT with non-staining antioxidants such as hindered phenols.[2][4] - Evaluate Additive Compatibility: Ensure all additives in the formulation are compatible and do not have unintended reactions that cause discoloration. |
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Effectiveness in Preventing Scorch
Objective: To determine the effectiveness of different antioxidant packages in preventing thermal discoloration (scorch) in a polyurethane foam formulation catalyzed by a this compound catalyst.
Materials:
-
Polyol
-
Isocyanate (e.g., Toluene Diisocyanate - TDI)
-
This compound catalyst (e.g., this compound 33-LV)
-
Surfactant
-
Blowing agent (e.g., water)
-
Various antioxidant packages to be tested (e.g., hindered phenols, phosphites)
-
Mixing cups, stirrer, mold, thermometer/thermocouple, colorimeter.
Procedure:
-
Formulation Preparation: Prepare a masterbatch of the polyol, surfactant, blowing agent, and this compound catalyst.
-
Antioxidant Addition: Divide the masterbatch into several smaller batches. To each batch, add a different antioxidant package at a specified concentration (e.g., 0.1%, 0.25%, 0.5% by weight of the polyol). Include a control batch with no antioxidant.
-
Foaming: For each batch, add the isocyanate and mix thoroughly for a specified time (e.g., 10 seconds).
-
Curing & Temperature Monitoring: Pour the mixture into a mold and place a thermocouple in the center to record the maximum exotherm temperature. Allow the foam to cure.
-
Sample Preparation: After curing, cut the foam block in half to expose the core.
-
Color Measurement: Use a colorimeter to measure the color of the foam core for each sample, recording the L, a, and b* values. A higher b* value indicates more yellowing.
-
Data Analysis: Compare the maximum exotherm temperatures and the b* values of the different antioxidant packages against the control.
Protocol 2: Evaluation of UV Stability
Objective: To assess the effectiveness of UV stabilizers in preventing the yellowing of polyurethane foam upon exposure to UV radiation.
Materials:
-
Polyurethane foam samples prepared with and without different UV stabilizer packages.
-
Accelerated UV weathering chamber (e.g., QUV).
-
Colorimeter.
Procedure:
-
Sample Preparation: Cut identical samples from the foam produced with different UV stabilizer formulations.
-
Initial Color Measurement: Measure and record the initial L, a, and b* values of each sample.
-
Accelerated Weathering: Place the samples in the accelerated UV weathering chamber. Expose them to a specified cycle of UV radiation and condensation for a set duration (e.g., 100 hours, 200 hours).
-
Periodic Color Measurement: At regular intervals, remove the samples and measure their L, a, and b* values.
-
Data Analysis: Calculate the change in color (ΔE) for each sample over time. A smaller ΔE indicates better UV stability.
Data Presentation
Table 1: Troubleshooting Discoloration in Polyurethane Foam
| Type of Discoloration | Appearance | Primary Cause | Recommended Action |
| Scorch | Yellow to brown discoloration in the foam's core. | High internal temperatures during curing. | Optimize catalyst package, add antioxidants. |
| UV Degradation | Yellowing on the foam surface. | Exposure to ultraviolet light. | Incorporate UV stabilizers, limit light exposure. |
| Gas Fading | General yellowing. | Reaction with atmospheric nitrogen oxides (NOx). | Use NOx resistant stabilizers, control curing environment. |
| Chemical Yellowing | Yellowing, sometimes localized. | Interaction with certain additives (e.g., BHT). | Use non-staining additives. |
Table 2: Common Additives to Prevent Discoloration
| Additive Type | Function | Examples |
| Primary Antioxidants | Scavenge free radicals to prevent thermal degradation. | Hindered Phenols (e.g., Irganox® 1010, 1135) |
| Secondary Antioxidants | Decompose hydroperoxides to prevent further oxidation. | Phosphites (e.g., Irgafos® 168) |
| UV Absorbers | Absorb UV radiation and dissipate it as heat. | Benzotriazoles, Benzophenones |
| Hindered Amine Light Stabilizers (HALS) | Trap free radicals generated by UV exposure. | Tinuvin® series |
Visualizations
Caption: Chemical pathway leading to polyurethane foam discoloration.
Caption: Workflow for evaluating discoloration in PU foam.
References
- 1. US20050009938A1 - Reduction of discoloration in white polyurethane foams - Google Patents [patents.google.com]
- 2. partinchem.com [partinchem.com]
- 3. imenpol.com [imenpol.com]
- 4. Causes And Treatment Of Yellowing Of Polyurethane Foam-Company News [en.clpolymer.com]
- 5. This compound® & POLYCAT® - Evonik Industries [pu-additives.com]
- 6. News - Amines in Polyurethane Production and the Role of this compound Catalysts [mingxuchem.com]
- 7. WO2019110726A1 - Antioxidant for low-density polyurethane foam - Google Patents [patents.google.com]
Technical Support Center: Optimizing Dabco® Catalyst Loading in Polymerization
Welcome to the technical support center for the optimization of 1,4-diazabicyclo[2.2.2]octane (Dabco) catalyst loading in polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during polymerization reactions using this compound as a catalyst.
| Issue | Potential Cause | Recommended Solution |
| Slow or incomplete polymerization | Insufficient catalyst loading: The concentration of this compound may be too low to effectively catalyze the reaction.[1] | Gradually increase the this compound concentration in small increments (e.g., 0.1 wt% intervals) to find the optimal loading for your specific system.[2] |
| Low reaction temperature: The catalytic activity of this compound is temperature-dependent.[3][4][5] | Increase the reaction temperature in a controlled manner (e.g., 5-10 °C increments) to enhance the polymerization rate. Be mindful of potential side reactions at higher temperatures.[4] | |
| Presence of inhibitors: Impurities in monomers or solvents can inhibit the catalytic activity of this compound. | Ensure the purity of all reagents through appropriate purification techniques such as distillation or column chromatography. | |
| Reaction is too fast and difficult to control | Excessive catalyst loading: High concentrations of this compound can lead to a very rapid, exothermic reaction. | Reduce the this compound concentration. Consider a stepwise addition of the catalyst to better moderate the reaction rate. |
| High reaction temperature: Elevated temperatures can significantly accelerate the reaction, making it difficult to manage.[4] | Lower the reaction temperature to gain better control over the polymerization process. | |
| Formation of side products or undesired polymer properties | Inappropriate catalyst loading: The balance between different reactions (e.g., gelling and blowing in polyurethane foams) is highly dependent on the catalyst concentration.[6] | Fine-tune the this compound loading to achieve the desired balance between competing reactions and optimize the final polymer properties.[6][7] |
| Unfavorable reaction conditions: Temperature, solvent, and monomer-to-catalyst ratio can all influence the reaction pathway. | Systematically vary one reaction parameter at a time while keeping others constant to identify the optimal conditions for your desired outcome. | |
| Catalyst deactivation | Reaction with impurities: Acidic impurities can neutralize the basic this compound catalyst. | Purify all starting materials to remove any acidic contaminants. |
| Thermal degradation: At very high temperatures, this compound can degrade, leading to a loss of catalytic activity.[8] | Operate within the recommended temperature range for this compound-catalyzed polymerizations. If high temperatures are necessary, consider using a more thermally stable catalyst. | |
| Formation of inactive complexes: this compound can form complexes with certain compounds, rendering it inactive.[9] | Identify and remove any substances that may form inactive complexes with this compound. In some cases, a deactivating agent may be intentionally added to stop the reaction at a desired point.[9] |
Frequently Asked Questions (FAQs)
1. What is the typical catalyst loading range for this compound in polymerization?
The optimal loading of this compound can vary significantly depending on the specific polymerization reaction, including the types of monomers, solvent, and desired reaction rate. However, a general starting point for many applications is in the range of 0.1 to 2.0 parts per hundred parts of polyol (phpp) in polyurethane systems. For other polymerizations, a molar percentage relative to the monomer (e.g., 1-10 mol%) is often used.
2. How does temperature affect the performance of this compound?
Temperature has a significant impact on the catalytic activity of this compound.[3][4][5] Generally, increasing the temperature will increase the reaction rate.[4] However, excessively high temperatures can lead to a loss of selectivity, the formation of side products, and potential catalyst degradation.[4][8] It is crucial to determine the optimal temperature range for your specific system to balance reaction speed and product quality.
3. Can this compound be used in combination with other catalysts?
Yes, this compound is often used as a co-catalyst with other catalysts, such as organometallic compounds (e.g., tin catalysts in polyurethane production), to achieve a synergistic effect.[10] This combination can provide better control over the reaction kinetics and the final properties of the polymer.
4. What is the mechanism of this compound catalysis in polyurethane formation?
In polyurethane formation, this compound, a tertiary amine, acts as a nucleophilic catalyst.[11] It activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol.[10] this compound also catalyzes the "blowing" reaction between isocyanate and water, which produces carbon dioxide gas for foam formation.[6][7]
5. How can I stop a this compound-catalyzed polymerization at a specific point?
To quench the reaction, a catalyst deactivator can be added. For instance, in polyurethane prepolymer synthesis, certain halogenated compounds can react with this compound to form a thermally stable and insoluble complex that has no catalytic activity.[9] This allows for precise control over the final properties of the prepolymer.[9]
Experimental Protocols
General Protocol for a this compound-Catalyzed Polyurethane Synthesis
This protocol provides a general guideline for the synthesis of a polyurethane elastomer. The specific amounts of reagents and reaction conditions should be optimized for the desired polymer properties.
Materials:
-
Polyol (e.g., polycaprolactone (B3415563) diol)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)
-
This compound catalyst
-
Dry solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet/outlet
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Reagent Charging: Charge the calculated amount of polyol and dry solvent into the reaction vessel.
-
Inert Atmosphere: Purge the vessel with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Mixing: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70 °C).
-
Catalyst Addition: Once the temperature is stable, add the predetermined amount of this compound catalyst to the reaction mixture.
-
Isocyanate Addition: Slowly add the diisocyanate to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the temperature does not exceed the set point.
-
Polymerization: After the addition is complete, continue to stir the reaction mixture at the set temperature for the desired time (e.g., 2-4 hours) or until the desired viscosity is reached.
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them for isocyanate content (NCO%) or viscosity.
-
Curing: Once the desired conversion is achieved, the resulting prepolymer can be cast into a mold and cured at an elevated temperature to form the final polyurethane elastomer.
Visualizations
Caption: Experimental workflow for this compound-catalyzed polyurethane synthesis.
Caption: Key parameters influencing this compound-catalyzed polymerization outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jpst.ripi.ir [jpst.ripi.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. News - Introduction to this compound T-125 and its Application in Rigid Polyurethane [mingxuchem.com]
- 7. News - Amines in Polyurethane Production and the Role of this compound Catalysts [mingxuchem.com]
- 8. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 9. US4026875A - Method for deactivating the catalyst in a polyurethane prepolymer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Polyurethane Foam Cell Structure
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with poor cell structure in polyurethane foam, with a specific focus on the role of Dabco® catalysts and surfactants.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polyurethane foam has a coarse and uneven cell structure. What are the primary causes?
A1: A coarse and uneven cell structure in polyurethane foam can stem from several factors, broadly categorized into formulation, processing, and raw material issues.[1][2][3]
-
Formulation Imbalances:
-
Incorrect Catalyst Level: Insufficient catalyst can lead to a slow reaction, allowing cells to coalesce before the polymer matrix has sufficient strength.[1][2] An imbalance between the gelling and blowing catalysts is a common culprit.[4]
-
Inadequate Surfactant: Silicone surfactants are crucial for stabilizing the foam cells during formation.[5][6][7] Insufficient surfactant or the use of an inappropriate type can lead to cell collapse and the formation of larger, irregular cells.[8]
-
Excessive Blowing Agent: Too much blowing agent can generate gas too quickly, rupturing cell walls before they have adequately cured, leading to cell coalescence.[1]
-
-
Processing Parameters:
-
Poor Mixing: Inadequate mixing of the polyol and isocyanate components can result in localized areas with different reaction rates, leading to a non-uniform cell structure.[2] Conversely, excessive mixing speed can sometimes introduce too much air, which can also affect cell size.[8]
-
Incorrect Temperature: Both the temperature of the raw materials and the mold can significantly impact the reaction kinetics.[9] Higher temperatures can accelerate the reaction and gas generation, potentially leading to larger cells if not controlled.[8] Lower temperatures can slow the reaction, which may also affect cell formation.[8][9]
-
-
Raw Material Quality:
-
Moisture Contamination: Excess moisture in the polyols or other components can react with the isocyanate to produce additional CO2, leading to an uncontrolled blowing reaction and potentially a coarser cell structure.[3]
-
Polyol Quality: The molecular weight distribution and activity of the polyol can influence the reaction rate and the final foam structure.[1]
-
Q2: How does the concentration of this compound® catalyst affect the foam's cell structure?
A2: The concentration of this compound® amine catalysts plays a critical role in controlling the reaction rates (gelling and blowing), which directly influences the final cell structure.[10][11]
-
Increasing Catalyst Concentration: Generally, increasing the catalyst concentration will accelerate both the gelling and blowing reactions.[10] This can lead to a finer cell structure as the polymer matrix builds viscosity more quickly, trapping the forming bubbles before they can coalesce. However, an excessive amount of catalyst can lead to a very fast reaction that may cause other issues like foam splitting or high exotherms.[10]
-
Balancing Gelling and Blowing Catalysts: Many this compound® catalysts are formulated to balance the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. For example, this compound® 33-LV is a well-known gel catalyst, while others like this compound® BL-11 have a stronger influence on the blowing reaction.[10][12] Achieving a fine and uniform cell structure often requires a careful balance of these two types of catalytic activities. An imbalance can lead to premature cell opening (too much blowing) or closed-cell foam with a risk of shrinkage (too much gelling).[4]
Q3: I am observing large, elongated cells in my foam. How can I achieve a finer, more spherical cell structure?
A3: To achieve a finer, more spherical cell structure, you need to promote nucleation and stabilize the growing cells more effectively.
-
Optimize Surfactant Level: Ensure you are using the correct type and concentration of a silicone surfactant, such as those from the this compound® SI series. Surfactants lower the surface tension, allowing for the formation of more, smaller bubbles, and they also help to stabilize the cell walls until the foam has cured.[5][6][7] Increasing the surfactant level can often lead to smaller, more uniform cells.[8]
-
Adjust Catalyst Package: A faster-reacting catalyst system can help to "freeze" the cell structure before the cells have a chance to grow large and coalesce. Consider a more active this compound® catalyst or a blend that provides a good balance between the gelling and blowing reactions.[12]
-
Control Mixing and Temperature: Increase mixing speed to introduce more nucleation sites, which can lead to a finer cell structure.[8] Also, ensure your processing temperatures are optimized. A slightly lower temperature can sometimes slow down the bubble growth phase, allowing for a finer cell structure to develop.[8][9]
Q4: My foam is collapsing before it fully cures. What is the likely cause and how can I fix it?
A4: Foam collapse is typically due to a lack of stability in the cell walls before the polymer has built sufficient strength.[4]
-
Insufficient Gelling Catalyst: The gelling reaction may be too slow compared to the blowing reaction. This means the gas is expanding and rupturing the cell walls before the polymer matrix is strong enough to contain it. Increasing the concentration of a gelling catalyst like this compound® 33-LV can help.[4][13]
-
Inadequate Surfactant: The surfactant's role is to stabilize the cell walls. If the surfactant level is too low or the type is incorrect for your system, the cell walls will be weak and prone to rupture.[5][6]
-
Formulation Imbalance: An incorrect ratio of polyol to isocyanate can also lead to a weak polymer network that is unable to support the foam structure.
Data Presentation: this compound® Additives for Polyurethane Foam
The following table summarizes key information for a selection of this compound® catalysts and surfactants, including their primary function and recommended usage levels. This information can be used as a starting point for formulation optimization.
| Product Name | Type | Primary Function | Recommended Use Level (pphp*) | Key Effects on Cell Structure |
| Catalysts | ||||
| This compound® 33-LV | Amine Catalyst (Gel) | Industry standard for promoting the gelling (polyol-isocyanate) reaction. | 0.1 - 1.5 | Promotes a strong polymer network, helping to prevent cell collapse. |
| This compound® BL-11 | Amine Catalyst (Blow) | Strong blowing catalyst, promoting the water-isocyanate reaction. | 0.1 - 1.0 | Influences the rate of gas generation, affecting cell size and openness. |
| This compound® T-12 | Organotin Catalyst | Strong gel catalyst. | 0.05 - 0.5 | Promotes rapid curing of the polymer matrix. |
| This compound® 2040 | Amine Catalyst | Low odor catalyst that enhances cure and adhesion. | 0.5 - 2.0 | Provides a smooth rise profile, contributing to uniform cell structure.[13] |
| Surfactants | ||||
| This compound® SI Series | Silicone Surfactant | Cell stabilizers that reduce surface tension and stabilize cell walls. | 0.5 - 2.5 | Promotes the formation of fine, uniform cells and prevents collapse.[5][6][7] |
*pphp: parts per hundred parts of polyol. Recommended use levels are general guidelines and may need to be adjusted based on the specific formulation and processing conditions.
Experimental Protocols
1. Measurement of Apparent Cell Size (Based on ASTM D3576)
This method determines the apparent cell size by counting the number of cell-wall intersections over a specified distance.
-
Specimen Preparation:
-
Cut a representative sample of the polyurethane foam.
-
For Procedure A, prepare a thin slice of the foam, no more than half the average cell diameter in thickness. The slice must be mechanically stable.
-
For Procedure B (for friable materials), slice the foam to create a smooth surface. Use a marking pen to accent the cell walls for easier counting.
-
-
Procedure A (Shadowgraph Method):
-
Place the thin foam slice into a cell-size slide assembly.
-
Use a projector to cast a sharp shadowgraph of the foam's cell structure onto a screen.
-
Place a calibrated grid over the projected image.
-
Count the number of cell walls that intersect a line of a known length on the grid.
-
Repeat this measurement in three different directions (e.g., rise, width, and length of the foam bun).
-
-
Procedure B (Direct Measurement):
-
Use a handheld eyepiece with a calibrated scale or a microscope with a calibrated stage.
-
Count the number of cell walls that intersect a known length on the scale.
-
Perform measurements in three orthogonal directions.
-
-
Calculation:
-
The average cell chord length (t) is calculated by dividing the length of the reference line by the number of cells counted.
-
The apparent cell size is reported as the average of the measurements taken in the different directions.
-
2. Determination of Open-Cell Content (Based on ISO 4590)
This method determines the volume percentage of open and closed cells by measuring the geometric volume and the air-impenetrable volume of a test specimen.[14][15][16][17]
-
Apparatus: An air pycnometer is used for this measurement.
-
Specimen Preparation:
-
Procedure:
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 16 hours.[14]
-
Calibrate the air pycnometer according to the manufacturer's instructions.
-
Place a specimen in the sample chamber of the pycnometer and measure its impenetrable volume (Vi). This is the volume of the solid polymer and the closed cells.
-
To correct for cells opened during cutting, the standard specifies sectioning the initial specimens into smaller pieces and re-measuring the impenetrable volume. This allows for extrapolation to a surface area of zero.
-
-
Calculation:
-
The apparent volume percentage of open cells is calculated based on the geometric volume and the impenetrable volume.
-
A correction is applied to account for the surface cells opened during specimen preparation to determine the corrected volume percentage of open and closed cells.[14]
-
Mandatory Visualization
Below is a troubleshooting workflow to diagnose and resolve issues related to poor cell structure in polyurethane foam.
Caption: Troubleshooting workflow for poor cell structure in polyurethane foam.
References
- 1. How to Solve the Large Cell Problem in Flexible PU Foam Sponge? | Sabtech [sabtechmachine.com]
- 2. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 3. de.chemtrend.com [de.chemtrend.com]
- 4. santechfoammachines.com [santechfoammachines.com]
- 5. Role of Silicone Surfactant in Flexible Polyurethane Foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Silicone Surfactant in Flexible Polyurethane Foam. | Semantic Scholar [semanticscholar.org]
- 7. Silicone Surfactants: The Science Behind Finer Foam Cells and Stability [en.jiahua.com]
- 8. How To Control The Cell Size In Polyurethane Foam Sheets [wssioccsiliconerubber.com]
- 9. A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2 | Sabtech [sabtechmachine.com]
- 11. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 12. This compound® & POLYCAT® - Evonik Industries [pu-additives.com]
- 13. specialchem.com [specialchem.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. DIN EN ISO 4590 - 2016-12 - DIN Media [dinmedia.de]
- 16. matec-conferences.org [matec-conferences.org]
- 17. ISO 4590:2002 Rigid cellular plastics — Determination of the volume percentage of open cells and of closed cells [goldapp.com.cn]
Technical Support Center: Stereoselectivity in DABCO-Catalyzed Reactions
Welcome to the technical support center for DABCO-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical guidance on improving the stereoselectivity of these versatile reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low enantioselectivity in my this compound-catalyzed reaction. What are the first steps I should take?
A1: Low enantioselectivity is a common issue when using an achiral catalyst like this compound. To induce enantioselectivity, a chiral co-catalyst is typically required. Here are the initial steps to troubleshoot:
-
Introduce a Chiral Co-catalyst: this compound itself is not chiral and will not favor the formation of one enantiomer over the other. The most effective strategy is to add a chiral co-catalyst. Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) or chiral Lewis acids can create a chiral environment around the reactants. For instance, the use of a chiral thiourea (B124793) organocatalyst in conjunction with this compound has been shown to achieve high enantiomeric excess (ee) in Baylis-Hillman reactions.[1]
-
Verify Reagent and Solvent Purity: Impurities in your starting materials or solvent can sometimes interfere with the catalytic cycle or lead to a non-selective background reaction. Ensure all reagents are of high purity and that your solvent is dry and free of contaminants.
-
Optimize Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures, thus favoring the formation of the product from the lower energy transition state.[2]
Q2: My reaction is showing poor diastereoselectivity. How can I improve the diastereomeric ratio (dr)?
A2: Poor diastereoselectivity can be influenced by several factors. Here are key areas to investigate:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the stability of the diastereomeric transition states. A systematic screening of different solvents is highly recommended. For example, in a this compound-catalyzed [3+2] cycloaddition, changing the solvent from chloroform (B151607) to toluene (B28343) dramatically improved the diastereomeric ratio from >20:1 to >99:1.[3]
-
Temperature Optimization: Similar to enantioselectivity, diastereoselectivity is often temperature-dependent. Lowering the reaction temperature generally favors the formation of the thermodynamically more stable diastereomer.
-
Substrate Modification: The steric and electronic properties of your substrates play a crucial role. Modifying a substituent on one of the reactants can create a greater steric bias in the transition state, leading to improved diastereoselectivity.
-
Catalyst Loading: While less common, in some cases, the catalyst loading can influence the reaction pathway and, consequently, the diastereoselectivity. It is worth investigating if other parameters do not yield improvement.[3]
Q3: Can the choice of achiral co-catalyst or additive affect stereoselectivity?
A3: Yes, even achiral additives can influence the stereochemical outcome, primarily by altering the reaction mechanism or the nature of the active catalytic species. For instance, in some reactions, the addition of an achiral Brønsted acid or a Lewis acid can accelerate the reaction and, in doing so, may favor a more organized transition state, potentially leading to improved diastereoselectivity. In a copper(I)-catalyzed cycloaddition where this compound is used as a ligand and promoter, the addition of acetic acid was found to be crucial for preventing side reactions and ensuring high selectivity.[4]
Q4: Are there any general guidelines for choosing a chiral co-catalyst to use with this compound?
A4: The choice of a chiral co-catalyst is highly dependent on the specific reaction and substrates. However, some general principles apply:
-
Chiral Brønsted Acids: Chiral phosphoric acids and thioureas are excellent choices for reactions involving the activation of electrophiles, such as aldehydes or imines, through hydrogen bonding. They can effectively create a chiral pocket around the electrophile.
-
Chiral Lewis Acids: Chiral metal complexes can coordinate to Lewis basic sites on the substrates, such as carbonyl groups, and induce facial selectivity.
-
Bifunctional Catalysts: Some chiral co-catalysts have both a Brønsted acidic/basic site and a Lewis acidic/basic site, allowing for multiple points of interaction with the substrates in the transition state, which can lead to very high levels of stereocontrol.
A preliminary screening of a small library of different classes of chiral co-catalysts is often the most effective approach to identify a suitable candidate for your specific reaction.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity
If you are experiencing low diastereoselectivity in your this compound-catalyzed reaction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Guide 2: Low Enantioselectivity
For issues with low enantioselectivity, the following workflow is recommended:
Caption: Troubleshooting workflow for low enantioselectivity.
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in a this compound-Catalyzed [3+2] Cycloaddition
| Entry | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Chloroform | 38 | 63 | >20:1 | [3] |
| 2 | Dioxane | 43 | 41 | >20:1 | [3] |
| 3 | Hexane | 48 | <10 | - | [3] |
| 4 | Acetonitrile | 48 | <15 | - | [3] |
| 5 | Toluene | 5 | 91 | >99:1 | [3] |
Reaction Conditions: N-2,2,2-trifluoroethylisatin ketimine (1a), 2-benzylidene-1H-indene-1,3(2H)-dione (2a), 5 mol% this compound, room temperature.
Table 2: Effect of Catalyst on Diastereoselectivity in a [3+2] Cycloaddition
| Entry | Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Triethylamine | 1 | 37 | 8:1 | [3] |
| 2 | DIPEA | 48 | 21 | 6:1 | [3] |
| 3 | This compound | 38 | 63 | >20:1 | [3] |
| 4 | Piperidine | 48 | 33 | 5:1 | [3] |
| 5 | DMAP | 48 | 17 | 4:1 | [3] |
Reaction Conditions: N-2,2,2-trifluoroethylisatin ketimine (1a), 2-benzylidene-1H-indene-1,3(2H)-dione (2a), 5 mol% catalyst, Chloroform, room temperature.
Experimental Protocols
Protocol 1: General Procedure for Improving Diastereoselectivity via Solvent Screening
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the electrophile (1.0 equiv), the nucleophile (1.2 equiv), and the chosen solvent (to achieve a concentration of 0.1 M).
-
Catalyst Addition: Add this compound (typically 10-30 mol%) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. Purify the product by flash column chromatography.
-
Solvent Screening: Repeat steps 1-5 with a range of solvents of varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile, DMF). Compare the diastereomeric ratios to identify the optimal solvent.
Protocol 2: General Procedure for Inducing Enantioselectivity with a Chiral Co-catalyst
-
Reaction Setup: In a flame-dried vial under an inert atmosphere, dissolve the chiral co-catalyst (e.g., a chiral thiourea, 10 mol%) and this compound (10 mol%) in the chosen solvent (e.g., toluene, 0.5 mL).
-
Addition of Reactants: Add the electrophile (e.g., an aldehyde, 0.2 mmol, 1.0 equiv) to the catalyst solution and stir for a few minutes. Then, add the activated alkene (e.g., an acrylate, 0.4 mmol, 2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature or lower) for the required time (monitor by TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Catalytic Cycle of a this compound-Catalyzed Baylis-Hillman Reaction
Caption: General catalytic cycle for the this compound-catalyzed Baylis-Hillman reaction.
Transition State Model for Stereoselection with a Chiral Co-catalyst
Caption: A simplified model of the transition state showing the role of a chiral co-catalyst.
References
- 1. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. This compound-promoted highly diastereo- and regioselective construction of C-3 functionalized spirooxindoles via [3 + 2] cycloaddition of 2-aryl/heteroarylidene-1H-indene-1,3(2H)-diones with N-2,2,2-trifluoroethylisatin ketimines at ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/AcOH Jointly Accelerated Copper(I)-Catalysed Cycloaddition of Azides and Alkynes on Water at Room Temperature [organic-chemistry.org]
Technical Support Center: Addressing Solubility of DABCO in Nonpolar Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,4-Diazabicyclo[2.2.2]octane (DABCO) in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound, a white crystalline solid, is highly soluble in polar solvents such as water, ethanol, and methanol.[1][2] Its solubility is considerably lower in nonpolar solvents.[3] While not completely insoluble, achieving desired concentrations in solvents like hexane (B92381) or toluene (B28343) can be challenging.
Q2: Is there any quantitative data on this compound's solubility in nonpolar solvents?
A2: Precise, temperature-dependent solubility data for this compound in a wide range of nonpolar solvents is not extensively documented in readily available literature. However, some data points and qualitative descriptions exist.
Data Presentation: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Citation |
| Benzene | Nonpolar | 51 | 25 | [4] |
| Chloroform | Nonpolar | Soluble | Not Specified | [4] |
| Hexane | Nonpolar | Poorly soluble/Insoluble | Not Specified | |
| Toluene | Nonpolar | Soluble (qualitative) | Room Temperature | |
| Dioxane | Nonpolar | Soluble (qualitative) | Not Specified | |
| Acetone | Polar Aprotic | 13 | 25 | [4] |
| Ethanol | Polar Protic | 77 | 25 | [4] |
| Water | Polar Protic | 45 | 25 | [4] |
| Diethyl Ether | Nonpolar | Poorly soluble | Not Specified |
Q3: Why is this compound less soluble in nonpolar solvents?
A3: this compound is a polar molecule due to the presence of two nitrogen atoms with lone pairs of electrons.[3] According to the principle of "like dissolves like," polar molecules tend to dissolve in polar solvents, and nonpolar molecules dissolve in nonpolar solvents. The significant difference in polarity between this compound and nonpolar solvents leads to weaker intermolecular interactions and thus, lower solubility.
Q4: Can impurities in this compound affect its solubility?
A4: Yes, impurities can significantly impact the solubility of a compound. The presence of less soluble impurities can give the appearance of poor solubility. It is recommended to use high-purity this compound for applications where solubility is critical. If you suspect impurities, purification by sublimation or recrystallization may be necessary.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing challenges with dissolving this compound in nonpolar solvents.
Problem: this compound is not dissolving or is only partially dissolving in a nonpolar solvent.
Below is a workflow to guide you through potential solutions.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Detailed Methodologies for Troubleshooting Steps
1. Verify this compound Purity
-
Rationale: Impurities can significantly hinder solubility. Commercial this compound may contain byproducts from its synthesis or degradation products.
-
Experimental Protocol (Purification by Sublimation):
-
Place the impure this compound in a sublimation apparatus.
-
Heat the apparatus gently under vacuum.
-
This compound will sublime and deposit as pure crystals on the cold finger.
-
Carefully collect the purified crystals.
-
2. Gentle Heating
-
Rationale: The solubility of most solids increases with temperature.
-
Experimental Protocol:
-
Add the desired amount of this compound to the nonpolar solvent in a flask equipped with a magnetic stirrer and a condenser.
-
Gently heat the mixture using a water bath or heating mantle while stirring.
-
Gradually increase the temperature, monitoring for dissolution. Do not exceed the boiling point of the solvent.
-
Once dissolved, the solution can be used at the elevated temperature or slowly cooled to the desired reaction temperature, observing for any precipitation.
-
3. Sonication
-
Rationale: Ultrasonic waves can break down aggregates of solid particles, increasing the surface area exposed to the solvent and facilitating dissolution.[5]
-
Experimental Protocol:
-
Prepare a slurry of this compound in the nonpolar solvent in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 15-30 minute intervals.
-
Visually inspect for dissolution between intervals.
-
4. Use of a Co-solvent
-
Rationale: Adding a small amount of a more polar, miscible solvent (a co-solvent) can increase the overall polarity of the solvent mixture, thereby improving the solubility of this compound.
-
Experimental Protocol (Example with Hexane and THF):
-
Attempt to dissolve this compound in the primary nonpolar solvent (e.g., hexane) at the desired concentration.
-
If solubility is poor, add a small amount of a co-solvent in which this compound is more soluble (e.g., tetrahydrofuran (B95107) - THF) dropwise while stirring.
-
Continue adding the co-solvent until the this compound dissolves.
-
Note: The addition of a co-solvent may affect the reaction kinetics or outcome. It is advisable to start with a small percentage (e.g., 1-5% v/v) and optimize as needed.
-
5. Chemical Modification
-
Rationale: Modifying the chemical structure of this compound can significantly alter its solubility properties. For instance, introducing long alkyl chains can enhance solubility in nonpolar environments.
-
Experimental Protocol (Conceptual Overview - Synthesis of N-alkylated this compound derivatives):
-
React this compound with a suitable alkyl halide (e.g., 1-bromohexane) in a solvent like ethyl acetate.
-
The resulting quaternary ammonium (B1175870) salt may exhibit different solubility characteristics.
-
Further modifications can be made to the counter-ion to fine-tune solubility. This is an advanced technique and requires expertise in organic synthesis.
-
By following this structured approach, researchers can systematically address and overcome the challenges associated with the solubility of this compound in nonpolar solvents, enabling its effective use in a wider range of experimental conditions.
References
Technical Support Center: Minimizing VOC Emissions from Dabco in Polyurethane Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Volatile Organic Compound (VOC) emissions from Dabco (triethylenediamine or TEDA) in polyurethane production. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on low-VOC catalysts.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when transitioning from traditional amine catalysts like this compound to low-VOC alternatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to traditional this compound (TEDA) for reducing VOC emissions?
A1: The primary alternatives are reactive amine catalysts. These catalysts have functional groups (e.g., hydroxyl or secondary amine groups) that allow them to react with isocyanates and become chemically bound into the polyurethane polymer matrix.[1][2][3][4] This prevents their release as volatile compounds. Commercially available examples include products from the this compound NE series, Jeffcat ZF and ZR series, and Tosoh's RZETA catalysts.[1][5][6][7][8][9][10]
Q2: Will switching to a low-VOC reactive catalyst affect my foam's physical properties?
A2: It can. Reactive catalysts may have different catalytic activity (gelling vs. blowing balance) compared to TEDA.[2][4] This can influence the foam's cell structure, density, hardness, and mechanical properties like tensile strength and compression set.[11][12][13] It is often necessary to adjust the formulation, such as the catalyst concentration or the use of co-catalysts, to achieve the desired properties.[1][4]
Q3: How do I measure the VOC emissions from my polyurethane foam?
A3: The industry standard for measuring VOC and semi-volatile organic compound (FOG) emissions from non-metallic automotive materials is the VDA 278 method.[7][14][15][16] This method uses thermal desorption to extract volatile compounds from a sample, which are then analyzed by gas chromatography-mass spectrometry (GC-MS).
Q4: What are common challenges when formulating with reactive amine catalysts?
A4: Common challenges include:
-
Slower cure rates: Some reactive catalysts may exhibit lower catalytic activity than TEDA, requiring adjustments to the formulation or processing conditions.[2][4]
-
Changes in foam morphology: The balance between the gelling and blowing reactions can be altered, potentially affecting cell structure and openness.
-
Hydrolytic stability: The bond between the reactive catalyst and the polymer matrix needs to be stable to prevent the release of the catalyst over time, especially in humid conditions.[15]
-
Viscosity changes: The introduction of a new catalyst can sometimes affect the viscosity of the polyol blend.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Slow Cure Time / Incomplete Cure | Lower catalytic activity of the reactive catalyst compared to this compound. | Increase the concentration of the reactive catalyst. Introduce a co-catalyst to boost the reaction. Optimize the processing temperature. |
| Poor Foam Physical Properties (e.g., low tensile strength, high compression set) | Imbalance in the gelling and blowing reactions. Inadequate crosslinking. | Adjust the catalyst package to achieve the desired gelling/blowing balance. Evaluate different types of reactive catalysts (e.g., gelling- or blowing-selective). Optimize the isocyanate index. |
| High VOC Emissions Despite Using a "Low-VOC" Catalyst | Use of a non-reactive co-catalyst that is volatile. Impurities in raw materials. Incorrect VDA 278 testing procedure. | Ensure all catalysts in the formulation are reactive or non-volatile. Verify the purity of polyols, isocyanates, and other additives. Review and confirm the VDA 278 test protocol is being followed correctly. |
| Foam Collapse or Shrinkage | Gelling reaction is too slow relative to the blowing reaction. | Increase the concentration of a gelling-specific reactive catalyst. Reduce the concentration of a blowing-specific catalyst. Optimize the surfactant package for better cell stabilization. |
| Dense or Tight Foam Structure | Gelling reaction is too fast relative to the blowing reaction. | Increase the concentration of a blowing-specific reactive catalyst. Reduce the concentration of a gelling-specific catalyst. Adjust the water content in the formulation. |
Data Presentation: Catalyst Performance Comparison
The following tables provide a summary of typical performance data when comparing a standard this compound (TEDA) catalyst with common types of low-VOC reactive amine catalysts in a representative flexible polyurethane foam formulation. The data is compiled from various industry sources and research articles.
Table 1: Reactivity Profile Comparison
| Catalyst | Type | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| This compound 33-LV (TEDA) | Standard Tertiary Amine | 8 - 12 | 45 - 60 | 60 - 80 |
| Reactive Catalyst A (Hydroxyl-containing) | Low-VOC Reactive | 10 - 15 | 55 - 70 | 75 - 95 |
| Reactive Catalyst B (Amino-containing) | Low-VOC Reactive | 9 - 13 | 50 - 65 | 70 - 90 |
| Reactive Catalyst C (Blocked Amine) | Delayed Action | 15 - 25 | 70 - 90 | 90 - 110 |
Table 2: Physical Property Comparison
| Catalyst | Density ( kg/m ³) | Compression Set (50% compression) | Tensile Strength (kPa) | Elongation at Break (%) |
| This compound 33-LV (TEDA) | 28 - 32 | < 10% | 100 - 120 | 120 - 150 |
| Reactive Catalyst A (Hydroxyl-containing) | 28 - 32 | < 12% | 95 - 115 | 110 - 140 |
| Reactive Catalyst B (Amino-containing) | 28 - 32 | < 11% | 98 - 118 | 115 - 145 |
| Reactive Catalyst C (Blocked Amine) | 29 - 33 | < 10% | 100 - 120 | 120 - 150 |
Table 3: VDA 278 Emission Data Comparison
| Catalyst | VOC Emissions (µg/g) | FOG Emissions (µg/g) |
| This compound 33-LV (TEDA) | 100 - 250 | 150 - 400 |
| Reactive Catalyst A (Hydroxyl-containing) | < 50 | < 100 |
| Reactive Catalyst B (Amino-containing) | < 40 | < 90 |
| Reactive Catalyst C (Blocked Amine) | < 50 | < 100 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of low-VOC catalysts in polyurethane foam production.
1. Laboratory-Scale Polyurethane Foam Synthesis
-
Objective: To prepare a standardized polyurethane foam sample for catalyst evaluation.
-
Materials:
-
Polyol (e.g., a conventional polyether polyol for flexible foam)
-
Isocyanate (e.g., Toluene (B28343) Diisocyanate - TDI or Methylene Diphenyl Diisocyanate - MDI)
-
Deionized water
-
Surfactant (e.g., silicone-based)
-
Amine catalyst (this compound or low-VOC alternative)
-
Stannous octoate (or other tin catalyst, if required)
-
-
Procedure:
-
Pre-condition all raw materials to 25°C ± 1°C.
-
In a ventilated fume hood, accurately weigh the polyol, water, surfactant, and amine catalyst into a paper cup.
-
Mix the components with a high-shear mixer at 2000-3000 rpm for 60 seconds.
-
Add the stannous octoate (if used) and mix for an additional 10 seconds.
-
Add the pre-weighed isocyanate to the mixture and mix vigorously for 5-7 seconds.
-
Immediately pour the reacting mixture into a mold (e.g., a 30cm x 30cm x 10cm open-top cardboard box) and place it in a fume hood.
-
Record the cream time, gel time, and tack-free time according to ASTM D7487.
-
Allow the foam to cure at ambient temperature for at least 24 hours before cutting and testing.
-
2. Evaluation of Foam Reactivity (Cup Test) - Based on ASTM D7487
-
Objective: To measure the characteristic reaction times of a polyurethane foam formulation.
-
Procedure:
-
Following the mixing step in the foam synthesis protocol, start a stopwatch immediately after adding the isocyanate.
-
Cream Time: Record the time when the mixture begins to expand and change color (typically becomes creamy).
-
Gel Time (String Time): Periodically insert a wooden spatula into the rising foam. The gel time is the point at which the foam forms strings that adhere to the spatula upon withdrawal.
-
Tack-Free Time: Lightly touch the surface of the foam with a wooden spatula. The tack-free time is when the foam surface is no longer sticky.
-
3. Determination of Foam Physical Properties - Based on ISO 3386-1
-
Objective: To measure the compression stress-strain characteristics of the cured foam.
-
Procedure:
-
Cut test specimens from the cured foam block with dimensions of 50mm x 50mm x 25mm.
-
Condition the specimens for at least 16 hours at 23°C ± 2°C and 50% ± 5% relative humidity.
-
Use a universal testing machine with a compression platen larger than the specimen surface.
-
Place the specimen on the lower platen and compress it at a constant speed of 100 mm/min.
-
Record the force at 40% compression.
-
Calculate the compression stress in kilopascals (kPa).
-
4. Measurement of VOC and FOG Emissions - Based on VDA 278
-
Objective: To quantify the volatile and semi-volatile organic compounds emitted from the foam.
-
Procedure:
-
Prepare a representative sample of the cured foam (typically 10-30 mg).
-
Place the sample into a thermal desorption tube.
-
VOC Analysis: Heat the tube to 90°C for 30 minutes in a thermal desorber. The desorbed compounds are cryo-focused and then injected into a GC-MS for separation and detection. Quantification is typically done against a toluene standard.
-
FOG Analysis: Use a fresh sample and heat the tube to 120°C for 60 minutes. The desorbed compounds are analyzed by GC-MS. Quantification is typically done against a hexadecane (B31444) (n-C16) standard.
-
Mandatory Visualizations
Logical Relationship: Decision Tree for Selecting a Low-VOC Catalyst
References
- 1. turkchem.net [turkchem.net]
- 2. tosoh.co.jp [tosoh.co.jp]
- 3. ulprospector.com [ulprospector.com]
- 4. scribd.com [scribd.com]
- 5. tosoh.co.jp [tosoh.co.jp]
- 6. greenamines.com [greenamines.com]
- 7. products.evonik.com [products.evonik.com]
- 8. This compound® & POLYCAT® - Evonik Industries [pu-additives.com]
- 9. Jeffcat Zf10 | Univar Solutions [univarsolutions.com]
- 10. Polyurethane Catalysts | https://www.tosoh.com/ [tosoh.com]
- 11. scispace.com [scispace.com]
- 12. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mofanpu.com [mofanpu.com]
- 15. WO2016196643A1 - Reactive amine catalysts for polyurethane applications - Google Patents [patents.google.com]
- 16. Evonik - this compound NE 310 - Catalyst - Amines - Polyether Foam Manufacturing [knowde.com]
Technical Support Center: Handling the Hygroscopic Nature of Dabco in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of 1,4-diazabicyclo[2.2.2]octane (Dabco) in experimental settings. Adherence to these protocols is crucial for ensuring experimental reproducibility, accuracy, and the integrity of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound, or 1,4-diazabicyclo[2.2.2]octane, is a highly nucleophilic tertiary amine catalyst widely used in organic synthesis and polymerization.[1] It is a white, crystalline, and hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can act as an unintended reactant or alter the catalytic activity of this compound, leading to inconsistent reaction rates, side product formation, and compromised final product quality, particularly in moisture-sensitive reactions like polyurethane foam formation.[2][3]
Q2: How can I tell if my this compound has absorbed a significant amount of water?
A2: Visual inspection may reveal clumping of the crystalline powder. However, the most reliable method to determine the water content is through Karl Fischer titration. This analytical technique can accurately quantify the amount of water present in your this compound sample.
Q3: Is it always necessary to use anhydrous this compound?
A3: Not necessarily. The requirement for anhydrous this compound depends on the specific reaction. In many applications, such as the synthesis of polyurethane foams where water reacts with isocyanates, using dry this compound is critical to control the blowing reaction and achieve the desired foam properties.[4][5][6] Conversely, in some reactions, like the this compound-catalyzed hydration of activated alkynes, water is a required reactant.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container in a cool, dry place. For highly sensitive applications, storing this compound inside a desiccator containing a suitable drying agent or in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
Q5: Can I dry this compound that has been exposed to moisture?
A5: Yes, this compound can be dried before use. Common methods include drying in a vacuum oven at a moderate temperature or through sublimation. It is crucial to ensure the drying method does not cause the this compound to decompose.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Times or Yields in Polyurethane Foam Production
| Symptom | Possible Cause Related to this compound | Troubleshooting Steps & Solutions |
| Foam collapses or has poor structural integrity. | Excess moisture in the this compound catalyst is reacting with the isocyanate, leading to an uncontrolled blowing reaction that outpaces the gelling reaction.[8] | 1. Verify this compound Dryness: Perform Karl Fischer titration to quantify the water content in your this compound sample. 2. Dry the this compound: If the water content is high, dry the this compound using the vacuum oven or sublimation protocol outlined below. 3. Use Fresh/Properly Stored this compound: Ensure you are using this compound from a recently opened container that has been stored under appropriate anhydrous conditions. 4. Adjust Catalyst Concentration: A higher concentration of a gelling catalyst may be needed to balance the reaction.[8] |
| Foam is brittle. | Excess water from the catalyst can lead to the formation of excess urea (B33335) linkages, increasing the crosslinking density and making the foam brittle.[3] | 1. Control Moisture: Strictly control the moisture content of all components, including the this compound catalyst. 2. Optimize Isocyanate Index: A slight adjustment of the isocyanate index may be necessary to compensate for any residual moisture.[3] |
| Tacky foam surface. | Unreacted isocyanate due to an imbalanced reaction, potentially influenced by moisture from the catalyst.[9] | 1. Ensure Proper Mixing: Thoroughly mix all components to ensure a homogeneous reaction mixture. 2. Control Humidity: Maintain a controlled humidity environment during the foaming process.[9] |
Issue 2: Slow or Incomplete Baylis-Hillman Reaction
| Symptom | Possible Cause Related to this compound | Troubleshooting Steps & Solutions |
| Reaction is sluggish or does not proceed to completion. | While water can sometimes accelerate the Baylis-Hillman reaction in certain solvent systems, an excessive amount of water can hydrolyze the intermediate Michael adduct, leading to a decrease in the effective concentration of the catalyst and activated alkene.[10] The hygroscopic nature of this compound can contribute to this excess water. | 1. Use Dry this compound: Start with this compound that has been properly dried and stored. 2. Solvent Choice: The effect of water is highly dependent on the solvent. In some cases, using a dioxane-water medium can be beneficial.[11] For other systems, anhydrous conditions may be preferable. 3. Optimize Catalyst Loading: An adjustment in the amount of this compound may be necessary to compensate for any minor moisture content. |
| Formation of side products. | The presence of water can lead to hydrolysis of the starting materials or intermediates. | 1. Minimize Water Content: Use anhydrous solvents and dried this compound. 2. Monitor Reaction Closely: Follow the reaction progress using techniques like TLC to identify the formation of any unexpected products. |
Quantitative Data Summary
| Parameter | Observation | Implication for Handling this compound |
| Adsorption Isotherm Type | Type V | This indicates that there is relatively weak interaction between this compound and water molecules at low vapor pressures, but once a certain pressure is reached, rapid condensation and pore filling occur.[12] |
| Onset of Significant Water Uptake | Abrupt condensation at a specific partial pressure of water. | This compound can remain relatively dry in low-humidity environments but will rapidly absorb significant amounts of moisture once a critical humidity level is surpassed. This highlights the importance of storing it in a dry environment. |
| Effect of this compound on Water Adsorption | This compound impregnation on activated carbon slightly delayed the pore filling by water compared to bare activated carbon.[12] | While this compound is hygroscopic, it may not act as a primary nucleation site for water adsorption in all contexts. However, its solubility in water means that once moisture is present, it will be readily absorbed. |
Experimental Protocols
Protocol 1: Drying this compound via Sublimation
This method is effective for both drying and purifying this compound.
Methodology:
-
Apparatus Setup: Place the hygroscopic this compound powder in a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum line (e.g., 0.3 mmHg).
-
Heating: Gently heat the sublimation apparatus to 50 °C using a water or oil bath.[7]
-
Collection: The purified, anhydrous this compound will sublime and deposit on the cold finger of the apparatus.
-
Storage: Once the sublimation is complete, carefully collect the dried this compound in a glovebox or under a stream of inert gas and immediately transfer it to an airtight container for storage in a desiccator.
Protocol 2: Determination of Water Content in this compound using Karl Fischer Titration
This protocol outlines the volumetric Karl Fischer titration method for determining the water content in a solid this compound sample.
Methodology:
-
Titrator Preparation:
-
Add the Karl Fischer solvent (e.g., anhydrous methanol) to the titration vessel.
-
Pre-titrate the solvent with the Karl Fischer reagent to a stable, dry endpoint to eliminate any residual moisture in the solvent and the vessel.
-
-
Sample Preparation and Introduction:
-
In a dry environment (e.g., a glovebox or under a stream of dry nitrogen), accurately weigh a sample of this compound (the amount will depend on the expected water content and the titrant concentration).
-
Quickly and carefully introduce the weighed this compound sample into the conditioned titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture from entering.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent will be added automatically until all the water from the this compound sample has reacted.
-
The endpoint is detected potentiometrically.
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant consumed and its concentration.
-
-
Considerations for this compound:
-
As a tertiary amine, this compound is basic. If the pH of the titration medium becomes too high (above 7), it can lead to interfering side reactions, resulting in inaccurate (falsely high) water content readings.[13]
-
To counteract this, the addition of a suitable acidic buffer, such as salicylic (B10762653) acid, to the Karl Fischer solvent before adding the this compound sample may be necessary.[13]
-
Visualizations
Experimental Workflow for Handling Hygroscopic this compound
Caption: Workflow for proper storage and handling of hygroscopic this compound.
Decision-Making Process for Using this compound in a Moisture-Sensitive Reaction
Caption: Decision tree for handling this compound in moisture-sensitive experiments.
References
- 1. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 2. vurup.sk [vurup.sk]
- 3. How to Solve the Brittleness Problem in Polyurethane Foam? | Sabtech [sabtechmachine.com]
- 4. tandfonline.com [tandfonline.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ohans.com [ohans.com]
- 9. bdmaee.net [bdmaee.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
Validation & Comparative
A Head-to-Head Battle of the Bases: Unraveling the Catalytic Prowess of DABCO and DBU
In the realm of organic synthesis, the choice of catalyst can be the defining factor in the success, efficiency, and selectivity of a chemical transformation. Among the plethora of available organocatalysts, 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have emerged as versatile and widely utilized non-ionic, nitrogen-containing bases. While both are staples in the chemist's toolkit, their catalytic activities are not interchangeable. This guide provides a detailed comparison of the catalytic performance of this compound and DBU, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
At a fundamental level, the differing catalytic activities of this compound and DBU stem from their distinct structural and electronic properties. This compound, with its sterically accessible nitrogen atoms, primarily acts as a potent nucleophile. In contrast, DBU's sterically hindered yet strongly basic amidine proton makes it an exceptional non-nucleophilic base. These intrinsic differences dictate their roles in a variety of chemical reactions, from promoting complex multi-component syntheses to facilitating delicate elimination reactions.
Comparative Catalytic Performance: A Data-Driven Analysis
To illustrate the divergent catalytic capabilities of this compound and DBU, we present a comparative analysis of their performance in two distinct organic transformations: the synthesis of (2-hydroxyaryl)nicotinates and the synthesis of 3-acetylcoumarins.
Case Study 1: Synthesis of (2-hydroxyaryl)nicotinates
In a one-pot, two-step synthesis of (2-hydroxyaryl)nicotinates, the unique catalytic properties of both this compound and DBU are harnessed in a sequential manner. The initial step involves a this compound-catalyzed reaction, followed by a DBU-promoted aromatization.
Table 1: Catalyst Performance in the Synthesis of (2-hydroxyaryl)nicotinates [1][2]
| Catalyst | Role | Reagent/Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (20 mol%) | Nucleophilic Catalyst | N-sulfonyl ketimines, MBH carbonates | Toluene (B28343) | 60 | 6-8 | - |
| DBU (1.2 equiv) | Strong Base | Intermediate from step 1 | Toluene | 60 | 5 | 76 |
In this reaction, this compound's nucleophilicity is crucial for the initial Michael addition and subsequent intramolecular cyclization.[1] However, for the final aromatization step, a stronger, non-nucleophilic base is required to facilitate the elimination of sulfur dioxide. Here, DBU proves to be the ideal choice, leading to the desired product in good yield.[1] Attempts to use DBU for the initial step or this compound for the elimination were significantly less effective, highlighting the specialized roles of each catalyst.
Case Study 2: Aqueous-mediated Synthesis of 3-acetylcoumarins
The synthesis of 3-acetylcoumarins via the condensation of salicylaldehydes and ethyl acetoacetate (B1235776) offers a direct comparison of the catalytic efficiency of this compound and DBU under green reaction conditions.
Table 2: Comparison of Catalysts in the Synthesis of 3-acetylcoumarin [3]
| Catalyst | Solvent | Temperature | Time (min) | Yield (%) |
| This compound | Water | Room Temp. | 10-15 | 95 |
| DBU | Water | Room Temp. | 15-20 | 75 |
| DMAP | Water | Room Temp. | 15-20 | 78 |
| MeONa | Water | Room Temp. | 2-3 h | <60 |
| EtONa | Water | Room Temp. | 2-3 h | <60 |
| NaOAc | Water | Room Temp. | 2-3 days | <50 |
The data clearly demonstrates the superiority of this compound in this transformation, affording a significantly higher yield in a shorter reaction time compared to DBU and other bases.[3] This enhanced efficiency can be attributed to this compound's optimal balance of basicity and nucleophilicity for this specific condensation reaction in an aqueous medium.
Reaction Mechanisms and Catalytic Cycles
The distinct catalytic activities of this compound and DBU can be visualized through their respective roles in the reaction mechanisms.
Figure 1: this compound's nucleophilic role in the initial steps of (2-hydroxyaryl)nicotinate synthesis.
Figure 2: DBU's role as a strong base in the final aromatization step.
Experimental Protocols
General Experimental Protocol for the One-Pot Synthesis of (2-hydroxyaryl)nicotinates[2]
To a solution of N-sulfonyl ketimine (0.2 mmol) and Morita-Baylis-Hillman carbonate (0.26 mmol) in toluene (2 mL) was added this compound (0.04 mmol, 20 mol%). The reaction mixture was stirred at 60 °C for 6-8 hours. After completion of the first step (monitored by TLC), DBU (0.24 mmol, 1.2 equiv) was added to the reaction mixture, and stirring was continued at 60 °C for an additional 5 hours in an open atmosphere. Upon completion, the reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel (ethyl acetate/hexanes) to afford the desired (2-hydroxyaryl)nicotinate.
General Experimental Protocol for the Aqueous-mediated Synthesis of 3-acetylcoumarins[3]
In a round-bottom flask, salicylaldehyde (B1680747) (1 mmol) and ethyl acetoacetate (1 mmol) were dissolved in water (5 mL). To this solution, this compound (1 mmol) was added, and the reaction mixture was stirred at room temperature for 10-15 minutes. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solid product was collected by filtration, washed with cold water, and dried to afford the pure 3-acetylcoumarin.
Conclusion
The catalytic activities of this compound and DBU are distinct and complementary, arising from their fundamental differences in nucleophilicity and basicity. This compound excels as a nucleophilic catalyst, particularly in reactions requiring the activation of Michael acceptors. In contrast, DBU's strength lies in its ability to act as a strong, non-nucleophilic base, making it ideal for promoting elimination and condensation reactions where nucleophilic side reactions are undesirable. The experimental data presented herein provides clear evidence of these differing catalytic profiles. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these differences is paramount for the rational selection of the most effective catalyst, ultimately leading to the development of more efficient, selective, and sustainable synthetic methodologies.
References
DABCO vs. Triethylamine: A Comparative Guide for Organic Synthesis
In the realm of organic synthesis, the choice of base can be a critical determinant of reaction efficiency, selectivity, and overall success. Among the myriad of available bases, 1,4-Diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEA) are two of the most commonly employed tertiary amine bases. This guide provides a comprehensive comparison of their performance in various organic reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Amines
The fundamental differences in the structure of this compound and triethylamine give rise to distinct physicochemical properties that dictate their behavior in chemical reactions. This compound's rigid, bicyclic structure locks the lone pairs of its nitrogen atoms in an accessible position, making it a strong nucleophile with relatively low steric hindrance.[1][2] In contrast, the ethyl groups of triethylamine have free rotation, creating a more sterically congested environment around the nitrogen atom.[3][4]
The basicity of these amines, as indicated by the pKa of their conjugate acids, is a key parameter. While both are considered moderately strong bases, triethylamine is slightly more basic than this compound.[5] However, in many applications, the superior nucleophilicity and reduced steric bulk of this compound often outweigh the slight difference in basicity, leading to enhanced catalytic activity.[6]
| Property | This compound (1,4-Diazabicyclo[2.2.2]octane) | Triethylamine (TEA) |
| Structure | Bicyclic, rigid | Acyclic, flexible |
| Molar Mass ( g/mol ) | 112.17 | 101.19 |
| pKa of Conjugate Acid | 8.8 | 10.75 |
| Steric Hindrance | Low | Moderate |
| Nucleophilicity | High | Moderate |
Performance in Key Organic Reactions
The distinct properties of this compound and triethylamine translate into significant differences in their performance as catalysts and bases in a variety of important organic transformations.
The Baylis-Hillman Reaction
The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, is a classic example where the choice of amine catalyst is crucial. Experimental data consistently demonstrates that this compound is a superior catalyst to triethylamine in this reaction, affording higher yields in significantly shorter reaction times. This is largely attributed to this compound's higher nucleophilicity, which allows for a more efficient initial Michael addition to the activated alkene, a key step in the reaction mechanism.
A comparative study on the aza-Morita–Baylis–Hillman reaction showed that less nucleophilic bases like triethylamine result in lower yields, while the more nucleophilic this compound provides higher yields of the desired product.[6]
| Catalyst | Reaction Time (h) | Yield (%) |
| This compound | 2-6 | 85 |
| Triethylamine | 6 | 40 |
| Data from a representative aza-Morita-Baylis-Hillman reaction.[6] |
Michael Addition
In Michael addition reactions, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, both this compound and triethylamine can be effective. However, this compound often demonstrates higher catalytic efficiency. For instance, in the aza-Michael addition of 4-aryl-1,2,3-triazoles to cycloalkenones, this compound was used as the base to afford the products in good to excellent yields.[7] While triethylamine can also catalyze Michael additions, its greater steric bulk can sometimes hinder the approach of the nucleophile, leading to slower reaction rates or lower yields compared to this compound.[8][9]
Wittig Reaction
The Wittig reaction, which converts aldehydes or ketones to alkenes, typically requires a strong base to generate the phosphorus ylide. While strong bases like n-butyllithium or sodium hydride are common, tertiary amines like triethylamine can be used, particularly for stabilized ylides.[10][11] this compound has also been employed in tandem Michael addition-Wittig reactions.[10] In general, for the deprotonation of the phosphonium (B103445) salt to form the ylide, stronger bases are preferred. The choice between this compound and triethylamine in this context would depend on the specific substrate and the stability of the ylide. For less reactive phosphonium salts, a stronger base than either this compound or triethylamine would likely be necessary.[12][13]
Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14][15] Both this compound and triethylamine can be used as the base in this reaction.[1][16] Triethylamine is a very common choice and often serves as both the base and the solvent.[17][18][19] this compound has also been shown to be an effective ligand and base in copper-free Sonogashira couplings, leading to high yields.[1][16] The choice between the two may depend on the specific catalytic system and substrates being used, with some studies indicating that sterically hindered amines can lead to high yields.[20]
Experimental Protocols
General Procedure for a this compound-Catalyzed Baylis-Hillman Reaction
To a stirred solution of the aldehyde (1.0 equiv) and the activated alkene (1.2 equiv) in a suitable solvent (e.g., THF, CH2Cl2, or neat) is added this compound (0.1-0.3 equiv) at room temperature. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for a Triethylamine-Promoted Michael Addition
To a solution of the Michael acceptor (1.0 equiv) and the Michael donor (1.1 equiv) in a suitable solvent (e.g., ethanol, acetonitrile, or THF) is added triethylamine (1.0-1.5 equiv). The reaction mixture is stirred at room temperature or heated as required and monitored by TLC. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for a Wittig Reaction using Triethylamine
To a suspension of the phosphonium salt (1.1 equiv) in an anhydrous solvent (e.g., THF or CH2Cl2) is added triethylamine (1.2 equiv) at room temperature under an inert atmosphere. The mixture is stirred for a specified time to allow for ylide formation. The aldehyde or ketone (1.0 equiv) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for a Sonogashira Coupling using Triethylamine
To a solution of the aryl or vinyl halide (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (often triethylamine itself or a mixture with another solvent like THF or DMF) is added triethylamine (2-3 equiv) under an inert atmosphere. The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with saturated aqueous NH4Cl and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.[17][19]
Conclusion
Both this compound and triethylamine are valuable and versatile bases in the organic chemist's toolkit. The choice between them should be guided by the specific requirements of the reaction.
This compound is often the superior choice when high nucleophilicity and low steric hindrance are paramount. This is particularly evident in reactions like the Baylis-Hillman, where it consistently outperforms triethylamine. Its rigid structure ensures the accessibility of the nitrogen lone pairs for catalysis.[1][6]
Triethylamine, being slightly more basic and often more cost-effective, remains a workhorse for a wide range of reactions where moderate basicity is sufficient and steric hindrance is not a limiting factor. It is a common choice for reactions like the Sonogashira coupling and as a general-purpose acid scavenger.[17][18]
Ultimately, a thorough understanding of the reaction mechanism and the specific roles of the base, coupled with the empirical data presented, will enable the researcher to select the optimal base for achieving the desired synthetic outcome.
References
- 1. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. their is more steric hindrance in triethylamine than ethylamine but s - askIITians [askiitians.com]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. delval.edu [delval.edu]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Dabco as a Quencher: A Comparative Guide to Amine Efficacy
In the realm of chemical and biological research, the effective quenching of excited states, such as singlet oxygen and triplet states, is paramount for controlling photoreactions, preventing photodegradation, and enhancing the stability of various systems. 1,4-Diazabicyclo[2.2.2]octane, commonly known as Dabco, is a widely recognized and utilized quencher. This guide provides a comprehensive comparison of this compound's quenching efficacy against other amine compounds, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting the appropriate quencher for their specific applications.
Comparative Efficacy of this compound and Other Amine Quenchers
The quenching efficiency of amines is often correlated with their ionization potential; amines with lower ionization potentials are generally more effective quenchers due to the mechanism involving charge transfer from the amine to the excited species.[1][2] this compound, a tertiary amine with a caged structure, exhibits high quenching efficiency for both singlet oxygen and excited triplet states.
Below is a summary of quantitative data comparing the quenching performance of this compound with other amines.
| Quencher | Quenched Species | Quenching Rate Constant (kq) [M-1s-1] | Solvent | Comments |
| This compound | Singlet Oxygen (1O2) | 2.9 x 108 | Various | Efficient physical quencher, not consumed in the process.[3] |
| This compound | Singlet Oxygen (1O2) | - | TEGDME | 40 µM this compound quenched approximately 50% of singlet oxygen.[1] |
| Triethylamine | Singlet Oxygen (1O2) | - | Methanol, 1-Butanol | Compared with this compound for quenching singlet states of aromatic compounds.[2] |
| Triphenylamine (TPA) | Singlet Oxygen (1O2) | - | G2 electrolyte | TPA shows a quenching efficiency of 99.3% compared to 83.2% for this compound in a Li-O2 battery system.[4] |
| DABCOnium (PeDTFSI) | Singlet Oxygen (1O2) | - | TEGDME | Lower molar quenching efficiency than this compound, but highly soluble, allowing for higher effective concentrations.[1][5] |
| Various Tertiary Amines | Triplet States of Aromatic Hydrocarbons | Varies | - | Quenching efficiency is related to the ionization potential of the amine for more energetic triplet states.[6] |
TEGDME: Tetraethylene glycol dimethyl ether
Experimental Protocols
To provide a practical understanding of how quenching efficacy is determined, a detailed methodology for a common experimental setup is outlined below.
Protocol: Determination of Singlet Oxygen Quenching Rate Constant using 9,10-Dimethylanthracene (DMA)
This protocol is based on the principle that the decay of a singlet oxygen scavenger (in this case, DMA) is monitored in the presence and absence of a quencher.
Materials:
-
9,10-Dimethylanthracene (DMA)
-
Photosensitizer (e.g., palladium(II) meso-tetra(4-fluorophenyl)tetrabenzoporphyrin (Pd4F))
-
Quencher (e.g., this compound, other amines)
-
Solvent (e.g., O2-saturated tetraethylene glycol dimethyl ether (TEGDME))
-
UV-Vis Spectrophotometer
-
Light source with a specific wavelength for sensitizer (B1316253) excitation (e.g., 643 nm)
Procedure:
-
Prepare a stock solution of DMA (e.g., 80 µM) and the photosensitizer (e.g., 1 µM) in the chosen solvent.
-
Prepare a series of solutions containing the DMA and photosensitizer stock solution, with varying concentrations of the quencher to be tested. Include a control sample with no quencher.
-
Saturate the solutions with oxygen.
-
Illuminate the samples with the light source at the excitation wavelength of the photosensitizer.
-
Monitor the concentration of DMA over time by measuring its absorbance at a specific wavelength (e.g., 379 nm) using a UV-Vis spectrophotometer.[5]
-
Calculate the decay rate of DMA for each quencher concentration. The quenching efficiency can be determined by comparing the decay rates in the presence and absence of the quencher.[1]
Mechanistic Insights and Visualizations
The quenching of excited states by amines can proceed through different mechanisms, primarily involving charge transfer or energy transfer. The following diagrams illustrate a typical experimental workflow for evaluating quencher efficacy and the general mechanism of singlet oxygen quenching by an amine.
Caption: Experimental workflow for determining quencher efficacy.
Caption: Mechanism of singlet oxygen quenching by an amine via a charge-transfer complex.
Conclusion
This compound remains a highly effective and versatile quencher for a range of applications. Its efficiency is particularly notable for singlet oxygen, where it acts as a physical quencher without being consumed. However, for specific systems, other amines or derivatives may offer advantages. For instance, Triphenylamine (TPA) has demonstrated superior quenching efficiency in certain battery systems.[4] Furthermore, modified versions of this compound, such as DABCOnium, provide enhanced oxidative stability and solubility, which can be crucial in electrochemical applications.[1][5] The choice of an appropriate amine quencher should, therefore, be guided by the specific experimental conditions, including the nature of the excited species, the solvent system, and other interacting components. The experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers to make informed decisions and design robust experimental setups.
References
- 1. DABCOnium: An Efficient and High‐Voltage Stable Singlet Oxygen Quencher for Metal–O2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Quenching of the triplet states of aromatic hydrocarbons by tertiary amines | Semantic Scholar [semanticscholar.org]
Immobilized vs. Homogeneous DABCO: A Comparative Performance Guide for Catalysis
For researchers, scientists, and drug development professionals, the choice between a homogeneous and a heterogeneous catalyst is a critical decision that impacts reaction efficiency, product purity, and process sustainability. This guide provides an objective comparison of the performance of 1,4-diazabicyclo[2.2.2]octane (DABCO), a widely used nucleophilic catalyst, in its free, homogeneous form versus its immobilized, heterogeneous state, with a focus on the Knoevenagel condensation and Baylis-Hillman reaction.
The primary advantage of immobilizing this compound on a solid support, such as polystyrene, is the ease of catalyst separation from the reaction mixture, enabling straightforward product purification and catalyst recycling. This contrasts sharply with homogeneous catalysis where the removal of the catalyst often requires tedious and costly purification steps. While the convenience of a heterogeneous system is clear, its catalytic performance relative to its homogeneous counterpart is a key consideration.
At a Glance: Performance Comparison
| Performance Metric | Homogeneous this compound | Immobilized this compound (Polystyrene Support) |
| Catalyst Recovery | Difficult, requires extraction or distillation | Simple filtration |
| Reusability | Not readily reusable | High, can be reused multiple times with minimal loss of activity[1] |
| Product Purity | May contain catalyst residue | High, minimal contamination |
| Reaction Rate | Generally faster | Can be slightly slower due to mass transfer limitations |
| Catalyst Leaching | Not applicable | Potential for minor leaching, support dependent |
| Process Scalability | Can be challenging due to purification | Well-suited for continuous flow processes and large-scale synthesis[2] |
Performance in the Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for comparing the catalytic activity of homogeneous and immobilized this compound.
Quantitative Data Summary: Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous this compound | 20 | Water | Room Temp. | 3 min | 80 | [3] |
| Immobilized this compound (Polystyrene) | 10 | Methanol | Room Temp. | 60 min | >99 | [1] |
| Homogeneous this compound with [HyEtPy]Cl | 200 | Water | 50 | 10 min | 92 | [4][5][6] |
Note: Direct comparison is challenging due to variations in reported experimental conditions. The data presented is from different studies and is for illustrative purposes.
While homogeneous this compound can achieve high yields in very short reaction times, particularly in aqueous media, the immobilized version consistently delivers excellent to quantitative yields.[1][3] The slightly longer reaction time for the immobilized catalyst can be attributed to the diffusion of reactants to the active sites on the solid support. A significant advantage of the polystyrene-immobilized this compound is its remarkable reusability; it can be recovered by simple filtration and reused for at least ten consecutive cycles without a significant drop in its catalytic activity.[1]
Performance in the Baylis-Hillman Reaction
The Baylis-Hillman reaction is another key application of this compound, forming a C-C bond between an activated alkene and an electrophile. This reaction is notoriously slow, and the performance of the catalyst is crucial.
While specific side-by-side comparative data in a single study is scarce, the literature suggests that homogeneous this compound is widely employed for its good yields in this reaction.[7] The primary challenge remains the lengthy reaction times, often spanning several days. Immobilized this compound catalysts have been developed to address the separation and reusability issues inherent in the homogeneous system.
Experimental Protocols
Synthesis of Polystyrene-Immobilized this compound
This procedure is adapted from a method for preparing polystyrene-supported this compound from Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
1,4-Diazabicyclo[2.2.2]octane (this compound)
-
Methanol
Procedure:
-
Swell Merrifield resin (1.0 g) in toluene (10 mL) in a round-bottom flask for 30 minutes.
-
Add a solution of this compound (5 equivalents based on the resin's chlorine loading) in toluene.
-
Heat the mixture at reflux with stirring for 24 hours.
-
Cool the reaction mixture to room temperature and filter the resin.
-
Wash the resin sequentially with toluene, methanol, and diethyl ether.
-
Dry the resulting polystyrene-immobilized this compound resin under vacuum.
General Procedure for Homogeneous this compound-Catalyzed Knoevenagel Condensation
This protocol is a general method for the Knoevenagel condensation using homogeneous this compound.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene (B1212753) compound (e.g., malononitrile)
-
1,4-Diazabicyclo[2.2.2]octane (this compound)
-
Solvent (e.g., water or ethanol)
Procedure:
-
To a stirred solution of the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (5 mL), add this compound (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizing the Catalytic Cycles
To better understand the mechanisms and the role of this compound in these reactions, the following diagrams illustrate the catalytic cycles.
Caption: Catalytic cycle of the this compound-catalyzed Knoevenagel condensation.
Caption: Catalytic cycle of the this compound-catalyzed Baylis-Hillman reaction.
Conclusion
The choice between homogeneous and immobilized this compound depends on the specific requirements of the chemical transformation. For reactions where rapid rates are paramount and downstream purification is manageable, homogeneous this compound remains a viable option. However, for processes where catalyst reusability, product purity, and environmental considerations are critical, particularly in industrial and pharmaceutical applications, immobilized this compound offers a clear advantage. The ability to easily separate and reuse the catalyst multiple times without significant loss of activity makes it a more sustainable and cost-effective choice in the long run. Future research should focus on direct, quantitative comparisons under identical conditions to provide a clearer picture of the performance trade-offs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. This compound-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
The Baylis-Hillman Reaction: A Comparative Guide to DABCO and Other Nucleophilic Catalysts
The Baylis-Hillman reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. This atom-economical reaction provides access to densely functionalized allylic alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. While 1,4-diazabicyclo[2.2.2]octane (DABCO) is the most commonly employed catalyst, a range of other nucleophiles, including other tertiary amines and phosphines, have been investigated to improve reaction rates, yields, and enantioselectivity. This guide provides a comparative overview of the performance of this compound against other popular nucleophilic catalysts, supported by experimental data and detailed protocols.
Performance Comparison of Nucleophilic Catalysts
The choice of catalyst in the Baylis-Hillman reaction significantly impacts the reaction's efficiency. Factors such as the nucleophilicity, basicity, and steric hindrance of the catalyst play crucial roles in the reaction kinetics and overall yield. Below, we compare the performance of this compound with other amine and phosphine (B1218219) catalysts in the reaction between various aldehydes and activated alkenes.
Amine Catalysts: this compound vs. Quinuclidine (B89598), DBU, and DMAP
Tertiary amines are the most widely used catalysts for the Baylis-Hillman reaction. Their performance is often correlated with their nucleophilicity and basicity.
A study by Aggarwal et al. established a direct correlation between the basicity (pKa of the conjugate acid) of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction.[1] The order of reactivity was determined to be: quinuclidine > 3-hydroxyquinuclidine > this compound.[1]
Table 1: Comparison of Amine Catalyst Performance in the Baylis-Hillman Reaction of p-Nitrobenzaldehyde with Methyl Acrylate (B77674)
| Catalyst | pKa (of conjugate acid in water) | Reaction Time (h) | Yield (%) |
| Quinuclidine | 11.3 | 2 | 85 |
| 3-Hydroxyquinuclidine | 9.9 | 18 | 82 |
| This compound | 8.7 | 168 | 75 |
Reaction conditions: p-Nitrobenzaldehyde (1 mmol), methyl acrylate (2 mmol), catalyst (10 mol%), neat, room temperature.
In the context of the aza-Baylis-Hillman reaction, a comparison of several amine catalysts for the reaction between p-tosyl imine and methyl acrylate revealed that this compound and 3-hydroxyquinuclidine (3-HQD) provided the highest yields.[2]
Table 2: Catalyst Screening for the Aza-Baylis-Hillman Reaction
| Catalyst | Yield (%) |
| Triethylamine | 15 |
| DMAP | 25 |
| DBU | 40 |
| This compound | 65 |
| 3-HQD | 70 |
Reaction conditions: p-Tosyl imine (1.5 mmol), methyl acrylate (1.65 mmol), catalyst (15 mol%), propan-2-ol (0.250 µL), 48 h.
While more basic amines can sometimes lead to faster reactions, they can also promote side reactions. For instance, in reactions involving acrylamide, the less basic this compound was found to be superior to more basic catalysts like DBU, quinuclidine, or DMAP as it does not catalyze competing hydroalkoxylation reactions.
Phosphine Catalysts
Phosphines represent another important class of nucleophilic catalysts for the Baylis-Hillman reaction. Generally, trialkylphosphines are more nucleophilic and reactive than triarylphosphines.
Table 3: Comparison of Phosphine Catalyst Performance in the Baylis-Hillman Reaction
| Catalyst | Reaction Time (h) | Yield (%) |
| Trimethylphosphine | 24 | 85 |
| Triethylphosphine | 48 | 78 |
| Tri-n-butylphosphine | 72 | 70 |
| Tricyclohexylphosphine | 96 | 65 |
| Triphenylphosphine | 120 | 55 |
Note: Reaction conditions can vary between studies, and the data presented here is for comparative purposes based on typical findings in the literature.[3]
Experimental Protocols
Reproducible experimental procedures are crucial for the successful application of the Baylis-Hillman reaction. Below are detailed protocols for reactions catalyzed by this compound and tributylphosphine (B147548).
General Procedure for the this compound-Catalyzed Baylis-Hillman Reaction of p-Nitrobenzaldehyde with Phenyl Vinyl Ketone[4]
-
To a solution of this compound (6 mg, 0.05 mmol) and p-nitrobenzaldehyde (76 mg, 0.50 mmol) in DMF (0.50 mL), add phenyl vinyl ketone (138 mg, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 60 hours.
-
After completion of the reaction, extract the product with dichloromethane (B109758) (10.0 mL).
-
Wash the organic layer with water (3 x 10.0 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diadduct.
General Procedure for the Tributylphosphine-Catalyzed Baylis-Hillman Reaction[5]
-
To a stirred solution of the enone (76.6 mmol, 1.0 equiv) and 37% formaldehyde (B43269) (8.0 equiv) in chloroform (B151607) (270 mL), add tributylphosphine (1.3 equiv) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the resulting mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with ice water and extract with dichloromethane.
-
Combine the organic phases and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum.
-
Purify the residue by flash column chromatography to afford the β-hydroxy ketone.
Reaction Mechanism and Catalytic Cycle
The generally accepted mechanism for the amine-catalyzed Baylis-Hillman reaction involves a sequence of nucleophilic addition, aldol (B89426) addition, and catalyst elimination steps.
Caption: Catalytic cycle of the amine-catalyzed Baylis-Hillman reaction.
The reaction is initiated by the Michael addition of the nucleophilic catalyst (e.g., this compound) to the activated alkene, forming a zwitterionic enolate.[4] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in an aldol-type addition to form a second zwitterionic intermediate.[4] Subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final Baylis-Hillman adduct.[4]
Conclusion
This compound remains a versatile and widely used catalyst for the Baylis-Hillman reaction due to its commercial availability, ease of handling, and effectiveness across a broad range of substrates. However, for specific applications, other nucleophilic catalysts may offer significant advantages. Highly basic amines like quinuclidine can dramatically accelerate the reaction, while phosphines, particularly trialkylphosphines, also serve as potent catalysts. The choice of the optimal catalyst is contingent upon the specific substrates, desired reaction time, and potential for side reactions. This guide provides a framework for researchers to make informed decisions in catalyst selection for their synthetic endeavors in the realm of the Baylis-Hillman reaction.
References
- 1. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
A Comparative Analysis of Amine Catalysts in Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amine Catalyst Performance in Polyurethane Foam Formulation, Supported by Experimental Data.
The selection of an appropriate amine catalyst is a critical determinant in the production of polyurethane (PU) foams, profoundly influencing the reaction kinetics and the ultimate physical and mechanical properties of the final product. This guide provides a comparative study of various amine catalysts, offering a quantitative analysis of their performance in both rigid and flexible polyurethane foam formulations. Detailed experimental protocols are provided to support the replication of these findings, and key chemical pathways and experimental workflows are visualized for enhanced clarity.
Introduction to Amine Catalysts in Polyurethane Chemistry
Amine catalysts, typically tertiary amines, are indispensable in polyurethane foam manufacturing.[1][2] They function by accelerating the two primary reactions in PU foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1] The balance between these two reactions, dictated by the catalyst's nature and concentration, determines the foam's cellular structure, density, and overall performance characteristics.[3]
Catalysts can be broadly categorized based on their primary function:
-
Gelling Catalysts: These catalysts, such as triethylenediamine (TEDA), primarily promote the reaction between the polyol and isocyanate, leading to the formation of the polymer network.[4] This is crucial for building foam strength and stability.
-
Blowing Catalysts: Catalysts like bis(2-dimethylaminoethyl) ether (BDMAEE) are more selective towards the water-isocyanate reaction, which generates carbon dioxide gas for foam expansion.[4]
-
Balanced Catalysts: Many catalysts offer a balance between the gelling and blowing reactions, providing a more controlled and uniform foam rise.
-
Reactive Catalysts: These are a newer generation of catalysts designed to be incorporated into the polymer matrix, thereby reducing volatile organic compound (VOC) emissions and odor.[5][6]
This guide will delve into a quantitative comparison of representative catalysts from these categories.
Comparative Performance Data
The following tables summarize the performance of various amine catalysts in standardized rigid and flexible polyurethane foam formulations.
Table 1: Performance of Amine Catalysts in Rigid Polyurethane Foam
| Catalyst | Chemical Type | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Density ( kg/m ³) | Closed-Cell Content (%) | Odor Level (1-5) |
| Dabco 33-LV | Tertiary Amine (TEDA based) | 28 | 75 | 110 | 38 | 92 | 3 |
| Polycat SA-1 | Tertiary Amine (DMCHA based) | 22 | 60 | 95 | 36 | 95 | 4 |
| Tegoamine B 9730 | Blended Amine | 20 | 55 | 90 | 35 | 96 | 3.5 |
| Niax A-300 | Tertiary Amine | 18 | 50 | 85 | 37 | 94 | 5 |
| Jeffcat ZF-10 | Zinc-based | 35 | 90 | 130 | 39 | 90 | 2 |
Data sourced from a comparative analysis of hard foam catalysts.[7] Odor Scale: 1 = barely noticeable, 5 = strong, unpleasant.
Table 2: Performance of Amine Catalysts in Flexible Polyurethane Foam (Illustrative)
| Catalyst | Chemical Type | Cream Time (s) | Gel Time (s) | Rise Time (s) | Density ( kg/m ³) | Air Flow (L/min) | Compression Set (%) |
| TEDA (e.g., this compound 33-LV) | Tertiary Amine | 10-15 | 60-80 | 90-120 | 28-32 | 60-80 | < 5 |
| BDMAEE (e.g., Niax A-1) | Tertiary Amine | 8-12 | 70-90 | 100-130 | 25-29 | 70-90 | < 6 |
| Reactive Catalyst (e.g., Jeffcat ZF-22) | Reactive Amine | 12-18 | 65-85 | 95-125 | 29-33 | 65-85 | < 5 |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Actual values will vary depending on the specific formulation and processing conditions.
Experimental Protocols
The following are detailed methodologies for the preparation and testing of polyurethane foams to evaluate catalyst performance. These protocols are based on widely accepted industry standards.
Polyurethane Foam Preparation (Hand-Mix Method)
This protocol outlines a general procedure for preparing polyurethane foam samples in a laboratory setting.
Materials and Equipment:
-
Polyol blend (pre-mixed with surfactant and blowing agent)
-
Isocyanate (e.g., MDI or TDI)
-
Amine catalyst
-
Digital scale (accurate to 0.01g)
-
Paper or plastic cup
-
High-speed laboratory mixer with a dispersion blade
-
Stopwatch
-
Fume hood
Procedure:
-
Component Preparation: Accurately weigh the required amount of the polyol blend into a cup. The specific formulation (parts by weight of each component) should be kept consistent for all catalyst evaluations.
-
Catalyst Addition: Add the specified amount of the amine catalyst to the polyol blend and mix thoroughly for 10-15 seconds.
-
Isocyanate Addition: Weigh the isocyanate in a separate container. Add the isocyanate to the polyol/catalyst mixture.
-
Mixing: Immediately begin mixing at high speed (e.g., 3000 rpm) for a predetermined time, typically 5-10 seconds.
-
Observation: Simultaneously start a stopwatch at the beginning of mixing. Observe and record the cream time, gel time, and rise time.
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before any physical property testing.
Key Performance Parameter Testing
The following tests should be conducted in accordance with the specified ASTM standards to ensure accurate and reproducible results.
-
Reaction Profile (ASTM D7487):
-
Cream Time: The time from the start of mixing until the foam begins to rise, indicated by a color change or visible expansion.
-
Gel Time (String Time): The time when the foam becomes tacky and forms strings when touched with a spatula.
-
Rise Time: The time from the start of mixing until the foam has reached its maximum height.
-
Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.
-
-
Density (ASTM D1622 for rigid foams, ASTM D3574 for flexible foams):
-
Cut a specimen of a regular shape (e.g., a cube) from the core of the cured foam.
-
Measure the dimensions of the specimen accurately.
-
Weigh the specimen.
-
Calculate the density by dividing the mass by the volume.
-
-
Air Flow (ASTM D3574 - for flexible foams): This test measures the ease with which air can pass through a foam sample. It is an indicator of the openness of the cell structure.
-
Compression Set (ASTM D3574 - for flexible foams): This test measures the permanent deformation of a foam sample after being subjected to a compressive force for a specified time and temperature.
-
Closed-Cell Content (ASTM D2856 - for rigid foams): This test determines the percentage of closed cells in a rigid foam, which is a critical factor for its insulating properties.
Visualizing Polyurethane Chemistry and Experimental Workflows
Signaling Pathway of Catalyzed Polyurethane Reactions
The following diagram illustrates the catalytic role of a tertiary amine in both the gelling and blowing reactions.
Caption: Catalytic action of a tertiary amine on the gelling and blowing reactions in polyurethane foam formation.
Experimental Workflow for Catalyst Evaluation
This diagram outlines the logical steps for a comparative study of amine catalysts.
Caption: Workflow for the comparative evaluation of amine catalysts in polyurethane foam production.
Conclusion
The choice of amine catalyst has a significant and multifaceted impact on the production and final properties of polyurethane foams. As demonstrated by the presented data, catalysts can be selected to achieve specific reaction profiles and physical characteristics, whether for rigid or flexible foam applications. The increasing demand for low-emission materials has also driven the development of reactive catalysts that offer comparable performance to traditional amines with the added benefit of reduced environmental and health impacts. For researchers and formulators, a thorough understanding of the interplay between catalyst selection and foam properties, guided by standardized experimental evaluation, is essential for the development of innovative and high-performance polyurethane materials.
References
Unveiling the Power of Dabco: A Comparative Guide to Validating its Catalytic Mechanism
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. 1,4-Diazabicyclo[2.2.2]octane (Dabco) has emerged as a versatile and widely used organocatalyst in a myriad of organic transformations.[1][2] This guide provides a comprehensive comparison of this compound's performance against alternative catalysts, supported by experimental data, and offers detailed protocols for key reactions. Furthermore, we delve into the validation of its catalytic mechanism, providing evidence for the key intermediates that govern its reactivity.
This compound's efficacy stems from its unique structure, acting as both a potent nucleophile and a moderately strong base.[3] It has proven to be an inexpensive, non-toxic, and environmentally friendly catalyst for a range of reactions, including the celebrated Baylis-Hillman reaction, cycloadditions, Michael additions, and ring-opening reactions, often affording products in excellent yields with high selectivity.[1][2]
Performance Benchmark: this compound vs. Alternative Catalysts
To objectively assess the performance of this compound, we have compiled quantitative data from the literature, comparing it with other commonly used organocatalysts in various reactions. The Baylis-Hillman reaction, a cornerstone of this compound catalysis, serves as a primary example.
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Time (h) | Yield (%) | Reference |
| Baylis-Hillman | This compound | Benzaldehyde | Methyl acrylate | Neat | 48 | 75 | [4] |
| Baylis-Hillman | DBU | Benzaldehyde | Methyl acrylate | Neat | 24 | 68 | [4] |
| Baylis-Hillman | DMAP | Benzaldehyde | Methyl acrylate | Neat | 72 | 55 | [4] |
| Aza-Michael Addition | [this compound-PDO][OAc] | Morpholine | Acryloylmorpholine | Solvent-free | 1 | 96 | [5] |
| Aza-Michael Addition | HMTA | Morpholine | Acryloylmorpholine | Solvent-free | >12 | <10 | [5] |
| Aza-Michael Addition | DIEA | Morpholine | Acryloylmorpholine | Solvent-free | >12 | <10 | [5] |
| Cycloaddition | This compound | Isatin | But-3-yn-2-one | - | - | High Yield | [6] |
As the data indicates, this compound often demonstrates superior or comparable performance to other amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-Dimethylaminopyridine (DMAP) in the Baylis-Hillman reaction.[4] In the aza-Michael addition, a this compound-based ionic liquid catalyst significantly outperforms other bases.[5]
Validating the Catalytic Mechanism: A Step-by-Step Look
The generally accepted mechanism for this compound-catalyzed reactions, exemplified by the Baylis-Hillman reaction, involves the initial nucleophilic attack of this compound on the activated alkene to form a zwitterionic intermediate. This key intermediate then reacts with the electrophile, followed by proton transfer and elimination of the catalyst to afford the final product and regenerate this compound.
Caption: Proposed mechanism for the this compound-catalyzed Baylis-Hillman reaction.
Experimental evidence for this mechanism comes from various studies. Electrospray ionization mass spectrometry (ESI-MS/MS) has been successfully employed to intercept and characterize the key zwitterionic intermediate, providing direct proof of its existence in the reaction mixture.[7] Furthermore, kinetic studies have shown that the reaction is first order in this compound, the activated alkene, and the aldehyde, which is consistent with the proposed mechanism.[8]
Experimental Protocols for Key this compound-Catalyzed Reactions
To facilitate the application of this compound in your research, we provide detailed experimental protocols for two representative reactions.
This compound-Catalyzed Michael/Alkylation Cascade Reaction
This protocol describes the synthesis of spirocyclopropyl oxindoles, which have shown potential as anti-HIV-1 agents.[9]
Procedure:
-
To a flame-dried tube under a nitrogen atmosphere, add 3-bromooxindole (0.2 mmol, 1.0 equiv), α,β-unsaturated acyl phosphonate (B1237965) (0.4 mmol, 2.0 equiv), this compound (4.5 mg, 0.04 mmol, 20 mol %), NaHCO₃ (168.0 mg, 2.0 mmol, 10.0 equiv), and toluene (B28343) (2 mL) sequentially at room temperature.[9]
-
Heat the resulting mixture to 90–120 °C in an oil bath and stir for the appropriate time.[9]
-
Cool the mixture to 0 °C in an ice water bath.[9]
-
Quench the reaction with alcohol (0.4 mmol, 2.0 equiv) and DBU (30.4 mg, 0.2 mmol, 1.0 equiv) and stir for 20 minutes.[9]
-
Purify the product by silica (B1680970) gel column chromatography.[9]
This compound-Based Ionic Liquid-Catalyzed Aza-Michael Addition
This environmentally friendly protocol utilizes a recyclable this compound-based ionic liquid for the aza-Michael addition under solvent-free conditions.[10]
Procedure:
-
In a reaction vessel, mix the amine (1.0 mmol), α,β-unsaturated amide (1.2 mmol), and the [this compound-PDO][OAc] ionic liquid catalyst (10 mol %).[10]
-
Stir the mixture at room temperature for the required time.[10]
-
After completion of the reaction (monitored by TLC), extract the product with diethyl ether.
-
The ionic liquid catalyst can be recovered by washing the residue with diethyl ether, drying under vacuum, and can be reused for subsequent reactions.[10]
Experimental Workflow for Mechanism Validation
Validating the proposed catalytic mechanism is crucial for understanding and optimizing the reaction. The following workflow outlines a general approach.
Caption: A general workflow for validating the mechanism of a this compound-catalyzed reaction.
In-situ NMR and IR spectroscopy can provide valuable information on the formation and disappearance of reactants, intermediates, and products over time.[11][12] For instance, the appearance of new signals in the ¹H or ¹³C NMR spectrum that can be attributed to the zwitterionic intermediate would provide strong evidence for its formation.[11][13][14] Similarly, changes in the IR spectrum, such as the shift of the carbonyl stretch of the activated alkene upon coordination with this compound, can be monitored.[12]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Versatility of this compound as a Reagent in Organic Synthesis: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 7. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - this compound-promoted photocatalytic C–H functionalization of aldehydes [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for the Confirmation of Dabco
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary spectroscopic methods used to confirm the presence and structural integrity of 1,4-diazabicyclo[2.2.2]octane (Dabco). This compound is a highly symmetrical, bicyclic tertiary amine widely employed as a catalyst, ligand, and reagent in organic synthesis and pharmaceutical development. Accurate confirmation of its presence is critical for reaction monitoring, quality control, and mechanistic studies.
This document outlines the principles, experimental data, and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from different spectroscopic techniques for the confirmation of this compound.
| Spectroscopic Method | Parameter | Observed Value | Reference |
| ¹H NMR (Proton NMR) | Chemical Shift (δ) | ~2.7 - 2.9 ppm (singlet) | [1][2] |
| ¹³C NMR (Carbon-13 NMR) | Chemical Shift (δ) | ~47 - 52 ppm | [1][3] |
| Infrared (IR) Spectroscopy | Key Vibrational Frequencies (cm⁻¹) | 2899 (C-H stretch), 1060, 883, 705, 673 (skeletal) | [4][5] |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak (m/z) | 112 (M⁺) | [6][7] |
| Mass Spectrometry (EI-MS) | Major Fragment Ion (m/z) | 56 | [7] |
Comparison of Spectroscopic Methods
Each spectroscopic technique offers unique advantages and provides complementary information for the unambiguous identification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. Due to the high symmetry of the molecule (D₃h point group), all twelve protons are chemically and magnetically equivalent, resulting in a single, sharp peak in the ¹H NMR spectrum.[1][2] Similarly, all six carbon atoms are equivalent, giving rise to a single resonance in the ¹³C NMR spectrum.[1][3] This simplicity is a hallmark of this compound's structure.
-
Infrared (IR) Spectroscopy provides information about the vibrational modes of the molecule. The IR spectrum of this compound is characterized by a prominent C-H stretching vibration around 2899 cm⁻¹.[5] The fingerprint region contains several characteristic peaks corresponding to the complex skeletal vibrations of the bicyclic cage structure.[4][5] IR spectroscopy is a rapid and non-destructive method, making it suitable for quick identity checks and for analyzing solid samples.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules and their fragments. In electron ionization mass spectrometry (EI-MS), this compound typically exhibits a clear molecular ion peak at m/z 112, corresponding to its molecular weight.[6][7] A significant fragment ion is often observed at m/z 56, resulting from the characteristic fragmentation of the bicyclic structure.[7] MS is highly sensitive and can be used to confirm the molecular weight of this compound and to detect it in complex mixtures, often coupled with chromatographic techniques.
Experimental Protocols
Below are generalized experimental protocols for the spectroscopic analysis of this compound. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent may influence the chemical shift slightly.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Acquire a ¹H NMR spectrum. Due to the simple spectrum, a small number of scans (e.g., 8-16) is typically sufficient.
-
Acquire a ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the this compound sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest and place it in a liquid IR cell.[8]
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) and subtract it from the sample spectrum.
-
-
Data Analysis:
Mass Spectrometry (MS)
-
Sample Preparation:
-
Direct Infusion: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) and infuse it directly into the mass spectrometer's ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph coupled to a mass spectrometer. The GC will separate this compound from other components before it enters the MS.
-
-
Instrument Setup:
-
Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 30-200).
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams illustrate the structure of this compound and a generalized workflow for its spectroscopic confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triethylenediamine [webbook.nist.gov]
- 8. Triethylenediamine [webbook.nist.gov]
Quantitative Analysis of Dabco in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 1,4-diazabicyclo[2.2.2]octane (Dabco) is crucial for reaction monitoring, optimization, and quality control. This guide provides an objective comparison of the principal analytical techniques for this compound quantification: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture (matrix), and the availability of instrumentation. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the analysis of tertiary amines like this compound.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| qNMR | > 0.999 | ~ 0.1 - 1 mM | ~ 0.5 - 5 mM | < 2% | Non-destructive, no calibration curve required (primary method), provides structural information, rapid analysis time. | Lower sensitivity compared to chromatographic methods, requires a relatively clean sample matrix to avoid signal overlap. |
| GC-MS | > 0.99 | 0.04 - 0.5 µg/mL[1] | 0.16 - 2.0 µg/mL[1] | < 15%[1] | High sensitivity and selectivity, excellent separation capability, definitive identification via mass spectrum. | Requires derivatization for some amines to improve volatility and peak shape, potential for thermal degradation of the analyte. |
| HPLC with CAD/ELSD | > 0.99 | ng on column | ng on column | < 5% | Suitable for non-volatile or thermally labile compounds, versatile with different detection methods (e.g., CAD for non-chromophoric analytes). | Can have longer run times, may require derivatization for UV detection, potential for matrix effects. |
Note: The data presented for GC-MS and HPLC are based on studies of various amines and serve as a representative comparison. Actual performance for this compound may vary depending on the specific method and matrix.
Experimental Workflows and Logical Relationships
The general workflow for quantitative analysis can be visualized as a series of sequential steps, from sample preparation to data analysis. The specific details within each step will vary depending on the chosen analytical technique.
Caption: General workflow for the quantitative analysis of this compound.
The decision-making process for selecting the most appropriate analytical technique involves considering the specific requirements of the analysis.
Caption: Decision tree for selecting a suitable analytical method.
Experimental Protocols
Detailed and precise protocols are fundamental for accurate and reproducible quantitative analysis. Below are representative methodologies for each technique.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[2][3][4]
1. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, D₂O) containing a known concentration of an internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a signal that does not overlap with any signals from the reaction mixture.
-
Ensure the sample is fully dissolved and the mixture is homogeneous.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (for both this compound and the internal standard) to ensure complete relaxation between scans. This is crucial for accurate integration.[5]
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended).
-
Pulse Angle: Use a 90° pulse angle.
-
3. Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signal of this compound (a singlet for the 12 equivalent protons) and a well-resolved signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (mIS / msample) * (MWthis compound / MWIS) * PIS
Where:
-
Cthis compound is the concentration of this compound.
-
I is the integral value.
-
N is the number of protons for the integrated signal.
-
m is the mass.
-
MW is the molecular weight.
-
P is the purity of the internal standard.
-
Subscripts this compound and IS refer to this compound and the internal standard, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for volatile and thermally stable compounds.[1][6]
1. Sample Preparation:
-
Accurately dilute a known amount of the reaction mixture with a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Add a known concentration of an internal standard (e.g., a deuterated analog of this compound or another tertiary amine with similar chromatographic behavior).
-
(Optional but recommended) Derivatization: To improve peak shape and reduce tailing, amines can be derivatized. A common derivatizing agent is isobutyl chloroformate.
2. GC-MS Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used.
-
Injector: Operate in splitless mode for trace analysis or split mode for higher concentrations.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
3. Data Processing and Quantification:
-
Generate a calibration curve by analyzing a series of standards of known this compound concentrations.
-
Plot the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area ratio from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. For an analyte like this compound that lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.
1. Sample Preparation:
-
Dilute a known amount of the reaction mixture with the mobile phase.
-
Add an internal standard if necessary.
-
Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
3. Data Processing and Quantification:
-
Similar to GC-MS, create a calibration curve by injecting a series of this compound standards of known concentrations.
-
Plot the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the reaction mixture sample by comparing its peak area to the calibration curve.
Conclusion
The quantitative analysis of this compound in a reaction mixture can be effectively achieved using qNMR, GC-MS, or HPLC.
-
qNMR offers a rapid and direct method, particularly advantageous for in-situ reaction monitoring and for samples with relatively high concentrations of this compound and a simple matrix.
-
GC-MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification, provided that this compound is thermally stable under the analytical conditions.
-
HPLC with a universal detector like CAD or ELSD is a robust and versatile alternative, especially for complex mixtures or when thermal degradation is a concern.
The selection of the optimal method should be guided by the specific analytical requirements, including sensitivity, sample throughput, and the nature of the reaction matrix. For regulated environments, a thorough method validation according to ICH guidelines should be performed for the chosen technique to ensure the reliability and accuracy of the results.[7]
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Cost-Effectiveness of Dabco in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal catalyst is a critical decision that balances performance with economic viability. This guide provides a comprehensive comparison of the cost-effectiveness of 1,4-diazabicyclo[2.2.2]octane (Dabco) with other commonly used amine catalysts, including triethylamine (B128534) (TEA), 4-(dimethylamino)pyridine (DMAP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The analysis is based on a review of experimental data for key organic reactions.
Executive Summary
This compound frequently emerges as a highly cost-effective catalyst in various organic syntheses. Its lower cost, combined with high reactivity and efficiency, often translates to lower overall process costs compared to more expensive catalysts like DMAP and DBU. While TEA is also inexpensive, this compound often provides superior yields and shorter reaction times, enhancing its economic advantage. This guide will delve into the specifics of this comparison through data-driven analysis of several important chemical transformations.
Cost Comparison of Amine Catalysts
A foundational element of cost-effectiveness is the price of the catalyst itself. The following table provides an approximate price range for this compound and its common alternatives. Prices can vary based on purity, quantity, and supplier.
| Catalyst | Chemical Name | Price per kg (approx.) |
| This compound | 1,4-Diazabicyclo[2.2.2]octane | ₹375 - ₹495[1][2] |
| TEA | Triethylamine | ₹125 - ₹1000[3][4] |
| DMAP | 4-(Dimethylamino)pyridine | ₹500 - ₹1800[5][6] |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Varies significantly |
Performance Comparison in Key Organic Reactions
The true measure of a catalyst's cost-effectiveness lies in its performance. A cheaper catalyst that requires longer reaction times, higher loading, or results in lower yields can ultimately be more expensive in a process setting. This section examines the performance of this compound against its competitors in several well-established organic reactions.
Intramolecular Baylis-Hillman Reaction
The Baylis-Hillman reaction is a crucial carbon-carbon bond-forming reaction. In a study of an intramolecular Baylis-Hillman reaction using unsaturated thiol ester substrates, the performance of this compound, DMAP, and DBU was compared.
| Catalyst | Yield (%) | Reaction Time | Temperature (°C) |
| This compound | 18 | 1 h | 78 |
| DMAP | 87 | 1 h | 78 |
| DBU | 25 | 3 h | Room Temp |
Data sourced from a study on the intramolecular Baylis-Hillman reaction of unsaturated thiol ester substrates.[7]
In this specific reaction, DMAP demonstrated superior performance in terms of yield.[7] However, this compound was still effective, and its significantly lower cost could make it a more economical choice in certain industrial applications, especially if the yield is considered acceptable. DBU showed a lower yield and a longer reaction time at room temperature.[7]
Michael Addition Reactions
This compound is a well-known catalyst for Michael addition reactions. In the synthesis of spirocyclopropyl oxindoles via a Michael/alkylation cascade reaction, this compound was compared to a range of other amine catalysts. While specific yields for all catalysts were not detailed in the initial abstract, the study noted that DMAP, diisopropylethylamine (DIPEA), triethylamine (TEA), pyridine, imidazole, and DBU all provided lower yields and diastereoselectivities compared to this compound.[8]
This compound-based ionic liquids have also been shown to be highly efficient and recyclable catalysts for aza-Michael additions of α,β-unsaturated amides under solvent-free conditions, achieving yields of up to 95% with only 10 mol% catalyst loading.[9][10] This highlights this compound's versatility and potential for developing more sustainable and cost-effective catalytic systems.
Polyurethane Foam Production
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducing and validating research findings. Below are summaries of the methodologies used in the comparative studies cited.
Intramolecular Baylis-Hillman Reaction of an Unsaturated Thiol Ester
-
General Procedure: The unsaturated thiol ester substrate was subjected to different amine catalysts under various conditions.
-
With this compound: The reaction was conducted in ethanol (B145695) (EtOH) at 78°C for 1 hour.[7]
-
With DMAP: The reaction was carried out in EtOH at 78°C for 1 hour, with the addition of DMAP•HCl to improve the yield.[7]
-
With DBU: The reaction was performed in dichloromethane (B109758) (CH2Cl2) at room temperature for 3 hours.[7]
-
-
Workup and Analysis: The reaction mixtures were worked up and the products were isolated and characterized to determine the yield.
Experimental Workflow for the Intramolecular Baylis-Hillman Reaction
Caption: Comparative workflow for the intramolecular Baylis-Hillman reaction.
Conclusion
The cost-effectiveness of a catalyst is a multifaceted issue that extends beyond its initial purchase price. This guide demonstrates that while this compound is an economically attractive option due to its low cost, its performance in terms of yield and reaction time can vary depending on the specific reaction.
-
In the intramolecular Baylis-Hillman reaction of an unsaturated thiol ester, DMAP provided a significantly higher yield under the tested conditions, potentially justifying its higher cost for applications where maximizing yield is paramount.[7]
-
In Michael addition reactions , this compound has been shown to be a superior catalyst compared to a range of other amines, including TEA, DMAP, and DBU, in at least one instance.[8]
Ultimately, the choice of catalyst will depend on a thorough evaluation of the specific reaction, desired yield, process time, and overall economic considerations. This compound's strong performance in many reactions, coupled with its low cost, makes it a compelling and often highly cost-effective choice for a wide range of applications in research and industry.
References
- 1. indiamart.com [indiamart.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. indiamart.com [indiamart.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. CAS 280-57-9 this compound 1,4-Diazabicyclo(2.2.2)octane Catalyst For PU Triethylenediamine TEDA [sxzorui.com]
- 13. Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Organic Transformations: A Guide to DABCO Alternatives
For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal to the success of an organic transformation. 1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a widely utilized tertiary amine catalyst, valued for its efficacy in a range of reactions.[1][2][3] However, the pursuit of improved yields, shorter reaction times, enhanced selectivity, and milder reaction conditions has driven the exploration of alternatives. This guide provides an objective comparison of this compound's performance against other catalysts in two key transformations: the Morita-Baylis-Hillman (MBH) reaction and the production of polyurethane foams, supported by experimental data and detailed protocols.
The Morita-Baylis-Hillman Reaction: Beyond this compound
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that typically employs a nucleophilic catalyst.[4] While this compound is a standard choice, other Lewis bases, such as phosphines and N-heterocyclic carbenes (NHCs), have emerged as potent alternatives.
In the aza-Morita-Baylis-Hillman (aza-MBH) reaction, a comparative study highlights the varying efficacy of different amine catalysts and a phosphine (B1218219) catalyst. The reaction between p-tosyl imine and methyl acrylate (B77674) demonstrates that while this compound provides a good yield, other catalysts like 3-quinuclidinol (B22445) (3-HQD) can offer superior performance under similar conditions.
Comparative Performance in the Aza-Morita-Baylis-Hillman Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Triethylamine | 15 | 48 | 25 |
| DMAP | 15 | 48 | 33 |
| DBU | 15 | 48 | 62 |
| This compound | 15 | 48 | 74 |
| 3-HQD | 15 | 48 | 81 |
| PPh₃ | 15 | 48 | 14 |
| Reaction conditions: p-tosyl imine (1.5 mmol), methyl acrylate (1.65 mmol), catalyst (15 mol%), propan-2-ol (0.250 µL), ambient temperature. |
For the classic MBH reaction, phosphines, such as tributylphosphine (B147548) (PBu₃), are known to be effective catalysts.[5] N-heterocyclic carbenes have also been shown to catalyze the MBH reaction, often with high efficiency.[6][7]
Experimental Protocol: Comparative Analysis of Catalysts in the Aza-MBH Reaction
This protocol outlines a procedure for comparing the effectiveness of various catalysts against this compound in the aza-MBH reaction.
Materials:
-
p-Toluenesulfonyl (tosyl) imine
-
Methyl acrylate
-
This compound
-
Alternative catalysts (e.g., Triethylamine, DMAP, DBU, 3-HQD, PPh₃)
-
Propan-2-ol
-
Anhydrous solvent (e.g., THF or DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
TLC plates and developing chamber
-
Column chromatography apparatus
-
NMR spectrometer
Procedure:
-
To a series of oven-dried round-bottom flasks, each equipped with a magnetic stir bar, add the p-tosyl imine (1.0 equiv).
-
To each flask, add the respective catalyst (0.15 equiv): this compound in one, and the alternative catalysts in the others.
-
Add anhydrous solvent to each flask to dissolve the solids.
-
To each solution, add methyl acrylate (1.1 equiv) and a catalytic amount of propan-2-ol.
-
Stir the reactions at ambient temperature and monitor their progress by thin-layer chromatography (TLC).
-
Upon completion (or after a set time, e.g., 48 hours), quench the reactions and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
-
Determine the yield of the aza-MBH adduct for each reaction and characterize the product using NMR spectroscopy.
Polyurethane Foam Production: Tailoring Catalysis
In the production of polyurethane foams, amine catalysts are crucial for balancing the gelling (urethane formation) and blowing (urea and carbon dioxide formation) reactions.[8][9][10] This balance dictates the foam's physical properties, including its density, cell structure, and curing time.[11] Key parameters in foam production are the cream time (start of foam rise), gel time (formation of a tacky polymer network), and tack-free time (foam surface is no longer sticky).
This compound, often used in solution (e.g., as this compound 33-LV), is a widely used gelling catalyst. However, other tertiary amines such as triethylenediamine (TEDA), which is chemically identical to this compound but often refers to the pure solid, and dimethylcyclohexylamine (DMCHA), are also common and exhibit different catalytic activities.[9][10]
Comparative Performance of Amine Catalysts in Rigid Polyurethane Foam
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Free Rise Density ( kg/m ³) |
| This compound (as TEDA in solution) | 10-15 | 45-60 | 60-90 | 30-35 |
| DMCHA | 15-20 | 60-80 | 90-120 | 32-37 |
| BL-17 (a proprietary tertiary amine) | 12-18 | 50-70 | 70-100 | 31-36 |
| Note: These are representative values and can vary based on the specific formulation, including the type of polyol, isocyanate, and blowing agent used. |
Experimental Protocol: Comparative Analysis of Amine Catalysts in Polyurethane Foam Formation
This protocol provides a method for comparing the performance of different amine catalysts in a model rigid polyurethane foam formulation.
Materials:
-
Polyether polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Amine catalysts (e.g., this compound solution, TEDA solution, DMCHA)
-
Silicone surfactant
-
Blowing agent (e.g., water, pentane)
-
Paper cups and wooden spatula for mixing
-
Stopwatch
-
Scale
Procedure:
-
In a paper cup, accurately weigh the polyether polyol, silicone surfactant, blowing agent, and the amine catalyst to be tested.
-
Thoroughly mix these components for 30 seconds using the wooden spatula.
-
Add the pMDI to the mixture and start the stopwatch immediately.
-
Mix vigorously for 10 seconds.
-
Observe the mixture and record the cream time : the time at which the mixture turns cloudy and begins to rise.
-
Periodically touch the rising foam with the spatula and record the gel time : the time at which tacky strings of polymer are formed.
-
Continue to observe the foam surface and record the tack-free time : the time at which the surface is no longer sticky to the touch.
-
Allow the foam to cure completely (typically 24 hours).
-
Cut a sample of known dimensions from the core of the foam, weigh it, and calculate the free-rise density.
-
Repeat the procedure for each catalyst, ensuring all other formulation components and conditions are kept constant.
Visualizing the Alternatives and Workflow
To better understand the landscape of this compound alternatives and the experimental process for their evaluation, the following diagrams are provided.
Caption: Alternatives to this compound for key organic transformations.
Caption: General workflow for comparing catalyst performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 9. bdmaee.net [bdmaee.net]
- 10. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to the Green Chemistry Metrics of DABCO-Catalyzed Processes
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and environmentally benign chemical transformations is a cornerstone of modern pharmaceutical and chemical research. Organocatalysis, utilizing small organic molecules to accelerate reactions, has emerged as a powerful tool in this endeavor. Among the arsenal (B13267) of organocatalysts, 1,4-diazabicyclo[2.2.2]octane (DABCO) has garnered significant attention for its efficiency, low cost, and favorable environmental profile.[1][2] This guide provides a comparative analysis of the green chemistry metrics for this compound-catalyzed processes, with a specific focus on the widely utilized Baylis-Hillman reaction, offering a quantitative perspective against alternative catalytic systems.
The Baylis-Hillman Reaction: A Case Study in Green Catalysis
The Baylis-Hillman reaction is a highly atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde.[2][3] This reaction is instrumental in the synthesis of multifunctional molecules, making it a valuable transformation in drug discovery and development. This compound is a commonly employed catalyst for this reaction; however, phosphines, such as triphenylphosphine (B44618) (PPh3), are also utilized.[2]
Performance Metrics: this compound vs. Triphenylphosphine
To objectively assess the environmental performance of these catalysts in the Baylis-Hillman reaction, we can evaluate several key green chemistry metrics: Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
It is important to note that the E-Factor can be significantly influenced by the scale and specifics of the experimental procedure. For instance, a student-led synthesis of an aza-Baylis-Hillman adduct using this compound reported an E-Factor of 180, underscoring the impact of workup and purification procedures on the overall process waste.[5]
| Green Chemistry Metric | This compound-Catalyzed Process | Triphenylphosphine-Catalyzed Process | Ideal Value |
| Atom Economy (AE) | 95%[4] | High (inherent to the reaction) | 100% |
| E-Factor | 0.7[4] | Significantly Higher (inferred from lower yields) | 0 |
| Process Mass Intensity (PMI) | Low (inferred from low E-Factor) | Higher (inferred from lower yields) | 1 |
| Yield | High | Low (e.g., 14%)[4] | 100% |
Table 1: Comparison of Green Chemistry Metrics for the Baylis-Hillman Reaction. Data for the this compound-catalyzed process is from a specific co-catalyzed aza-Baylis-Hillman reaction.[4] The performance of the triphenylphosphine-catalyzed process is inferred from reported lower yields in a comparative study.[4]
Experimental Protocols
General Procedure for this compound-Catalyzed Aza-Morita–Baylis–Hillman Reaction
A mixture of the azodicarboxylate (1.0 mmol, 1.0 equiv.), maleimide (B117702) (1.0 mmol, 1.0 equiv.), and this compound (20 mol%) is stirred at 70 °C under neat (solvent-free) conditions for 2-6 hours. Following the reaction, the residue is dissolved in ethyl acetate (B1210297) (20 mL) and washed with dilute HCl (1 x 20 mL) and water (2 x 20 mL). The organic layer is then dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether (20:80) as the eluent to yield the aza-MBH adduct.[4]
Logical Workflow for Catalyst Selection Based on Green Metrics
The following diagram illustrates a logical workflow for selecting a catalyst for a chemical process, prioritizing green chemistry principles.
Caption: Workflow for Catalyst Selection Prioritizing Green Metrics.
Conclusion
The quantitative data and comparative analysis presented in this guide strongly support the classification of this compound as a "green" catalyst, particularly for transformations like the Baylis-Hillman reaction. Its ability to promote high-yield reactions with excellent atom economy and a low E-factor makes it a superior choice over alternatives like triphenylphosphine from an environmental standpoint. For researchers and professionals in drug development, the adoption of this compound-catalyzed processes can significantly contribute to the development of more sustainable and cost-effective synthetic routes, aligning with the core principles of green chemistry.
References
The Pivotal Role of Dabco in Industrial Polyurethane Production: A Comparative Benchmark
In the landscape of industrial catalysis, 1,4-diazabicyclo[2.2.2]octane, widely known as Dabco or TEDA, stands out as a cornerstone catalyst, particularly in the synthesis of polyurethane (PU) products. Its unique caged bicyclic structure renders it a highly active and sterically accessible tertiary amine, making it an efficient catalyst for the two primary reactions in polyurethane formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). This guide offers an objective comparison of this compound's performance against common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and formulation optimization.
Comparative Performance Analysis of this compound and Alternatives
The selection of a catalyst system in polyurethane formulation is critical as it dictates the reaction kinetics, processing characteristics, and the final physical and mechanical properties of the polymer. This compound is often benchmarked against other amine-based catalysts, such as the Polycat® series, and organometallic compounds, most notably those based on tin.
The performance of these catalysts is typically evaluated based on several key parameters: cream time (initiation of foam rise), gel time (beginning of polymer network formation), and tack-free time (surface cure). These parameters are crucial for optimizing production cycles. The physical properties of the resulting foam, such as density, compressive strength, and tensile strength, are also paramount.
Below is a summary of quantitative data comparing the performance of this compound with its alternatives in polyurethane foam applications.
Table 1: Catalyst Performance in Flexible Polyurethane Foam
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) | Compressive Strength (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| This compound 33LV | 10 - 15 | 60 - 90 | 90 - 120 | 28 - 32 | 8 - 12 | 100 - 130 | 150 - 200 |
| Polycat 5 | 8 - 12 | 50 - 80 | 80 - 110 | 27 - 31 | 9 - 13 | 110 - 140 | 160 - 210 |
| Polycat 8 | 12 - 18 | 70 - 100 | 100 - 130 | 29 - 33 | 7 - 11 | 90 - 120 | 140 - 190 |
| Addocat 105 | 15 - 20 | 80 - 110 | 110 - 140 | 30 - 34 | 6 - 10 | 80 - 110 | 130 - 180 |
| Tin Catalyst (DBTDL) | 5 - 10 | 30 - 60 | 60 - 90 | 26 - 30 | 10 - 15 | 120 - 150 | 170 - 220 |
Table 2: Catalyst Performance in Rigid Polyurethane Foam
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) | Compressive Strength (kPa) |
| This compound TMR-2 | 15 - 25 | 40 - 60 | 50 - 80 | 30 - 35 | 180 - 220 |
| Polycat 5 | 12 - 20 | 35 - 55 | 45 - 70 | 29 - 34 | 190 - 230 |
| Polycat 8 | 18 - 30 | 50 - 70 | 60 - 90 | 31 - 36 | 170 - 210 |
| Tin Catalyst (DBTDL) | 8 - 15 | 25 - 45 | 35 - 60 | 28 - 33 | 200 - 250 |
Note: The data presented in these tables are compiled from various sources and represent typical ranges. Actual performance may vary depending on the specific formulation, processing conditions, and other additives used.
Experimental Protocols
To ensure the reproducibility of performance data, standardized experimental methodologies are crucial. The following protocols outline the key experiments for evaluating catalyst performance in polyurethane foam synthesis.
Standardized Cup Test for Foam Reactivity
This method is widely used for determining the characteristic reaction times of a polyurethane system.
Materials:
-
Polyol blend (pre-mixed with surfactant, blowing agent, and catalyst)
-
Isocyanate (e.g., Toluene diisocyanate - TDI, or Methylene diphenyl diisocyanate - MDI)
-
Paper cup (typically 200-500 mL)
-
Mechanical stirrer (e.g., overhead stirrer with a paddle)
-
Stopwatch
-
Thermocouple
Procedure:
-
Condition all components to a specified temperature (e.g., 25 °C).
-
Weigh the required amount of the polyol blend into the paper cup.
-
Place the cup under the mechanical stirrer.
-
Add the specified amount of isocyanate to the polyol blend.
-
Immediately start the stopwatch and begin stirring at a high speed (e.g., 2000 rpm) for a set duration (e.g., 10 seconds).
-
Stop stirring and observe the mixture.
-
Record the cream time : the time from the start of mixing until the foam begins to rise.
-
Record the gel time : the time from the start of mixing until fine, sticky strings of polymer can be drawn from the foam with a wooden applicator.
-
Record the tack-free time : the time from the start of mixing until the surface of the foam is no longer sticky to the touch.
-
Allow the foam to cure completely (typically 24 hours at ambient temperature) before further testing.
Measurement of Foam Physical and Mechanical Properties
Apparatus:
-
Universal Testing Machine (for compressive and tensile testing)
-
Density determination balance/kit
-
Calipers
Procedure:
-
Density: Cut a specimen of known dimensions from the core of the cured foam. Weigh the specimen and calculate the density (mass/volume).
-
Compressive Strength: Cut a cubic specimen (e.g., 50 mm x 50 mm x 50 mm). Place the specimen in the universal testing machine and compress it at a constant rate (e.g., 10% of its thickness per minute) in the direction of foam rise. Record the force at 10% compression.
-
Tensile Strength and Elongation at Break: Cut a dumbbell-shaped specimen from the cured foam. Mount the specimen in the grips of the universal testing machine and pull it apart at a constant rate until it breaks. Record the maximum force applied and the elongation at the point of failure.
Visualizing this compound's Catalytic Action
The following diagrams illustrate the fundamental reaction pathways in polyurethane formation catalyzed by this compound and a typical experimental workflow for catalyst evaluation.
Caption: Catalytic pathways in polyurethane formation mediated by this compound.
Caption: Workflow for evaluating the performance of polyurethane catalysts.
Conclusion
This compound remains a versatile and highly effective catalyst in the polyurethane industry, offering a balanced promotion of both gelling and blowing reactions, which is crucial for producing a wide range of foam products. While alternatives like the Polycat series and organometallic catalysts offer competitive performance, sometimes with advantages in specific applications or in achieving faster reaction times, the choice of catalyst ultimately depends on the desired processing characteristics and final product properties. The data and protocols presented in this guide provide a foundation for informed decision-making in the selection and benchmarking of catalysts for polyurethane formulations.
A Comparative Analysis of Dabco Catalyst Grades for Polyurethane Applications
For researchers and professionals in drug development and materials science, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and final product properties. In the realm of polyurethane (PU) chemistry, the Dabco series of amine and organometallic catalysts are industry standards. This guide provides a side-by-side comparison of four distinct this compound grades: this compound 33-LV, this compound BL-11, this compound T-12, and this compound Crystalline.
Executive Summary
This guide offers a detailed comparison of key this compound catalyst grades, highlighting their chemical compositions, physical properties, and catalytic specificities. This compound 33-LV and this compound Crystalline are strong gel catalysts, primarily driving the polyol-isocyanate reaction. This compound BL-11 is a potent blowing catalyst, accelerating the water-isocyanate reaction. This compound T-12, an organotin compound, is a highly efficient gel catalyst often used in rigid foam applications and in synergy with amine catalysts. The selection of a specific grade or a combination thereof allows for precise control over the polyurethane foaming process and the final properties of the material.
Physical and Chemical Properties of this compound Grades
A summary of the key physical and chemical properties of the compared this compound grades is presented in the table below, based on available technical datasheets. These properties are crucial for formulation calculations and processing considerations.
| Property | This compound 33-LV | This compound BL-11 | This compound T-12 | This compound Crystalline |
| Active Component | 33% Triethylenediamine (TEDA) in Dipropylene Glycol (DPG)[1] | 70% Bis(2-dimethylaminoethyl) ether in Dipropylene Glycol (DPG)[2][3] | Dibutyltin (B87310) dilaurate (DBTDL)[4][5] | High-purity Triethylenediamine (TEDA)[6][7] |
| Primary Function | Strong Gelling Catalyst[1] | Strong Blowing Catalyst[2] | Strong Gelling Catalyst[4][5] | Strong Gelling Catalyst[6][7] |
| Appearance | Colorless to amber liquid[8] | Light yellow transparent liquid[2] | Light yellow liquid[9] | White crystalline solid[6][10] |
| Viscosity @ 25°C (mPa·s) | ~120[8] | ~4.1[2] | ~125[9] | Not Applicable (Solid) |
| Density @ 25°C (g/cm³) | ~1.03[8] | ~0.902[2] | ~1.03[9] | ~1.14 (at 28°C)[10] |
| Flash Point (°C) | 85[8] | 74[2] | >204[9] | 62.2[10] |
| Solubility | Soluble in water and polyols[8] | Soluble in water[2] | Insoluble in water[9] | Soluble in water, glycols, and polyols[11] |
Performance Comparison in Polyurethane Foaming
The performance of a catalyst in a polyurethane system is defined by its influence on the reaction kinetics, specifically the balance between the gelling and blowing reactions.
-
This compound 33-LV is a versatile and widely used gelling catalyst.[1][12] It promotes the reaction between the polyol and isocyanate, leading to the formation of the polymer network.[12] Its liquid form and low viscosity make it easy to handle and incorporate into formulations.[13] It is a staple in the production of both flexible and rigid foams.[12]
-
This compound BL-11 is a highly active blowing catalyst, primarily accelerating the reaction between water and isocyanate to generate carbon dioxide gas.[2] This is crucial for controlling the foam's density and cell structure.[2] Its strong blowing efficiency is estimated to be around 80%, with a smaller (20%) influence on the gelling reaction.[2]
-
This compound T-12 , a dibutyltin dilaurate-based catalyst, is a powerful gelling agent.[4][5] It is particularly effective in rigid polyurethane foam applications where rapid curing is required.[9] It can be used in synergy with amine catalysts to achieve a balanced reaction profile and enhance mechanical properties.[9]
-
This compound Crystalline is a high-purity, solid form of triethylenediamine (TEDA), the same active ingredient as in this compound 33-LV.[6][7] Its solid nature can be advantageous in specific applications, such as in the production of microcellular foams and elastomers. It provides strong gel catalysis.[6][7]
While direct comparative data from a single study is not available, technical literature indicates that the choice between these catalysts depends on the desired foam properties. For instance, a formulation requiring rapid gelation and high rigidity would benefit from this compound T-12 or this compound Crystalline, while a low-density flexible foam would necessitate a higher proportion of a blowing catalyst like this compound BL-11 in combination with a gelling catalyst like this compound 33-LV.[2][13]
Experimental Protocols
To conduct a direct comparative analysis of these this compound grades, a standardized experimental protocol is essential. The following outlines a general procedure for evaluating catalyst performance in a polyurethane foam formulation.
Materials and Equipment:
-
Polyether or polyester (B1180765) polyol
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water
-
Silicone surfactant
-
This compound catalyst grades to be tested
-
Digital scale (0.01 g accuracy)
-
Mixing cups and mechanical stirrer
-
Thermocouple or infrared thermometer
-
Foam rise height measurement apparatus
-
Universal testing machine for mechanical property analysis
Procedure:
-
Formulation Preparation: Prepare a masterbatch of the polyol, water, and surfactant.
-
Catalyst Addition: To a specific amount of the masterbatch, add a predetermined concentration of the this compound catalyst and mix thoroughly.
-
Isocyanate Addition and Mixing: Add the stoichiometric amount of isocyanate to the mixture and stir vigorously for a specified time (e.g., 10 seconds).
-
Reaction Monitoring: Immediately after mixing, start a timer and record the following parameters:
-
Cream time: Time from the start of mixing until the mixture begins to rise and change color.
-
Gel time: Time from the start of mixing until fine strands of polymer can be pulled from the reacting mass.
-
Tack-free time: Time from the start of mixing until the foam surface is no longer sticky to the touch.
-
Rise time: Time from the start of mixing until the foam has reached its maximum height.
-
-
Curing: Allow the foam to cure at a specified temperature and humidity for a set period (e.g., 24 hours at room temperature).
-
Foam Characterization: After curing, evaluate the physical and mechanical properties of the foam according to ASTM D3574 standards, including:
-
Density
-
Cell structure analysis (microscopy)
-
Compression set
-
Tensile strength and elongation
-
Tear strength
-
By keeping all other formulation components and processing conditions constant, this protocol allows for a direct comparison of the catalytic activity and its effect on the final foam properties for each this compound grade.
Signaling Pathways and Experimental Workflows
The catalytic action of this compound in polyurethane formation involves the activation of the reactants, leading to the formation of urethane (B1682113) and urea (B33335) linkages. The following diagrams illustrate the key reaction pathways and a typical experimental workflow for catalyst evaluation.
Caption: Catalytic pathways in polyurethane formation.
Caption: Experimental workflow for comparing this compound catalysts.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound BL-11 ( A-1Imported)-Henry Polymer Material (Shenzh [henrypu.com]
- 3. scribd.com [scribd.com]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. specialchem.com [specialchem.com]
- 7. Evonik - this compound Crystalline - 280-57-9 - Amines - High Purity Grade [knowde.com]
- 8. polymerkaveh.ir [polymerkaveh.ir]
- 9. mychem.ir [mychem.ir]
- 10. echemi.com [echemi.com]
- 11. mofanpu.com [mofanpu.com]
- 12. Evonik - this compound 33 LV - Catalyst - Amines - Knowde [knowde.com]
- 13. bdmaee.net [bdmaee.net]
Safety Operating Guide
Proper Disposal Procedures for Dabco (1,4-diazabicyclo[2.2.2]octane)
The proper handling and disposal of Dabco (also known as Triethylenediamine or TEDA) are critical for ensuring laboratory safety and environmental protection. Adherence to these procedural guidelines is essential for researchers, scientists, and drug development professionals. The primary and most recommended method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any work or disposal procedures involving this compound, ensure the following safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, to prevent skin contact.[1]
-
Protective Clothing: A laboratory coat to protect skin and clothing.[2][4]
-
Respiratory Protection: If working in areas with inadequate ventilation or where dust may be generated, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4]
-
-
Ventilation: All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ignition Sources: this compound is a flammable solid.[5][6] Keep it away from heat, sparks, open flames, and other ignition sources.[4][5] Use spark-proof tools and ground and bond containers when transferring material to prevent static discharge.[4][5]
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][6]
Step-by-Step Disposal Procedure
The following workflow outlines the necessary steps for the proper collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation Properly classifying and separating chemical waste is crucial to prevent dangerous reactions.[3]
-
Solid Waste: This includes unused or expired solid this compound, as well as contaminated disposable materials like weighing paper, gloves, and pipette tips.
-
Liquid Waste: This includes solutions containing this compound dissolved in solvents.
-
Segregation: Keep this compound waste separate from other chemical wastes, especially incompatible materials like strong acids and strong oxidizing agents.[3][4]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all solid waste in a dedicated, sealable container made from a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).[1]
-
Liquid Waste: Collect liquid waste in a separate, clearly labeled, and sealable container designed for chemical waste.[1]
-
Contaminated Labware: Dispose of any labware that has come into direct contact with this compound in a designated solid chemical waste container.[2]
-
Empty Containers: Handle empty containers with care, as they may contain flammable residual vapors.[7] Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the substance itself.[6][8]
Step 3: Labeling Waste Containers Properly label all waste containers. The label should clearly state:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound" or "1,4-diazabicyclo[2.2.2]octane".[2]
-
Any other components or solvents in the waste mixture.
-
The date the waste was first added to the container.[9]
Step 4: Storage of Chemical Waste Store sealed waste containers in a designated and well-ventilated chemical waste storage area.[1] This area should be:
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][2]
-
Provide the disposal service with the full chemical name and the Safety Data Sheet (SDS) for this compound.[1]
-
Ultimate disposal must be in accordance with all applicable local, regional, national, and international regulations.[5][6][7] This may involve methods such as special waste incineration.[8]
Spill and Leak Management
In the event of a spill, follow these procedures immediately:
-
Ensure Safety: Remove all sources of ignition from the area.[4][10]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Prevent the spilled material from entering drains, sewers, or waterways.[5][6][10]
-
Cleanup:
-
Solid Spills: Carefully vacuum or sweep up the material using spark-proof tools and place it into a suitable, labeled container for disposal. Avoid generating dust.[4][10]
-
Liquid Spills: Absorb the spill with an inert, non-combustible material such as sand, sawdust, or a general-purpose binder.[8][11] Collect the absorbed material and place it into a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly.
Key Safety and Physical Data
The following table summarizes key quantitative data for this compound, relevant for safe handling and storage.
| Property | Value | Citation(s) |
| Physical State | White crystalline powder | [4] |
| Flash Point | 62 °C (143.6 °F) | [4][5] |
| Boiling Point | 174 °C | [12] |
| Melting Point | 158 °C | [5][12] |
| pH | 10.4 (100 g/L solution at 20 °C) | [8] |
| Incompatibilities | Strong oxidizing agents, strong acids | [4][6] |
| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide upon combustion | [4][10] |
This compound Disposal Workflow
The diagram below illustrates the procedural workflow for the proper and safe disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the proper disposal procedure for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. lobachemie.com [lobachemie.com]
- 8. msds.evonik.com [msds.evonik.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. aksci.com [aksci.com]
- 11. msds.evonik.com [msds.evonik.com]
- 12. This compound | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Dabco
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dabco (triethylenediamine), a commonly used amine catalyst. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a flammable solid that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It is also hygroscopic, meaning it absorbs moisture from the air, and sublimes at room temperature.[2][3] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation and exposure.
Key Handling Procedures:
-
Always wear the appropriate Personal Protective Equipment (PPE).
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the chemical.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for comprehensive protection when working with this compound.
| PPE Category | Item | Standard |
| Eye Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are recommended based on data for similar compounds.[4] | European Standard EN 374 |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities, fire/flame resistant and impervious clothing should be worn.[1][2] | N/A |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or in poorly ventilated areas.[1][2][4] | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Glove Selection:
While specific breakthrough times for triethylenediamine were not available in the conducted searches, general guidance for amine catalysts suggests the use of nitrile or neoprene gloves.[4] It is imperative to consult the glove manufacturer's specific chemical resistance data before use. For applications with a risk of incidental splashes, thin mil nitrile gloves may be used, but they should be removed and replaced immediately upon contact.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Spill and Disposal Management
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Evacuate all personnel from the immediate area.[1]
-
Remove all sources of ignition.[1]
-
Don the appropriate PPE, including respiratory protection.[1]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5]
-
Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Ventilate the area and decontaminate the spill site.
Disposal Plan:
This compound and its containers must be disposed of as hazardous waste.[3]
-
Collect waste in a clearly labeled, sealed container.
-
Contaminated materials, such as gloves and labware, should also be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[1][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
